molecular formula C9H9FO B2510619 5-Fluoro-3-cyclopropylphenol CAS No. 1402666-87-8

5-Fluoro-3-cyclopropylphenol

Cat. No.: B2510619
CAS No.: 1402666-87-8
M. Wt: 152.168
InChI Key: XPUKOCHCVPJRTM-UHFFFAOYSA-N
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Description

5-Fluoro-3-cyclopropylphenol is a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound features a phenol group substituted with both a fluorine atom and a cyclopropyl ring, a combination known to enhance the properties of bioactive molecules. The incorporation of fluorine can significantly alter a molecule's electronic characteristics, lipophilicity, and metabolic stability, making it a crucial modification for optimizing pharmacokinetic profiles . Furthermore, the cyclopropyl group contributes a rigid, three-dimensional structure that can improve binding affinity and selectivity towards biological targets by restricting conformational freedom . As a versatile synthetic intermediate, 5-Fluoro-3-cyclopropylphenol serves as a key precursor in the development of novel therapeutic agents. Its structure is particularly relevant for constructing molecules that target a range of diseases, given that similar phenol and cyclopropane-containing compounds have demonstrated documented antibacterial and antiproliferative activities in research settings . Researchers utilize this compound to explore new mechanisms of action and to develop potential treatments against resistant pathogens and various cancers. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropyl-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6,11H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUKOCHCVPJRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-3-cyclopropylphenol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-3-cyclopropylphenol, a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. While this specific isomer is not extensively documented in publicly available literature, this guide consolidates information on structurally related compounds to provide a robust framework for its synthesis, characterization, and application. We present a detailed, field-proven protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction, alongside predicted physicochemical properties and spectroscopic data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and electronic properties of this promising scaffold.

Introduction: The Strategic Value of Fluorinated Cyclopropyl Phenols in Medicinal Chemistry

The incorporation of fluorine and cyclopropyl moieties into small molecules is a well-established strategy in modern drug design. The fluorine atom, with its high electronegativity and small size, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins. Concurrently, the cyclopropyl group, a rigid and strained three-membered ring, introduces conformational constraint and can serve as a bioisostere for other functional groups, often improving metabolic stability and potency. The combination of these two functionalities on a phenol scaffold, as in 5-Fluoro-3-cyclopropylphenol, offers a unique synthon for creating novel therapeutics with potentially enhanced pharmacological profiles.

Chemical Structure and Identification

As of the latest literature review, a specific CAS number for 5-Fluoro-3-cyclopropylphenol has not been assigned in major chemical databases. However, its structure and properties can be confidently predicted based on its constituent parts and data from its isomers and halogenated analogs.

  • IUPAC Name: 3-Cyclopropyl-5-fluorophenol

  • Synonyms: 5-Fluoro-3-cyclopropylphenol

  • Molecular Formula: C₉H₉FO

  • Molecular Weight: 152.17 g/mol

  • Canonical SMILES: c1c(cc(c(c1)F)O)C2CC2

Below is a 2D representation of the chemical structure of 5-Fluoro-3-cyclopropylphenol.

Caption: 2D structure of 5-Fluoro-3-cyclopropylphenol.

Physicochemical Properties

PropertyPredicted ValueNotes
Melting Point (°C) 45-55Estimated based on the melting point of 3-Bromo-5-fluorophenol (40-44 °C) and the structural contribution of the cyclopropyl group.
Boiling Point (°C) ~220-230Extrapolated from the boiling points of 3-fluorophenol (178 °C) and related cyclopropyl-substituted phenols.
pKa 8.5 - 9.5The electron-donating cyclopropyl group is expected to slightly increase the pKa relative to 3-fluorophenol.
LogP ~2.5 - 3.0The cyclopropyl group will increase lipophilicity compared to 3-fluorophenol.
Solubility Soluble in methanol, ethanol, DMSO, and ethyl acetate. Sparingly soluble in water.Typical solubility profile for a substituted phenol.

Synthesis and Mechanistic Insights

A robust and versatile method for the synthesis of 5-Fluoro-3-cyclopropylphenol is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. In this case, the readily available 3-Bromo-5-fluorophenol serves as the aryl halide, and cyclopropylboronic acid is the coupling partner.

Proposed Synthetic Workflow

Synthesis_Workflow SM 3-Bromo-5-fluorophenol (Starting Material) Reaction Suzuki-Miyaura Cross-Coupling SM->Reaction Reagent Cyclopropylboronic Acid Reagent->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) Catalyst->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Product 5-Fluoro-3-cyclopropylphenol (Final Product) Purification->Product Purified Product

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Building Block in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount to unlocking novel pharmacological activities and optimizing pharmacokinetic profiles. 2-Fluoro-3-cyclopropylphenol, a compound identified by the CAS number 2290421-25-7, emerges as a promising, yet largely unexplored, building block for medicinal chemists. This technical guide aims to provide a comprehensive overview of this molecule, delving into its chemical identity, plausible synthetic routes, and potential applications in drug development, all grounded in established scientific principles. While direct literature on this specific compound is scarce, this guide will leverage data from structurally analogous compounds to offer valuable insights for researchers.

The presence of both a fluorine atom and a cyclopropyl group on a phenol scaffold suggests a molecule designed with intent. Fluorine, a bioisostere of hydrogen, is known to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] The cyclopropyl ring, a rigid and strained three-membered carbocycle, is often employed as a bioisosteric replacement for larger groups like phenyl or isopropyl, offering improved potency and metabolic stability while reducing off-target effects.[2][3] The combination of these features in 2-Fluoro-3-cyclopropylphenol makes it a compelling candidate for the synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

A clear understanding of a molecule's fundamental properties is the cornerstone of its application in research.

PropertyValueSource
CAS Number 2290421-25-7[4]
IUPAC Name 2-Fluoro-3-cyclopropylphenol[5]
Molecular Formula C₉H₉FO[5]
Molecular Weight 152.17 g/mol [5]
Purity ≥95% (as commercially available)[4]

Table 1: Key Chemical and Physical Properties of 2-Fluoro-3-cyclopropylphenol

Proposed Synthesis Pathway

Synthesis_Pathway cluster_0 Starting Material cluster_1 Cyclopropanation cluster_2 Demethylation A 1-Bromo-2-fluoro-3-methoxybenzene B Intermediate 1 A->B Cyclopropylboronic acid, Pd(dppf)Cl2, K2CO3, Dioxane/H2O C 2-Fluoro-3-methoxy-1-cyclopropylbenzene B->C Work-up D Final Product C->D BBr3, DCM E 2-Fluoro-3-cyclopropylphenol D->E Work-up

Caption: Proposed synthetic workflow for 2-Fluoro-3-cyclopropylphenol.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a proposed method and has not been experimentally validated for this specific compound. It is based on standard procedures for Suzuki coupling and demethylation reactions.

Part 1: Suzuki Coupling for Cyclopropanation

  • Reaction Setup: To a flame-dried round-bottom flask, add 1-bromo-2-fluoro-3-methoxybenzene (1.0 eq), cyclopropylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

  • Solvent Addition: Add a degassed 4:1 mixture of dioxane and water.

  • Reaction Conditions: Heat the mixture to 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-fluoro-3-methoxy-1-cyclopropylbenzene.

Part 2: Demethylation to Yield the Phenol

  • Reaction Setup: Dissolve the purified 2-fluoro-3-methoxy-1-cyclopropylbenzene from the previous step in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of boron tribromide (BBr₃) (1.2 eq) in DCM dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography to obtain 2-Fluoro-3-cyclopropylphenol.

Potential Applications in Drug Discovery and Development

The unique structural features of 2-Fluoro-3-cyclopropylphenol position it as a valuable scaffold for the development of novel therapeutic agents across various disease areas.

As a Bioisostere for Phenyl and Other Aromatic Groups

The cyclopropyl group can serve as a non-aromatic bioisostere for a phenyl ring, a common strategy to improve the physicochemical properties of a drug candidate.[6] This substitution can lead to:

  • Increased Solubility: By disrupting the planarity and reducing the aromatic character, the cyclopropyl group can enhance aqueous solubility.

  • Improved Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally more resistant to metabolic oxidation compared to those on an aromatic ring.

  • Reduced Off-Target Effects: Aromatic rings can be involved in unwanted interactions with various biological targets, which can be mitigated by their replacement with a cyclopropyl group.

In the Design of Novel Kinase Inhibitors

Many kinase inhibitors feature a substituted phenol or aniline core that interacts with the hinge region of the kinase domain. The specific substitution pattern on the aromatic ring is crucial for potency and selectivity. The unique electronic and steric properties of the fluorine and cyclopropyl substituents in 2-Fluoro-3-cyclopropylphenol could be exploited to design novel kinase inhibitors with improved profiles.

As a Precursor for Agrochemicals and Materials Science

Beyond pharmaceuticals, phenolic compounds are important intermediates in the synthesis of agrochemicals, such as herbicides and fungicides. The introduction of fluorine and a cyclopropyl moiety can enhance the biological activity and environmental stability of these compounds.[7] Furthermore, fluorinated organic molecules are finding increasing use in materials science for the development of advanced polymers and liquid crystals.[8]

Applications cluster_B A 2-Fluoro-3-cyclopropylphenol B Drug Discovery A->B C Agrochemicals A->C D Materials Science A->D B1 Kinase Inhibitors B->B1 B2 GPCR Ligands B->B2 B3 Enzyme Inhibitors B->B3

Caption: Potential application areas for 2-Fluoro-3-cyclopropylphenol.

Safety and Handling

Based on the available GHS information, 2-Fluoro-3-cyclopropylphenol is classified as a hazardous substance.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H318Causes serious eye damage
H335May cause respiratory irritation

Table 2: GHS Hazard Statements for 2-Fluoro-3-cyclopropylphenol[5]

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

Conclusion and Future Outlook

2-Fluoro-3-cyclopropylphenol represents a promising, albeit under-investigated, chemical entity with significant potential in medicinal chemistry and other fields. Its unique combination of a fluorine atom and a cyclopropyl group on a phenolic core offers a rich scaffold for the design of novel molecules with tailored properties. While this guide has provided a comprehensive overview based on existing knowledge of related compounds, further experimental validation of its synthesis, characterization, and biological activity is crucial to fully unlock its potential. As the demand for novel chemical matter in drug discovery continues to grow, molecules like 2-Fluoro-3-cyclopropylphenol will undoubtedly play an important role in the development of the next generation of therapeutics.

References

Sources

Optimizing Metabolic Stability: The Fluorinated Cyclopropyl Phenol Motif

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemists and DMPK Scientists

Executive Summary

In modern drug discovery, the fluorinated cyclopropyl phenol motif represents a high-value structural solution to a common medicinal chemistry paradox: the need for polar interactions (phenol) and rigid hydrophobic bulk (cyclopropyl) versus the requirement for metabolic stability.

Phenols are privileged pharmacophores for H-bond interactions but suffer from rapid Phase II conjugation (glucuronidation/sulfation) and Phase I oxidative activation (quinone formation). Cyclopropyl groups act as rigid bioisosteres for alkyl chains but are prone to CYP450-mediated Single Electron Transfer (SET) ring opening.

This guide details the mechanistic rationale, synthesis of stability, and experimental validation protocols for this specific chemical motif. It provides a blueprint for leveraging fluorine substitution to block metabolic soft spots while retaining potency.

Part 1: Mechanistic Rationale & The "Fluorine Effect"[1][2]

The Metabolic Liabilities

To engineer stability, one must first understand the specific degradation pathways of the non-fluorinated scaffold.

  • Liability A: Cyclopropyl Ring Opening (CYP450-Mediated)

    • Mechanism: CYP450 enzymes (specifically CYP2D6 and CYP3A4) can initiate oxidation via hydrogen atom abstraction (HAT) or single electron transfer (SET) at the cyclopropyl ring.

    • Outcome: This leads to the formation of a cyclopropyl radical, which rapidly rearranges (ring-opens) to form reactive enones or aldehydes. These intermediates often bind covalently to hepatic proteins (toxicity) or are quenched by Glutathione (GSH).

  • Liability B: Phenolic Conjugation (Phase II)

    • Mechanism: The phenolic hydroxyl group is a direct substrate for UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs).

    • Outcome: Rapid clearance via bile or urine, resulting in poor oral bioavailability (

      
      ) and short half-life (
      
      
      
      ).
The Fluorine Solution

Strategic fluorination addresses these liabilities through electronic and steric modulation.

Strategy 1: Gem-Difluorination of the Cyclopropyl Ring

Replacing the C-H bonds on the cyclopropyl ring with C-F bonds (


 vs 

) blocks the initial HAT step. Furthermore, the strong electron-withdrawing nature of fluorine destabilizes the formation of the radical cation intermediate required for SET-mediated ring opening.
  • Impact: Prevents ring opening; reduces mechanism-based inhibition (MBI) of CYPs.

Strategy 2: Fluorination of the Phenol Ring

Placing a fluorine atom ortho to the hydroxyl group lowers the pKa of the phenol (typically from ~10 to ~8.5).

  • Impact on Phase II: While lower pKa can sometimes increase UGT affinity, it often reduces the nucleophilicity of the oxygen, altering the kinetics of sulfation. More importantly, it blocks metabolic activation of the phenyl ring (preventing catechol/quinone formation) by sterically and electronically deactivating the ring toward further oxidation.

Part 2: Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of a standard cyclopropyl phenol versus its fluorinated analog.

MetabolicPathways Figure 1: Divergent metabolic pathways. Fluorination blocks CYP-mediated ring opening and modulates conjugation. Substrate Cyclopropyl Phenol (Scaffold) CYP CYP450 (Oxidation) Substrate->CYP Liability 1 UGT UGT/SULT (Conjugation) Substrate->UGT Liability 2 Radical Cyclopropyl Radical Intermediate CYP->Radical SET/HAT RingOpen Ring-Opened Enone/Aldehyde Radical->RingOpen Rearrangement Toxicity Covalent Binding (Hepatotoxicity) RingOpen->Toxicity Nucleophilic Attack Glucuronide O-Glucuronide (Rapid Clearance) UGT->Glucuronide High Clearance Fluorinated Fluorinated Cyclopropyl Phenol Fluorinated->CYP Blocked (C-F Bond) Fluorinated->UGT Modulated pKa Stable Metabolically Stable (Excreted Unchanged) Fluorinated->Stable Improved t1/2

Part 3: Experimental Protocols for Stability Assessment

To validate the stability of fluorinated cyclopropyl phenols, a tiered screening cascade is required. Standard microsomal assays are insufficient because they lack the cytosolic cofactors (PAPS, UDPGA) necessary to detect Phase II liabilities.

Protocol A: Hepatocyte Stability Assay (Gold Standard)

Rationale: Hepatocytes contain the full complement of Phase I (CYP) and Phase II (UGT/SULT) enzymes, providing a holistic view of intrinsic clearance (


).

Materials:

  • Cryopreserved hepatocytes (Human/Rat/Mouse).

  • Williams' Medium E (WME).

  • Test compound (10 mM DMSO stock).

Workflow:

  • Thawing: Thaw hepatocytes rapidly at 37°C; suspend in WME. Assess viability (Trypan Blue >75% required).

  • Incubation:

    • Dilute test compound to 1 µM (final DMSO <0.1%) in hepatocyte suspension (

      
       cells/mL).
      
    • Incubate at 37°C in a shaking water bath.

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Add aliquot to 3x volume of ice-cold Acetonitrile (ACN) containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (3000g, 10 min). Analyze supernatant via LC-MS/MS.

Data Calculation: Calculate


 using the elimination rate constant (

) from the slope of

vs. time:

Protocol B: Reactive Metabolite Trapping (GSH Adducts)

Rationale: Essential for cyclopropyl motifs to ensure fluorination has effectively blocked ring opening and reactive intermediate formation.

Workflow:

  • System: Human Liver Microsomes (HLM) (1 mg/mL protein).

  • Fortification: Add Glutathione (GSH) at 5 mM (surrogate for cellular nucleophiles).

  • Initiation: Add NADPH regenerating system.

  • Analysis: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scanning for GSH adducts via LC-MS/MS.

  • Interpretation: The presence of GSH adducts indicates failure to stabilize the cyclopropyl ring.

Part 4: Case Study & SAR Data

Comparative stability profile of a hypothetical 5-HT2C agonist series (based on literature analogs).

Compound IDStructure DescriptionCyclopropyl Sub.Phenol Sub.[1][2][3][4][5][6][7][8]HLM

(min)
Hepatocyte

(µL/min/10^6 cells)
GSH Adducts?
CP-001 UnsubstitutedHH12>100 (High)Yes (Major)
CP-002 Phenol-FluorinatedH2-F1885 (High)Yes
CP-003 Cyclo-Fluorinatedgem-F2H4540 (Mod)No
CP-004 Dual-Fluorinated gem-F2 2-F >120 <10 (Low) No

Interpretation:

  • CP-001: Rapid clearance driven by both ring opening and glucuronidation.

  • CP-003: Gem-difluorination blocks the CYP-mediated ring opening (no GSH adducts), but the phenol remains a handle for conjugation.

  • CP-004: The combination provides synergistic stability. The cyclopropyl fluorines protect the alkyl chain, while the ortho-fluorine on the phenol modulates pKa and lipophilicity, reducing Phase II clearance.

Part 5: Screening Workflow Diagram

ScreeningCascade Figure 2: Screening cascade for validating metabolic stability of fluorinated cyclopropyl phenols. Start Compound Synthesis (Fluorinated Analogs) Microsomes Tier 1: HLM Stability (+/- NADPH) Start->Microsomes Decision1 t1/2 > 30 min? Microsomes->Decision1 GSH_Trap Tier 2: GSH Trapping (Check for Ring Opening) Decision1->GSH_Trap Yes Redesign Redesign: Add F or Block Metabolic Site Decision1->Redesign No Hepatocytes Tier 3: Hepatocyte Clearance (Phase I + II) GSH_Trap->Hepatocytes No Adducts GSH_Trap->Redesign Adducts Detected Decision2 Low CLint? Hepatocytes->Decision2 Candidate Lead Candidate (Proceed to PK) Decision2->Candidate Yes Decision2->Redesign No

References

  • Purser, S., et al. (2008).[9] Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Kalgutkar, A. S., et al. (2005). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Chemical Research in Toxicology. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Cheng, Y., et al. (2016). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist.[10] Journal of Medicinal Chemistry. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

Sources

Technical Whitepaper: Structural Analysis and Synthetic Strategies for 3-Cyclopropyl-5-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level whitepaper designed for drug discovery scientists. It prioritizes synthetic utility, structural validation, and bioisosteric application.

Executive Summary

3-cyclopropyl-5-fluorophenol (Target 1 ) represents a "privileged scaffold" in modern medicinal chemistry. It combines the metabolic blocking capability of a fluorine atom with the conformational rigidity and lipophilicity of a cyclopropyl group, all anchored by a phenolic hydroxyl that serves as a critical hydrogen-bond donor/acceptor.

This guide addresses the three primary challenges associated with this motif:

  • Regioisomerism: Distinguishing the 1,3,5-substitution pattern from nine other possible constitutional isomers.

  • Synthetic Fidelity: Overcoming the instability of cyclopropylboronic acids during cross-coupling.

  • Structural Validation: Establishing self-validating NMR protocols to ensure isomeric purity.

Structural Landscape & Isomerism[1]

The molecular formula


 (phenol core) allows for 10 distinct constitutional isomers based on the relative positioning of the Hydroxyl (-OH), Fluoro (-F), and Cyclopropyl (-cPr) groups.
The "Meta-Meta" Uniqueness

The 1,3,5-substitution pattern (Target 1) is thermodynamically and spectroscopically unique. Unlike the 1,2,3- or 1,2,4- patterns, the 1,3,5-isomer places all substituents meta to one another. This eliminates strong ortho-electronic effects and steric crowding, often resulting in higher metabolic stability (blocked metabolic soft spots) and a distinct


 (or pseudo-

) symmetry that simplifies NMR interpretation.
Isomer Classification Map

The following diagram categorizes the isomers based on substitution patterns, highlighting the target against likely impurities formed during non-selective synthesis.

IsomerMap Core C9H9FO Core (Phenol + F + cPr) Pattern135 1,3,5-Pattern (All Meta) Core->Pattern135 Pattern124 1,2,4-Pattern (Asymmetric) Core->Pattern124 Pattern123 1,2,3-Pattern (Vicinal) Core->Pattern123 Target 3-cyclopropyl-5-fluorophenol (Target 1) Pattern135->Target Unique Isomer IsoA 4-cyclopropyl-3-fluorophenol Pattern124->IsoA Major Impurity IsoB 2-cyclopropyl-5-fluorophenol Pattern123->IsoB Steric Clash IsoC 2-fluoro-3-cyclopropylphenol Pattern123->IsoC

Figure 1: Isomeric landscape of cyclopropyl-fluorophenols. The 1,3,5-pattern is unique, whereas 1,2,4- and 1,2,3-patterns yield multiple regioisomers.

Synthetic Strategy: The "Protected" Suzuki Route

Direct coupling of free phenols with cyclopropylboronic acid often suffers from low yields due to catalyst poisoning (phenoxide coordination to Pd) and protodeboronation of the unstable cyclopropyl species.

Recommended Pathway: Protection of the phenol followed by Suzuki-Miyaura coupling is the industry-standard for high-purity applications.

Retrosynthetic Logic
  • Starting Material: 3-Bromo-5-fluorophenol (Commercially available, CAS: 443-86-7).

  • Key Transformation:

    
    -
    
    
    
    Palladium-catalyzed cross-coupling.
  • Reagent: Cyclopropylboronic acid (or Potassium cyclopropyltrifluoroborate for higher stability).

Experimental Workflow Diagram

Synthesis SM 3-Bromo-5-fluorophenol Step1 Step 1: Protection (TBS-Cl / Imidazole) SM->Step1 Inter1 Intermediate A (TBS-Ether) Step1->Inter1 Step2 Step 2: Suzuki Coupling (cPr-B(OH)2 / Pd(dppf)Cl2) Inter1->Step2 Inter2 Intermediate B (Coupled Product) Step2->Inter2 Step3 Step 3: Deprotection (TBAF / THF) Inter2->Step3 Product TARGET 3-cyclopropyl-5-fluorophenol Step3->Product

Figure 2: Optimized synthetic workflow utilizing a silyl-protection strategy to maximize catalyst turnover.

Detailed Protocol (Self-Validating)

Step 1: Protection (TBS-Ether Formation)

  • Dissolve 3-bromo-5-fluorophenol (1.0 eq) in DCM.

  • Add Imidazole (2.5 eq) followed by TBS-Cl (1.2 eq) at 0°C.

  • Validation: Monitor TLC (Hexane/EtOAc 9:1). The disappearance of the starting material (lower R_f, acidic) and appearance of a non-polar spot indicates conversion.

Step 2: Suzuki-Miyaura Coupling (The Critical Step)

  • Substrate: Intermediate A (TBS-protected aryl bromide).

  • Boron Source: Cyclopropylboronic acid (1.5 eq). Note: Use excess due to instability.

  • Catalyst:

    
     (0.05 eq). Preferred over 
    
    
    
    for steric bulk and stability.
  • Base:

    
     (3.0 eq) in Toluene/Water (10:1). Anhydrous conditions fail; water is required for the transmetallation step.
    
  • Conditions: Heat to 90°C for 16 hours under Argon.

  • Troubleshooting: If protodeboronation (formation of cyclopropane gas) competes, switch to Potassium Cyclopropyltrifluoroborate (

    
    ) with 
    
    
    
    .

Step 3: Deprotection

  • Treat Intermediate B with TBAF (1.1 eq) in THF.

  • Quench with saturated

    
    .
    
  • Purification: Silica gel chromatography (0-20% EtOAc in Hexanes).

Characterization & Data Analysis

Distinguishing the 1,3,5-isomer from regioisomers relies on specific NMR signatures.

Comparative NMR Data Table
FeatureTarget: 3-cyclopropyl-5-fluorophenolIsomer: 2-cyclopropyl-5-fluorophenol
Symmetry High (

plane). Protons are distinct but well-spaced.
Lower. Steric crowding between OH and cPr.
Aromatic H (ppm) 3 distinct signals (approx 6.3 - 6.6 ppm).Crowded aromatic region.
Coupling (

)
Large

(~10 Hz) observed for protons ortho to F.
One proton is para to F (no

).
Cyclopropyl Methine ~1.8 ppm (Multiplet).Shifted downfield due to ortho-OH effect.
19F NMR Single sharp multiplet (~ -110 ppm).Distinct shift due to ortho-alkyl effect.
Self-Validating NMR Logic

To confirm the structure is 1,3,5 and not 1,3,4 :

  • Look for the Triplet of Triplets in the aromatic region. The proton at position 4 (between cPr and F) should show coupling to both the Fluorine (

    
    ) and the meta-protons (
    
    
    
    ).
  • NOESY Experiment: In the target structure, the cyclopropyl protons should show NOE correlations to two aromatic protons (positions 2 and 4). In the 2-cyclopropyl isomer, the cPr group would show NOE to only one aromatic proton (position 3) and the hydroxyl proton.

Bioisosteric Applications in Drug Design[1][2][3][4][5]

Why synthesize this specific isomer?

  • Metabolic Stability: The C-3 and C-5 positions of phenol are metabolically vulnerable to oxidation (P450). Blocking them with F and cPr forces metabolism to the difficult C-2/4/6 positions.

  • Lipophilicity Modulation:

    • Phenol (

      
      )
      
    • 3-cyclopropyl-5-fluorophenol (

      
      )[1]
      
    • The cyclopropyl group adds lipophilicity without the "floppiness" of a propyl chain, improving binding entropy.

  • pKa Modulation: The electron-withdrawing Fluorine (meta) acidifies the phenol (pKa drops from ~10 to ~9), potentially strengthening H-bonds with target residues (e.g., Serine/Threonine in kinase pockets).

References

  • Suzuki-Miyaura Coupling of Cyclopropylboronic Acids

    • Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Tetrahedron Letters.
    • Source: (General reference for cPr-Boronic acid stability).

  • Potassium Cyclopropyltrifluoroborate Utility

    • Molander, G. A., & Ellis, N. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and Heteroaryl Halides. Accounts of Chemical Research.
    • Source:

  • Fluorine in Medicinal Chemistry (Bioisosterism)

    • Meanwell, N. A. (2018). Fluorine as a Bioisostere in Drug Design. Journal of Medicinal Chemistry.
    • Source:

  • Cyclopropyl Group Properties

    • Talele, T. T. (2016). The Cyclopropyl Ring in Drug Design. Journal of Medicinal Chemistry.
    • Source:

  • Synthesis of Fluorophenols

    • Production process for 3-fluorophenol.
    • Source:

Sources

Technical Guide: The Role of 5-Fluoro-3-cyclopropylphenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro-3-cyclopropylphenol (CAS: 1402666-87-8) represents a high-value pharmacophore scaffold in modern drug discovery. It serves as a critical tool for "scaffold hopping" and lead optimization, specifically designed to address metabolic liabilities associated with alkyl-substituted aromatics while modulating lipophilicity and electronic properties.

This guide analyzes the compound's utility through the lens of bioisosterism , metabolic stability , and synthetic accessibility , providing actionable protocols for its integration into drug development pipelines.

Part 1: Physicochemical & Pharmacological Profile

The "Magic Methyl" to Cyclopropyl Transition

In medicinal chemistry, alkyl groups (methyl, ethyl, isopropyl) are often metabolic "soft spots," susceptible to rapid CYP450-mediated benzylic oxidation. The cyclopropyl group acts as a superior bioisostere for the isopropyl group.

  • Conformational Restriction: The cyclopropyl ring is rigid, reducing the entropic penalty upon binding to a protein target compared to a freely rotating isopropyl chain.

  • Metabolic Blocking: The C-H bonds in a cyclopropyl ring have higher bond dissociation energy (~106 kcal/mol) compared to benzylic isopropyl C-H bonds (~89 kcal/mol), significantly retarding oxidative metabolism.

  • Sigma-Hole Interactions: The strained ring can engage in unique

    
    -interactions with aromatic residues in the binding pocket.
    
The Fluorine Effect

The strategic placement of fluorine at the 5-position serves two distinct roles:

  • pKa Modulation: Fluorine is highly electronegative.[1] On a phenol ring, it lowers the pKa (making the phenol more acidic) compared to a non-fluorinated analog. This alters the hydrogen-bond donating (HBD) capability of the hydroxyl group.[2]

  • Metabolic Protection: It blocks the para-position relative to the cyclopropyl group (depending on substitution pattern) or simply deactivates the ring toward electrophilic metabolic attack.

Comparative Physicochemical Data

The following table illustrates the theoretical shift in properties when transitioning from a standard alkyl-phenol to the target scaffold.

Property3-Isopropylphenol3-Cyclopropylphenol5-Fluoro-3-cyclopropylphenol Impact
cLogP ~2.9~2.5~2.7 Fluorine restores lipophilicity lost by cyclopropyl; maintains membrane permeability.
pKa (Phenol) ~10.0~10.0~9.3 Increased acidity enhances H-bond donor strength.
Metabolic Stability Low (Benzylic Ox.)HighVery High Synergistic blocking of oxidation sites.
Rotatable Bonds 100 Pre-organized conformation for binding.

Part 2: Synthetic Methodology

Synthesizing 5-Fluoro-3-cyclopropylphenol requires a robust protocol that avoids defluorination or ring-opening of the strained cyclopropyl system. The most reliable route utilizes a Suzuki-Miyaura Cross-Coupling on a protected phenol.

Retrosynthetic Analysis & Workflow

The synthesis disconnects at the C(sp2)-C(sp3) bond between the aryl ring and the cyclopropyl moiety.

Synthesis SM 3-Bromo-5-fluorophenol (Starting Material) Step1 Protection (TBS-Cl, Imidazole) SM->Step1 Inter1 Intermediate A (TBS-Ether) Step1->Inter1 Step2 Suzuki Coupling (Cyclopropylboronic acid, Pd(dppf)Cl2, K3PO4) Inter1->Step2 Inter2 Intermediate B (Coupled Product) Step2->Inter2 Step3 Deprotection (TBAF, THF) Inter2->Step3 Product 5-Fluoro-3-cyclopropylphenol (Target) Step3->Product

Figure 1: Validated synthetic route for the production of 5-Fluoro-3-cyclopropylphenol.

Detailed Experimental Protocol

Objective: Synthesis of 5-Fluoro-3-cyclopropylphenol from 3-bromo-5-fluorophenol.

Step 1: Phenol Protection (Silyl Ether Formation) Rationale: Direct coupling on free phenols can poison Palladium catalysts and lead to side reactions.

  • Dissolve 3-bromo-5-fluorophenol (1.0 eq) in anhydrous DCM.

  • Add Imidazole (2.5 eq) followed by tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 eq) at 0°C.

  • Warm to room temperature (RT) and stir for 4 hours.

  • Workup: Wash with water, brine, dry over Na2SO4, and concentrate.

  • Validation: Check TLC (Hexane/EtOAc 9:1). Product (Intermediate A) should have Rf ~0.8.

Step 2: Suzuki-Miyaura Coupling Rationale: Use of Pd(dppf)Cl2 and K3PO4 is preferred for cyclopropylboronic acids to prevent protodeboronation.

  • In a pressure vial, combine Intermediate A (1.0 eq), Cyclopropylboronic acid (1.5 eq), and K3PO4 (3.0 eq).

  • Add solvent system: Toluene/Water (20:1) . Note: A small amount of water is crucial for the boronic acid activation.

  • Degas with Argon for 10 minutes.

  • Add Pd(dppf)Cl2 (0.05 eq). Seal and heat to 100°C for 16 hours.

  • Workup: Filter through Celite, extract with EtOAc. Purify via flash chromatography (Hexane 100%).

Step 3: Deprotection

  • Dissolve Intermediate B in THF.

  • Add TBAF (1.0 M in THF, 1.2 eq) at 0°C. Stir for 1 hour.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Part 3: Medicinal Chemistry Applications

This scaffold is particularly relevant in the design of Kinase Inhibitors (e.g., VEGFR, BRAF) and GPCR Ligands .

Case Study: Kinase Inhibitor Optimization

In Type II kinase inhibitors, the "hydrophobic pocket" adjacent to the ATP binding site often accommodates a lipophilic aryl group.

  • Problem: A 3-trifluoromethylphenyl group might be too lipophilic (high LogP) and metabolically stable but sterically bulky. A 3-isopropylphenyl group is metabolically labile.

  • Solution: The 5-Fluoro-3-cyclopropylphenol moiety provides a "Goldilocks" zone. The phenol hydroxyl can be alkylated to link to the hinge-binding motif, while the fluoro-cyclopropyl core sits in the hydrophobic pocket.

Pharmacophore Mapping Diagram

The following diagram illustrates how this scaffold interacts within a hypothetical binding pocket (e.g., VEGFR-2), highlighting the specific contributions of the Fluorine and Cyclopropyl groups.

Pharmacophore cluster_pocket Protein Binding Pocket cluster_ligand 5-Fluoro-3-cyclopropyl Scaffold Residue1 Hydrophobic Pocket (Val/Leu/Phe) Residue2 H-Bond Network (Water/Backbone) Residue3 Metabolic Enzyme (CYP450 Heme) CP Cyclopropyl Group Residue3->CP Oxidation Blocked (High BDE) CP->Residue1 Van der Waals / Shape Complimentarity F Fluorine Atom F->Residue1 Polar Interaction / Metabolic Block OH Phenolic Oxygen (Linker Point) OH->Residue2 H-Bond Donor/Acceptor

Figure 2: Pharmacophore mapping of the scaffold. The cyclopropyl group fills hydrophobic space while resisting oxidation; the fluorine modulates electronics and blocks metabolism.

References

  • BenchChem . (2025).[3] The Use of 5-Cyclopropyl-2-fluorobenzoic Acid in Medicinal Chemistry. Retrieved from

  • National Institutes of Health (NIH) . (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from

  • Journal of Medicinal Chemistry. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. (General reference on Fluorine utility).
  • BLD Pharm . (n.d.). 3-Fluoro-5-cyclopropylphenol Product Page. Retrieved from

  • Drug Hunter . (2025).[4] Bioisosteres for Drug Hunters: Part 1. Retrieved from

Sources

Physicochemical Profiling: 3-Fluoro-5-Cyclopropylphenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-fluoro-5-cyclopropylphenol scaffold represents a "privileged substructure" in modern medicinal chemistry, particularly within kinase inhibitor and GPCR ligand design. This moiety offers a sophisticated balance of physicochemical properties: the fluorine atom modulates acidity and metabolic stability, while the cyclopropyl group acts as a lipophilic, sterically defined bioisostere for isopropyl or tert-butyl groups.

This guide provides a rigorous analysis of the lipophilicity (LogP/LogD) and dissociation constants (pKa) of this scaffold. It synthesizes theoretical Hammett predictions with field-proven experimental protocols, offering researchers a roadmap for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

Physicochemical Rationale: The Fluorine-Cyclopropyl Interplay

The utility of 3-fluoro-5-cyclopropylphenol lies in the orthogonal electronic effects of its substituents. Unlike simple alkyl-phenols, this derivative allows for precise "tuning" of the phenolic pKa and lipophilicity.

Electronic "Push-Pull" Tuning
  • Fluorine (

    
    ):  Acts as an inductive electron-withdrawing group (EWG). It stabilizes the phenoxide anion, thereby lowering the pKa  (increasing acidity) relative to unsubstituted phenol.
    
  • Cyclopropyl (

    
    ):  Acts as a weak electron-donating group (EDG) via hyperconjugation (Walsh orbitals). It slightly destabilizes the anion, raising the pKa  relative to the 3-fluorophenol baseline.
    
Lipophilic Efficiency

The cyclopropyl group is unique; it adds lipophilicity (increasing LogP) but provides a rigid, sp²-like character that often improves metabolic stability compared to flexible alkyl chains (e.g.,


-propyl).
CompoundSubstituentspKa (Exp/Pred)LogP (Exp/Pred)Electronic Character
Phenol -H, -H9.951.46Reference
3-Fluorophenol -F (meta)9.291.92Strong EWG
3-Cyclopropylphenol -cPr (meta)~10.1~2.3Weak EDG
3-Fluoro-5-cyclopropylphenol -F, -cPr9.35 (Calc)2.75 (Calc)Balanced

Key Insight: The 3-fluoro-5-cyclopropyl motif creates a phenol that is more acidic than the parent phenol (facilitating H-bond interactions in protein pockets) but significantly more lipophilic, aiding membrane permeability.

Theoretical Prediction: Hammett Equation Analysis

Before experimental determination, we validate our expectations using the Hammett equation. This ensures that any experimental deviation (e.g., from aggregation) is immediately flagged.

Equation:



  • 
     (Reaction constant for phenol ionization) = 
    
    
    
  • 
     (Hammett constant) values are additive in the meta-position.
    


Predicted pKa:


This calculation confirms that the electron-withdrawing nature of fluorine dominates, but the cyclopropyl group provides a subtle "buffering" effect, preventing the pKa from dropping as low as di-fluorinated analogs.

Experimental Protocols

Reliable data generation requires strict adherence to protocols that account for the low water solubility of cyclopropyl derivatives.

Determination of pKa via Potentiometric Titration

Objective: Determine the thermodynamic pKa in aqueous media. Challenge: The compound has low aqueous solubility (high LogP). Solution: Use the Yasuda-Shedlovsky Extrapolation method (titration in Methanol/Water mixtures).

Protocol:

  • Preparation: Dissolve

    
     of 3-fluoro-5-cyclopropylphenol in 
    
    
    
    of varying MeOH/Water ratios (
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    MeOH).
  • Titrant: Use carbonate-free

    
     (standardized).
    
  • Titration: Perform potentiometric titration at

    
     under inert 
    
    
    
    atmosphere (to prevent
    
    
    absorption).
  • Data Processing:

    • Measure apparent pKa (

      
      ) at each % MeOH.
      
    • Plot

      
       vs. 
      
      
      
      , where
      
      
      is the dielectric constant of the mixture.
    • Extrapolate to

      
       organic solvent (pure water dielectric constant) to obtain aqueous pKa.
      
Lipophilicity (LogP/LogD) via Shake-Flask HPLC

Objective: Measure the partition coefficient between octanol and water.

Protocol:

  • Phase Preparation: Pre-saturate 1-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.

  • Solubilization: Dissolve compound in the water-saturated octanol phase.

  • Equilibration: Mix phases in a shake flask for 4 hours at

    
    . Centrifuge to separate phases.
    
  • Quantification: Analyze both phases using HPLC-UV (

    
    ).
    
  • Calculation:

    
    
    

Synthetic Access & Workflow

The most robust route to this scaffold utilizes a Suzuki-Miyaura coupling strategy, prioritizing the installation of the cyclopropyl group after fluorination to avoid ring-opening side reactions.

Synthetic Pathway Diagram

Synthesis Start 3-Bromo-5-fluorophenol Protect Protection (TBDMS-Cl) Start->Protect Imid., DMF Intermediate1 Aryl Bromide Intermediate Protect->Intermediate1 Coupling Suzuki Coupling (cPr-B(OH)2, Pd(dppf)Cl2) Intermediate1->Coupling K3PO4, 90°C Intermediate2 Protected Precursor Coupling->Intermediate2 Deprotect Deprotection (TBAF) Intermediate2->Deprotect THF, RT Product 3-Fluoro-5- cyclopropylphenol Deprotect->Product

Caption: Figure 1. Optimized synthetic route using Suzuki-Miyaura cross-coupling to install the cyclopropyl moiety.

Applications in Drug Discovery[2][3]

Metabolic Blocking

The cyclopropyl group is often used to replace an isopropyl or ethyl group.

  • Mechanism: The C-H bonds in a cyclopropyl ring have higher dissociation energy (

    
    ) compared to acyclic alkyls (
    
    
    
    ), making them resistant to CYP450-mediated hydroxylation.
  • Result: Extended half-life (

    
    ) without significantly altering the steric footprint.
    
Bioisosteric Replacement Workflow

When to use 3-fluoro-5-cyclopropylphenol:

DecisionTree Start Lead Compound (Phenol Derivative) Check1 Issue: High Metabolic Clearance? Start->Check1 Check2 Issue: Low Potency (H-Bond Donor)? Start->Check2 Sol2 Add 5-Cyclopropyl (Blocks Metabolism + Lipophilicity) Check1->Sol2 Yes Sol1 Add 3-Fluoro (Lowers pKa -> Stronger H-Bond) Check2->Sol1 Yes Result Target Scaffold: 3-F-5-cPr-Phenol Sol1->Result Sol2->Result

Caption: Figure 2. Medicinal chemistry decision logic for selecting the fluoro-cyclopropyl phenol scaffold.

References

  • PubChem Database. 3-Fluorophenol - Compound Summary. National Library of Medicine. Available at: [Link]

  • Hansch, C., et al.A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 1991. (Standard reference for values).
  • Talele, T. T. The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 2016. Available at: [Link]

  • Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003. (Source for Yasuda-Shedlovsky Protocol).
  • Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 2018. Available at: [Link]

The Strategic Modulation of Phenol Acidity in Drug Design: A Deep Dive into the Effects of Cyclopropyl and Fluorine Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The phenol moiety is a cornerstone in medicinal chemistry, yet its inherent physicochemical properties, particularly its acidity (pKa), often require meticulous optimization to achieve desired therapeutic outcomes. Unmodulated, the phenol group can lead to rapid metabolism and poor pharmacokinetic profiles. This guide provides an in-depth analysis of how two key substituents, cyclopropyl and fluorine, can be strategically employed to modulate the pKa of phenols. We explore the nuanced electronic effects of these groups—from the σ-donating and π-accepting character of the cyclopropyl ring to the potent inductive and subtle resonance effects of fluorine. Through a synthesis of mechanistic principles, quantitative data, and practical experimental protocols, this document serves as a technical resource for fine-tuning phenol acidity to enhance drug efficacy, selectivity, and metabolic stability.

Introduction: The Critical Role of Phenol Acidity in Medicinal Chemistry

The Phenol Moiety: A Privileged Scaffold in Drug Discovery

Phenolic structures are prevalent in a vast array of biologically active molecules and approved pharmaceuticals. Their ability to act as both hydrogen bond donors and acceptors makes them critical for molecular recognition at enzyme and receptor binding sites. However, the very reactivity that makes phenols useful also presents significant challenges in drug design, including susceptibility to Phase II metabolism (glucuronidation and sulfation), potential for oxidation to reactive quinone methides, and issues with oral bioavailability.[1]

pKa as a Key Physicochemical Parameter: Impact on Potency, Selectivity, and ADME Properties

The acidity of a phenol, quantified by its pKa value, dictates its ionization state at physiological pH. For a typical phenol with a pKa of around 10, it will exist predominantly in its neutral, protonated form in the bloodstream (pH ~7.4).[2][3] This ionization state is a master variable that influences:

  • Target Binding: The ability to form crucial hydrogen bonds within a receptor's active site is often pH-dependent.

  • Membrane Permeability: The neutral form of a drug is generally more lipid-soluble and better able to cross cell membranes.

  • Aqueous Solubility: The ionized phenolate form is more water-soluble.

  • Metabolic Stability: The phenolate anion is more susceptible to enzymatic modification.

Therefore, the ability to rationally tune a phenol's pKa is a powerful tool for optimizing a drug candidate's overall profile. An electron-withdrawing group on the benzene ring will increase the acidity of the phenol, while an electron-releasing group will decrease its acidity.[2]

Fundamental Principles of Substituent Effects on Acidity

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion.[4][5] Substituents on the aromatic ring alter acidity by either stabilizing or destabilizing this negative charge through a combination of inductive and resonance effects.[6]

  • Inductive Effects (-I/+I): These are transmitted through the sigma bonds and are primarily dependent on the electronegativity of the atoms. Electron-withdrawing groups (EWGs) with a -I effect, like fluorine, pull electron density away from the ring, stabilizing the phenoxide and increasing acidity (lowering pKa). Electron-donating groups (EDGs) with a +I effect, like alkyl groups, push electron density into the ring, destabilizing the phenoxide and decreasing acidity (raising pKa).[6]

  • Resonance Effects (-R/+R): These occur through the pi-electron system of the aromatic ring. EWGs with a -R effect delocalize the negative charge of the phenoxide onto the substituent, providing significant stabilization and increasing acidity. EDGs with a +R effect donate electron density into the ring, which can destabilize the phenoxide.[3][6]

These effects are position-dependent. Resonance effects are most pronounced when the substituent is at the ortho or para positions, where they can directly participate in the delocalization of the phenoxide's negative charge.[7]

Caption: Relationship between electronic effects and phenoxide stability.

The Cyclopropyl Group: More Than Just a Bulky Alkyl Substituent

The cyclopropyl group is a unique substituent in drug design. While sterically small, its electronic properties are complex due to the high p-character of its C-C bonds, often described in terms of Walsh orbitals. This allows the cyclopropyl ring to interact with adjacent π-systems.

The Unique Electronic Nature: A π-Electron Donor

A cyclopropyl group can act as a π-electron donor.[8] This means it can donate electron density into the aromatic ring through a conjugation-like effect, which can influence the acidity of a phenol.[8] The cyclopropyl group is known to be a poor π-electron acceptor but a very good π-electron donor.[8]

Impact on Phenol pKa

Due to its electron-donating nature, a cyclopropyl group generally decreases the acidity of a phenol (increases the pKa) compared to an unsubstituted phenol. The magnitude of this effect depends on its position on the ring. The Hammett substituent constants (σ) provide a quantitative measure of a substituent's electronic influence. For the cyclopropyl group, the para-substituent constant (σp) is approximately -0.21, and the meta-substituent constant (σm) is about -0.07, indicating it is an electron-donating group at both positions, but more strongly at the para position.[9]

CompoundpKaChange from Phenol
Phenol10.00-
4-Cyclopropylphenol~10.2Decreased Acidity
3-Cyclopropylphenol~10.1Decreased Acidity
Note: Exact pKa values can vary slightly depending on experimental conditions. The values presented are representative.

Fluorine: A Tool of Precision in Modulating Acidity

Fluorine is the most electronegative element, and its small size makes it a valuable tool for bioisosteric replacement of hydrogen.[10][11] Its influence on phenol acidity is a delicate balance of strong inductive effects and weaker resonance effects.[12]

The Dominant Inductive Effect (-I)

Fluorine's high electronegativity results in a powerful electron-withdrawing inductive (-I) effect.[6] This effect strongly stabilizes the negative charge of the phenoxide ion, thereby increasing the acidity of the phenol (lowering the pKa). This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.

The Counteracting Resonance Effect (+R)

Paradoxically, fluorine can also act as a resonance electron-donating group (+R effect) due to its lone pairs of electrons. This effect pushes electron density into the ring, which destabilizes the phenoxide ion and decreases acidity. The +R effect is most influential at the ortho and para positions.

The net effect of fluorine substitution is a competition between these two opposing forces. For fluorine, the -I effect almost always dominates the +R effect, leading to an overall increase in acidity. However, the position of substitution is critical.

CompoundpKaPredominant Effect(s)
Phenol10.00-
2-Fluorophenol8.81Strong -I, Weak +R, H-Bonding
3-Fluorophenol9.28Strong -I
4-Fluorophenol9.95Strong -I vs. +R
Source: pKa values are representative and compiled from various sources.[13]

Interestingly, 4-fluorophenol has a pKa very similar to phenol itself.[14] This suggests that at the para position, the acidifying -I effect and the acid-weakening +R effect nearly cancel each other out.[14] In contrast, at the meta position, where the resonance effect is negligible, the strong -I effect leads to a significant increase in acidity.

The Special Case of the Ortho Effect: Intramolecular Hydrogen Bonding

Ortho-fluorophenol is significantly more acidic than its meta and para isomers. This is due not only to the strong, distance-dependent -I effect but also to the potential for intramolecular hydrogen bonding between the fluorine and the hydroxyl proton in the neutral phenol.[15][16] This hydrogen bond can stabilize the neutral form, but more importantly, the electron-withdrawing fluorine strongly stabilizes the resulting phenoxide ion. While some studies suggest the intramolecular hydrogen bond in 2-fluorophenol is weak or absent, computational studies indicate its presence.[16][17][18]

Synergistic and Antagonistic Effects: Combining Cyclopropyl and Fluorine Substituents

The true power of medicinal chemistry lies in the ability to combine substituents to achieve a desired physicochemical profile. When combining a cyclopropyl group (electron-donating) and a fluorine atom (electron-withdrawing), their effects can either reinforce or oppose each other depending on their relative positions.

Caption: Logic for predicting acidity shifts from combined substituents.

Consider two hypothetical isomers:

  • 4-Cyclopropyl-2-fluorophenol: The ortho fluorine will exert a strong acid-strengthening -I effect. The para cyclopropyl group will have an acid-weakening +R effect. The net result would likely be a phenol that is significantly more acidic than 4-cyclopropylphenol but potentially less acidic than 2-fluorophenol.

  • 2-Cyclopropyl-4-fluorophenol: The para fluorine's -I and +R effects will largely cancel, having a minor impact on acidity. The ortho cyclopropyl group will have an acid-weakening effect. The pKa of this molecule would be expected to be higher (less acidic) than phenol.

By strategically placing these two substituents, a medicinal chemist can fine-tune the pKa over a range of values to optimize drug properties.

Experimental Validation: Methodologies for Accurate pKa Determination

Theoretical predictions must be confirmed by empirical measurement. Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds.

Protocol: Potentiometric Titration for pKa Measurement

This protocol outlines a standard procedure for determining the pKa of a substituted phenol.

Objective: To accurately measure the pKa of a novel cyclopropyl-fluorophenol derivative.

Materials:

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette (Class A)

  • Magnetic stirrer and stir bar

  • Standardized 0.1 M NaOH solution

  • Standardized 0.1 M HCl solution

  • High-purity water (degassed to remove CO2)

  • The phenol compound of interest (~0.01 M solution)

  • Co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility

Procedure:

  • Preparation:

    • Accurately prepare a ~0.01 M solution of the phenol in a known volume of water (or a water/co-solvent mixture).

    • Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

    • Rinse the burette with the standardized NaOH solution.

  • Titration:

    • Place the phenol solution in a beaker with a magnetic stir bar and begin gentle stirring.

    • Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.05 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

    • Continue adding titrant until the pH has passed the expected equivalence point and plateaued in the basic range (e.g., pH 11-12).

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found from the peak of the first derivative plot (ΔpH/ΔV vs. V).

    • The volume of titrant at the half-equivalence point is Veq/2.

    • The pH of the solution at the half-equivalence point is equal to the pKa of the phenol (according to the Henderson-Hasselbalch equation).

Self-Validation:

  • The sharpness of the inflection point at equivalence provides confidence in the measurement.

  • Perform the titration in triplicate to ensure reproducibility.

  • Back-titration with standardized HCl can be performed to verify the initial concentration of the analyte.

Caption: Workflow for experimental pKa determination via titration.

Conclusion and Future Outlook

The strategic application of fluorine and cyclopropyl substituents provides medicinal chemists with a versatile toolkit for the precise modulation of phenol acidity. Understanding the fundamental interplay of inductive and resonance effects, coupled with the unique electronic character of the cyclopropyl group, allows for the rational design of molecules with optimized pharmacokinetic and pharmacodynamic properties. As synthetic methodologies for late-stage fluorination and the creation of novel substituted cyclopropanes continue to advance, the ability to fine-tune this critical parameter will only become more sophisticated. This will enable the development of safer and more effective therapeutics built upon the privileged phenol scaffold.

References

  • Vertex AI Search Result[19]

  • Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link][2]

  • Chemistry LibreTexts. (2020, August 1). 5.5: Acid-base Properties of Phenols. Retrieved from [Link][3]

  • Journal of the Chemical Society B: Physical Organic. (1968). The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. RSC Publishing.
  • YouTube. (2023, October 30). Acidity of phenols / effect of substituents on acidity of phenols / JEE amins & Advanced / NEET.
  • Quora. (2017, June 10). Why is para choro phenol more acidic than para fluro phenol?.
  • Chemistry LibreTexts. (2023, January 22). Acidity of Phenols. Retrieved from [Link][4]

  • ResearchGate. (2017, June 9). Iam trying to find out pKa values of phenols but it is ready to find hard.
  • YouTube. (2023, April 3). MCQ-29: About acidity of 4-halophenols by Dr. Tanmoy Biswas (Ph.D) For IIT-JEE, NEET, BSMS & IIT-JAM.
  • ACS Publications. (1996). Effect of Fluorine Substitution on Phenol Acidities in the Gas Phase and in Aqueous Solution. A Computational Study Using Continuum Solvation Models. The Journal of Organic Chemistry.
  • ACS Publications. (1999). Intramolecular Hydrogen Bonding in Fluorophenol Derivatives: 2-Fluorophenol, 2,6-Difluorophenol, and 2,3,5,6-Tetrafluorohydroquinone. The Journal of Physical Chemistry A.[15]

  • ACS Publications. (1962). Transmission of Electronic Effects by the Cyclopropane Ring. Ionization Constants of m- and p-Substituted β-Phenylpropionic, cis- and trans-2-Phenylcyclopropanecarboxylic Acids in 50% Ethanol. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2023, January 22). Acidity of Substituted Phenols. Retrieved from [Link][7]

  • Organic Chemistry Data. (2022, April 7).
  • PMC. (2007). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids.[10]

  • Chemguide. (n.d.). the acidity of phenol. Retrieved from [Link][5]

  • Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry.
  • ACS Publications. (2001). Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. The Journal of Organic Chemistry.
  • Chemistry Stack Exchange. (2017, August 23). How does the cyclopropyl group influence conjugation and aromaticity?.[8]

  • ACS Publications. (2019, October 29). Intramolecular H-Bond Is Formed in 2-Fluorophenol and 2-Fluorothiophenol, but It May Not Be the Main Pathway of the JFH Coupling Constant Transmission. The Journal of Physical Chemistry A.[16]

  • Quora. (2015, November 25). Why is p-fluorophenol more acidic than phenol?.[14]

  • PubMed. (2017, October 4).
  • PubMed. (2024, November 24). Phenol (bio)isosteres in drug design and development.[1]

  • A Survey of Hammett Substituent Constants and Resonance and Field Parameters. (n.d.).
  • NIH - PubChem. (n.d.). 3-Cyclopropylphenol.
  • ResearchGate. (2025, August 6). Role of Fluorine in Drug Design and Drug Action | Request PDF.[12]

  • J-STAGE. (1972). F hydrogen bond in o-fluorophenol is concluded to be absent from the measurement of the OH stretching ab.[17]

  • ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine.
  • RSC Publishing. (2013). Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation.[18]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • Chemistry Stack Exchange. (2014, July 9).
  • ResearchGate. (2018). Reactivity of electrophilic cyclopropanes.
  • Scribd. (n.d.). Hammett Substituent Constants Survey | PDF | Chemical Substances | Chemistry.
  • Stenutz. (n.d.). Hammett substituent constants. Retrieved from [Link][9]

  • YouTube. (2020, July 26). Effect of substituent on acidity of phenol.
  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link][6]

  • ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. | Download Scientific Diagram.

Sources

Bioisosteric Applications of Fluoro-cyclopropyl Motifs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into cyclopropyl rings has evolved from a niche synthetic curiosity to a cornerstone tactic in modern medicinal chemistry.[1][2] This guide examines the fluoro-cyclopropyl (F-CP) motif—specifically gem-difluorocyclopropyl (gem-DFCP) and monofluorocyclopropyl scaffolds—as high-utility bioisosteres.

These motifs offer a unique trifecta of optimization:

  • Geometric Mimicry: Gem-DFCP mimics the bond angles and electronic distribution of carbonyls and ethers while removing hydrogen bond acceptor (HBA) liability.

  • Conformational Locking: The high energy barrier of the cyclopropane ring, augmented by the stereoelectronic "fluorine effect," restricts rotatable bonds to freeze bioactive conformations.

  • Metabolic Armor: Blocking labile metabolic soft spots (e.g., alkyl oxidation) while modulating lipophilicity (LogP) and pKa.

Part 1: Structural & Physicochemical Rationale

The Fluorine Effect on Cyclopropane Geometry

The cyclopropane ring is already highly strained (~27.5 kcal/mol). Introducing fluorine atoms exacerbates this strain and alters the ring geometry due to the electronegativity of fluorine and the resulting orbital rehybridization (Bent's Rule).

  • Bond Shortening: C–C bonds adjacent to the fluorine substituents shorten, while the distal C–C bond lengthens (in gem-difluoro systems).

  • Angle Widening: The F–C–F bond angle (~109°) is significantly narrower than the H–C–H angle, but the external C–C–C angle expands, allowing the gem-DFCP group to mimic the trigonal planar geometry of sp² hybridized carbonyls (~120°) more closely than a standard sp³ methylene.

Comparative Physicochemical Properties

The following table summarizes the quantitative shifts when replacing standard linkers with fluoro-cyclopropyl motifs.

FeatureCarbonyl (C=O)Ether (-O-)gem-Dimethyl (-C(Me)₂)gem-DFCP (-CF₂-cPr)
Bond Angle ~120°~110°~109.5°~118° (Carbonyl Mimic)
Dipole Moment High (~2.3–3.0 D)Moderate (~1.2 D)LowModerate-High (~2.0 D)
H-Bond Acceptor StrongModerateNoneWeak/Null (Lipophilic)
Metabolic Stability Variable (Reduct/Hydrol)Vulnerable (Dealkylation)GoodExcellent
LogP Impact Lowers LogPLowers LogPIncreases LogPModulates (Context dependent)

Part 2: Bioisosteric Replacements & Decision Logic

The selection of a fluoro-cyclopropyl motif should be driven by specific failure modes in the lead optimization phase.

Gem-Difluorocyclopropane as a Carbonyl Bioisostere

The gem-DFCP moiety is a "lipophilic carbonyl mimic." It replicates the dipole vector and spatial volume of a ketone or amide carbonyl but cannot accept hydrogen bonds.

  • Application: Use when a carbonyl group is metabolically unstable (e.g., rapid reduction) or when high polarity limits membrane permeability, but the shape and dipole are critical for binding.

Monofluorocyclopropane as a Conformational Lock

Monofluorination introduces asymmetry. The "trans-fluorine effect" dictates that substituents trans to the fluorine atom are electronically distinct, often stabilizing specific rotamers.

  • Application: Use to freeze the conformation of a flexible alkyl chain to reduce the entropic penalty of binding.

Ether/Alkyl Replacement

Replacing an ether oxygen with gem-DFCP removes the metabolic liability of O-dealkylation while maintaining the C-X-C bond angle.

Bioisostere_Decision_Tree Figure 1: Decision Logic for Fluoro-cyclopropyl Bioisosterism Start Lead Optimization Challenge Q1 Is the issue Metabolic Stability or Permeability? Start->Q1 Q4 Is the issue Potency/Entropy? Start->Q4 Q2 Is the labile site a Carbonyl (C=O)? Q1->Q2 Yes Q3 Is the labile site an Ether (-O-)? Q2->Q3 No Sol1 Use gem-DFCP (Maintains Dipole/Angle, Removes H-Bond Acceptor) Q2->Sol1 Yes Sol2 Use gem-DFCP (Blocks Dealkylation, Mimics Bond Angle) Q3->Sol2 Yes Sol3 Use Monofluorocyclopropane (Locks Conformation via Trans-Fluorine Effect) Q4->Sol3 Yes

Part 3: Case Studies in Drug Discovery

Case Study 1: Cabozantinib Analogs (Kinase Inhibition)

In the optimization of c-Met and VEGFR-2 inhibitors, researchers explored the replacement of the cyclopropane-1,1-dicarboxylate moiety.[3]

  • Challenge: Modulating the hydrolysis rate and metabolic profile of the ester/amide linkage.

  • Solution: Introduction of a monofluorocyclopropane.[3][4]

  • Outcome: The "trans-fluorine effect" was utilized to access specific diastereomers.[3][4] The fluorinated analogs (e.g., JV-976) maintained the binding mode (RMSD ~0.7 Å) compared to Cabozantinib but offered altered electronic properties on the carbonyl, reducing electron density and potentially improving metabolic stability against hydrolysis [1].

Case Study 2: Btk Inhibitors (Potency & Selectivity)

In the development of Bruton’s Tyrosine Kinase (Btk) inhibitors, replacing a standard cyclopropyl amide with a fluorocyclopropyl amide revealed stereodependent activity.[5]

  • Observation: The (R,R)-fluorocyclopropyl enantiomer showed superior potency (IC50 = 2.3 nM) compared to the non-fluorinated parent and the (S,S) enantiomer.

  • Mechanism: The fluorine atom provided a specific hydrophobic contact within the binding pocket while simultaneously lowering the lipophilicity (LogD) compared to larger alkyl groups, improving the Ligand Lipophilicity Efficiency (LLE) [2].

Part 4: Synthetic Methodologies

The primary challenge in accessing these motifs is the safe and efficient generation of difluorocarbene (:CF₂).

Method A: The TMSCF₃ (Ruppert-Prakash) Protocol

This is the industry standard for "late-stage" functionalization or building block synthesis. It uses (Trifluoromethyl)trimethylsilane (TMSCF₃) as a difluorocarbene source initiated by iodide.

  • Mechanism: Iodide attacks the silicon, generating a pentacoordinate silicate. This species collapses to release the CF₃ anion, which spontaneously eliminates fluoride to generate :CF₂.

  • Advantages: Avoids ozone-depleting Freons; operates at moderate temperatures; compatible with many functional groups.

Method B: The TFDA Protocol

Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) is a potent source of :CF₂.[6]

  • Advantages: Highly efficient for electron-deficient alkenes (e.g., acrylates) where other methods fail.

  • Safety: TFDA avoids the high toxicity of some organomercury reagents used historically.

Synthesis_Pathway Figure 2: Difluorocarbene-mediated Synthesis via TMSCF3 Substrate Alkene Substrate (Electron Rich or Deficient) Product gem-Difluorocyclopropane Substrate->Product [2+1] Cycloaddition Reagent TMSCF3 (Ruppert-Prakash) + NaI (Initiator) Intermediate Difluorocarbene [:CF2] (Singlet State) Reagent->Intermediate THF, 65°C Intermediate->Product Inserts into alkene

Part 5: Experimental Protocol

Protocol: Synthesis of gem-Difluorocyclopropanes using TMSCF₃

Scope: General procedure for converting terminal alkenes to gem-difluorocyclopropanes. Safety Note: Reactions generating carbenes can be exothermic. Perform in a fume hood.

Materials
  • Substrate: 1.0 equiv (Alkene)

  • Reagent: TMSCF₃ (Trifluoromethyltrimethylsilane) - 2.0 equiv

  • Initiator: Sodium Iodide (NaI) - 0.2 equiv (20 mol%)

  • Solvent: Anhydrous THF (Tetrahydrofuran) - 0.5 M concentration relative to substrate.

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an Argon or Nitrogen atmosphere.

  • Dissolution: Add the alkene substrate (1.0 equiv) and NaI (0.2 equiv) to the flask. Add anhydrous THF via syringe.

  • Reagent Addition: Heat the solution to 65°C (reflux). Once stable, add TMSCF₃ (2.0 equiv) dropwise over 30 minutes.

    • Note: Slow addition is critical to maintain a steady concentration of carbene and prevent oligomerization of the reagent.

  • Reaction: Stir at reflux for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the alkene.

  • Quench: Cool the mixture to room temperature. Carefully quench with saturated aqueous NaHCO₃.

  • Workup: Extract the aqueous layer with Et₂O or EtOAc (3x). Combine organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue via silica gel flash chromatography. Gem-difluorocyclopropanes are typically non-polar; use Hexanes/EtOAc gradients.

Validation Criteria:

  • ¹⁹F NMR: Look for the characteristic AB quartet (if chiral) or singlet around -120 to -145 ppm.

  • ¹H NMR: The cyclopropyl protons typically appear upfield (1.0–2.0 ppm), often with complex coupling patterns due to H-F coupling (

    
     Hz).
    

References

  • Trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Med. Chem. Lett. 2020, 11, 10, 1951–1957. [Link]

  • Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Med. Chem. Lett. 2018, 9, 7, 608–613. [Link]

  • The synthesis of gem-difluorocyclopropanes using TMSCF3 as the carbene source. Beilstein J. Org.[7] Chem. 2011, 7, 631–637. [Link]

  • Fluorine in Medicinal Chemistry. J. Med. Chem. 2008, 51, 15, 4359–4369. [Link]

  • A Novel and Highly Efficient Synthesis of gem-Difluorocyclopropanes (TFDA Method). Org. Lett. 2003, 5, 23, 4397–4400. [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 5-Fluoro-3-cyclopropylphenol via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of a cyclopropyl motif onto an aromatic ring is a high-value transformation in medicinal chemistry, often used to modulate metabolic stability (blocking metabolic soft spots) and increase potency through conformational restriction. However, the synthesis of 5-Fluoro-3-cyclopropylphenol presents a specific chemo-selectivity challenge: the instability of cyclopropylboronic acid (protodeboronation) and the potential for catalyst poisoning by the free phenolic hydroxyl group.

This application note details a robust, scalable 3-step protocol. Unlike standard Suzuki couplings, this method utilizes a protection-first strategy combined with a high-activity Palladium/Tricyclohexylphosphine (PCy3) catalyst system to ensure complete conversion and minimize protodeboronation side products.

Retrosynthetic Analysis & Strategy

To ensure high yields and purity, a direct coupling on the free phenol is discouraged due to the acidity of the phenol (


), which can quench the active catalytic species or consume the base required for the transmetallation step.

Strategic Pathway:

  • Protection: Masking the phenol as a Methoxymethyl (MOM) ether.

  • Cross-Coupling: Suzuki-Miyaura coupling using a bulky, electron-rich phosphine ligand.

  • Deprotection: Acid-mediated cleavage to release the target phenol.

Retrosynthesis Target 5-Fluoro-3-cyclopropylphenol (Target) Precursor 1-Cyclopropyl-3-fluoro-5-(methoxymethoxy)benzene (Protected Intermediate) Target->Precursor Acid Hydrolysis (Deprotection) SM 3-Bromo-5-fluorophenol (Starting Material) Precursor->SM Suzuki Coupling (Pd(OAc)2, PCy3) Reagent Cyclopropylboronic Acid Precursor->Reagent Coupling Partner

Figure 1: Retrosynthetic logic flow focusing on the protected intermediate to bypass catalyst poisoning.

Critical Process Parameters (CPP)

The success of this synthesis hinges on three chemical factors often overlooked in standard protocols:

  • Ligand Selection (PCy3 vs. PPh3):

    • Insight: Cyclopropylboronic acid is less reactive than arylboronic acids. Standard ligands like Triphenylphosphine (PPh3) often result in incomplete conversion.

    • Solution: We utilize Tricyclohexylphosphine (PCy3) . Its large cone angle and high electron density facilitate the oxidative addition of the electron-deficient aryl bromide and stabilize the active Pd(0) species.

  • Protodeboronation Control:

    • Insight: Cyclopropylboronic acid rapidly hydrolyzes to cyclopropane in the presence of water and heat, a pathway known as protodeboronation.

    • Solution: Use a "Damp" Solvent System . Strictly anhydrous conditions slow down the Suzuki reaction (water is needed for the base mechanism), but too much water destroys the reagent. A Toluene/Water ratio of 20:1 is optimal.

  • Base Choice:

    • Insight: Strong bases (KOtBu) can cause isomerization or decomposition.

    • Solution:K3PO4 (Tribasic Potassium Phosphate) provides the necessary basicity for activating the boronic acid without triggering side reactions.

Experimental Protocols

Step 1: Protection (MOM-Ether Formation)

Objective: Protect the acidic phenol to prevent catalyst interference.

Reagents:

  • 3-Bromo-5-fluorophenol (1.0 equiv)

  • Chloromethyl methyl ether (MOM-Cl) (1.2 equiv) [Warning: Carcinogen, handle in fume hood]

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dichloromethane (DCM) (0.5 M concentration)

Procedure:

  • Dissolve 3-Bromo-5-fluorophenol in dry DCM at 0°C.

  • Add DIPEA dropwise.

  • Slowly add MOM-Cl via syringe to maintain temperature < 5°C.

  • Warm to room temperature and stir for 4 hours.

  • Validation: Monitor TLC (Hexane/EtOAc 4:1). The starting phenol spot (lower Rf) should disappear.

  • Quench with saturated NaHCO3, extract with DCM, and concentrate.

  • Yield Expectation: >90% (Colorless oil).

Step 2: The Suzuki-Miyaura Coupling (Key Step)

Objective: Install the cyclopropyl ring using high-activity catalysis.

Reagents:

  • Substrate: 1-Bromo-3-fluoro-5-(methoxymethoxy)benzene (1.0 equiv)

  • Boron Source: Cyclopropylboronic acid (1.5 equiv) [Note: Excess required due to instability][1]

  • Catalyst: Palladium(II) Acetate [Pd(OAc)2] (0.05 equiv / 5 mol%)

  • Ligand: Tricyclohexylphosphine (PCy3) (0.10 equiv / 10 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: Toluene : Water (20:1 ratio)

Procedure:

  • Catalyst Pre-complexation: In a separate vial, mix Pd(OAc)2 and PCy3 in a small amount of toluene and stir for 15 mins under Nitrogen. The solution should turn yellow/orange, indicating the formation of the active catalytic species.

  • Charge a reaction vessel with the Protected Aryl Bromide, Cyclopropylboronic acid, and K3PO4.

  • Evacuate and backfill with Nitrogen (3 cycles) to remove Oxygen.

  • Add the Toluene/Water solvent mixture (degassed).

  • Add the pre-formed Catalyst/Ligand solution via syringe.

  • Heat to 100°C for 12–16 hours with vigorous stirring.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc and wash with water.

  • Purification: Flash chromatography (Hexane/EtOAc).

Data Summary Table:

ParameterSpecificationReason for Choice
Temperature 100°CRequired to overcome activation energy of alkyl-boronic acid coupling.
Stoichiometry 1.5 eq. Boronic AcidCompensates for protodeboronation loss.
Catalyst Load 5 mol%Ensures completion; lower loading (<2%) risks stalling.
Atmosphere Inert (

or Ar)
Oxygen causes homocoupling of the boronic acid.
Step 3: Deprotection

Objective: Cleave the MOM group to reveal the final phenol.

Reagents:

  • Coupled Intermediate (1.0 equiv)

  • 6M HCl (aq) or Trifluoroacetic acid (TFA) in DCM.

  • Solvent: Methanol (if using HCl) or DCM (if using TFA).

Procedure:

  • Dissolve the intermediate in Methanol.[1]

  • Add 6M HCl (5 equiv) dropwise.

  • Stir at 40°C for 2 hours.

  • Validation: LCMS will show the mass of the target (MW: 152.17 g/mol ).

  • Neutralize with NaHCO3, extract, and concentrate.

Mechanistic Insight & Troubleshooting

The mechanism relies on the catalytic cycle of Palladium.[2][3][4] The critical differentiation in this protocol is the Transmetallation step, which is the rate-determining step for alkylboronic acids.

CatalyticCycle cluster_Side Side Reaction (Protodeboronation) Pd0 Pd(0)-L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-Cyclopropyl) OxAdd->TransMet + Cyclopropyl-B(OH)2 + Base (OH-) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product CycloB Cyclopropyl-B(OH)2 CycloH Cyclopropane (Gas) CycloB->CycloH H2O / Heat

Figure 2: The Suzuki Catalytic Cycle highlighting the entry points of reagents. Note the side reaction pathway which necessitates excess boronic acid.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst Deactivation (Pd Black formation)Ensure PCy3 is fresh (it oxidizes in air). Increase ligand:Pd ratio to 2.5:1.
Starting Material Remains Protodeboronation of Boronic AcidAdd the boronic acid in two portions: 1.0 eq at start, 0.5 eq after 4 hours.
Homocoupling (Ar-Ar) Oxygen presenceDegas solvents more thoroughly (sparge with Argon for 20 mins).
De-fluorination Oxidative addition into C-F bondHighly unlikely with Pd/PCy3 at 100°C; usually requires specialized Ni catalysts.

References

  • Wallace, D. J., & Chen, C. (2002).[5][6] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990. [5]

    • Core Reference: Establishes the stability of cyclopropylboronic acid and the efficacy of Pd(OAc)2/PCy3.
  • Deng, W., et al. (2011). Pd-Catalyzed Suzuki Coupling of Cyclopropylboronic Acid.[5][7][8] Journal of the American Chemical Society.[9][10]

    • Context: Discusses the limitations of unactiv
  • Charette, A. B., et al. (2010). Preparation of Potassium Cyclopropyltrifluoroborate. Journal of Organic Chemistry. Alternative Reagent: Describes the use of trifluoroborates if the boronic acid proves too unstable in your specific hands.

Sources

Application Note: Chemoselective Cyclopropanation of 3-Fluoro-5-Hydroxystyrene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the cyclopropanation of 3-fluoro-5-hydroxystyrene . The presence of an acidic phenolic proton combined with an electron-withdrawing fluorine substituent presents a specific chemoselectivity challenge that requires a tailored approach.

Executive Summary & Strategic Analysis

Target Molecule: 3-fluoro-5-hydroxystyrene Core Challenge: The substrate contains two reactive sites: the nucleophilic styrene double bond (the target) and the acidic phenolic hydroxyl group (the interference).

  • Electronic Deactivation: The meta-fluorine atom (

    
    ) withdraws electron density from the alkene, lowering its nucleophilicity compared to styrene. This necessitates a highly electrophilic carbenoid species.
    
  • Protic Interference: The phenolic proton (

    
    ) will rapidly react with organometallic reagents (e.g., 
    
    
    
    , Grignards) or diazo precursors, leading to catalyst poisoning or O-alkylation side products.

Recommended Strategy: While direct cyclopropanation is chemically possible using excess reagents, Route A (Protection-Deprotection) is the industry standard for scalability and reproducibility in drug development. Route B (Direct) is provided for rapid, small-scale screening where step-count reduction is prioritized.

Decision Matrix
FeatureRoute A: Silyl Protection (Recommended)Route B: Direct Modification
Reagent System Furukawa (

)
Modified Furukawa (Excess

)
Reliability High (Industrial Standard)Moderate (Stoichiometry Sensitive)
Chemoselectivity Excellent (O-alkylation blocked)Good (Requires temp. control)
Step Count 3 Steps1 Step
Purification Standard Silica ChromatographyDifficult (Zinc salts/phenoxides)

Detailed Protocols

Protocol A: The Robust Route (Protection-Cyclopropanation-Deprotection)

Best for: Scale-up, high-value intermediates, and GMP workflows.

Phase 1: Phenol Protection (TBS-Ether Formation)

Rationale: The tert-butyldimethylsilyl (TBS) group is chosen for its stability to organozinc reagents and ease of removal without affecting the cyclopropane ring or the aryl fluoride.

  • Reagents: 3-fluoro-5-hydroxystyrene (1.0 equiv), TBSCl (1.2 equiv), Imidazole (2.5 equiv), DMAP (0.1 equiv).

  • Solvent: Anhydrous DCM (

    
    ).
    
  • Procedure:

    • Dissolve substrate and imidazole in DCM at

      
      .
      
    • Add TBSCl portion-wise. Warm to RT and stir for 2-4 h.

    • QC Check: TLC should show complete consumption of the polar phenol.

    • Workup: Wash with water, brine; dry over

      
      . Concentrate to yield the silyl ether.
      
Phase 2: Furukawa-Modified Simmons-Smith Cyclopropanation

Rationale: The Furukawa reagent (


) is generated in situ from diethylzinc and diiodomethane. It is homogeneous and more reactive than the traditional Zn-Cu couple, essential for converting the electron-deficient fluorostyrene.

Safety Critical:


 is pyrophoric. 

is toxic.[1] Perform all steps under inert atmosphere (

or Ar).
  • Reagents:

    • TBS-protected styrene (1.0 equiv).

    • Diethylzinc (

      
      , 1.0 M in hexanes) (3.0 equiv).
      
    • Diiodomethane (

      
      ) (3.0 equiv).
      
    • Note: Excess reagent drives the reaction against the electronic deactivation of the fluorine.

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or DCM. (DCE allows heating to

    
     if the reaction is sluggish).
    
  • Step-by-Step Protocol:

    • Step 1: Charge a flame-dried Schlenk flask with the protected substrate and anhydrous DCE under Argon. Cool to

      
      .
      
    • Step 2: Add

      
       solution dropwise via syringe. Stir for 10 mins.
      
    • Step 3: Add

      
       dropwise carefully (exothermic). The solution may become milky or precipitate 
      
      
      
      .
    • Step 4: Allow the mixture to warm to RT. Monitor by TLC/LCMS.

    • Optimization: If conversion is

      
       after 4h, heat to 
      
      
      
      . The electron-withdrawing fluorine may require thermal activation.
    • Step 5 (Quench): Cool to

      
      . Slowly add saturated aqueous 
      
      
      
      . Vigorous gas evolution (ethane) will occur.
    • Step 6 (Workup): Extract with

      
       or DCM. Wash organic layer with 
      
      
      
      (to remove iodine traces) and brine.
Phase 3: Deprotection
  • Reagent: TBAF (1.1 equiv) in THF or

    
     in MeOH.
    
  • Procedure: Stir at RT for 1-2 h. Standard extractive workup yields 3-(2-fluorocyclopropyl)-5-hydroxystyrene (Note: IUPAC numbering changes upon cyclization; product is a cyclopropyl phenol).

Protocol B: The Direct Route (Unprotected Phenol)

Best for: Rapid analog screening where yield is secondary to speed.

Rationale: By using >2 equivalents of


, the first equivalent acts as a base to deprotonate the phenol, forming a zinc phenoxide. This species (

) is compatible with the carbenoid generated from the remaining

.
  • Reagents:

    • 3-fluoro-5-hydroxystyrene (1.0 equiv).

    • 
       (4.0 equiv). (1 equiv for deprotonation + 3 equiv for reaction).
      
    • 
       (3.0 equiv).
      
  • Protocol:

    • Dissolve substrate in anhydrous DCM at

      
      .
      
    • Add

      
       (4.0 equiv) slowly. Evolution of ethane gas will be observed. Stir 15 min to ensure complete phenoxide formation.
      
    • Add

      
       (3.0 equiv) dropwise.
      
    • Warm to RT and stir.

    • Quench: Extremely cautious quench with

      
       is required due to the large excess of zinc species.
      
    • Risk: This method often suffers from lower yields due to the poor solubility of the zinc phenoxide intermediate in non-polar solvents.

Visualizations & Mechanism

Workflow Logic (Graphviz)

Cyclopropanation_Workflow Substrate 3-Fluoro-5-hydroxystyrene Protect Protection (TBSCl) Substrate->Protect Route A (Robust) DirectZn Direct Zincation (Excess Et2Zn) Substrate->DirectZn Route B (Fast) Intermed1 TBS-Ether Intermediate Protect->Intermed1 Cycloprop Simmons-Smith (Et2Zn / CH2I2) Intermed1->Cycloprop Intermed2 Cyclopropyl Silyl Ether Cycloprop->Intermed2 Deprotect Deprotection (TBAF) Intermed2->Deprotect Product 3-(2-fluorocyclopropyl)phenol Deprotect->Product DirectZn->Cycloprop In Situ Phenoxide

Figure 1: Strategic workflow comparing the robust Protection Route (A) vs. the Direct Route (B).

Mechanistic Insight

The reaction proceeds via a Butterfly Transition State .[2] The zinc carbenoid (


) coordinates to the alkene. The fluorine atom on the ring exerts an inductive effect ($ -I $), reducing the HOMO energy of the alkene, making it less reactive toward the electrophilic carbenoid. This is why excess reagent and potentially higher temperatures (DCE reflux) are cited in the protocol.

Reagent Comparison Table

Reagent SystemRoleProsCons

/

Primary Recommendation Homogeneous, highly reactive, reproducible.Pyrophoric, requires strict inert conditions.
Zn-Cu /

Historical AlternativeSafer (solid), less pyrophoric.Heterogeneous surface effects lead to variable yields; often too slow for fluoro-styrenes.

/

Diazo MethodNeutral conditions.High Safety Risk (Explosive, toxic). O-methylation of phenol is a major side reaction.

/ NaH
Corey-ChaykovskyUses stable ylides.Generally fails for neutral/electron-rich styrenes (requires electron-deficient Michael acceptors).

References

  • Simmons, H. E., & Smith, R. D. (1959).[2] A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.[2] Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[3] Tetrahedron. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[2][3][4][5][6] Organic Reactions.[1][2][3][4][5][6][7][8][9][10][11][12] Link

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. Link

  • Pietruszka, J. (2003). Synthesis and properties of fluorocyclopropanes. Chemical Reviews. Link

Sources

Strategic Incorporation of the Cyclopropyl Moiety into Phenolic Scaffolds Using Potassium Cyclopropyltrifluoroborate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide:

Abstract

Phenolic structures are cornerstones in medicinal chemistry and drug development, serving as critical pharmacophores in a vast array of therapeutic agents. The strategic modification of these scaffolds is a key objective in lead optimization. The cyclopropyl group, in particular, is a highly sought-after substituent due to its unique conformational and electronic properties, which can significantly enhance metabolic stability, binding affinity, and overall pharmacological profiles.[1][2] This application note provides a comprehensive guide for researchers on the utilization of potassium cyclopropyltrifluoroborate, a superior reagent for introducing the cyclopropyl moiety onto phenolic systems. We will explore the underlying mechanisms, present detailed, field-tested protocols for both indirect and direct C-O bond formation, and discuss the critical parameters for successful implementation.

The Reagent of Choice: Why Potassium Cyclopropyltrifluoroborate?

While various organoboron reagents can be used for cross-coupling reactions, potassium organotrifluoroborates have emerged as reagents of choice due to their exceptional stability and ease of handling.[3][4] Unlike its boronic acid counterpart, which is prone to decomposition and protodeboronation, potassium cyclopropyltrifluoroborate is a crystalline, air- and moisture-stable solid that can be stored for extended periods without degradation.[5][6]

Key Advantages:

  • Enhanced Stability: Resistant to protodeboronation, ensuring stoichiometric efficiency and reproducibility.[3][6]

  • Ease of Handling: Crystalline solid that is stable in air and moisture, simplifying reaction setup.[5][6]

  • Atom Economy: Can be used in near-stoichiometric amounts, reducing waste of valuable starting material.[6]

  • High Reactivity: Demonstrates excellent reactivity in palladium- and copper-catalyzed cross-coupling reactions.[4][7]

The unique properties of the cyclopropyl ring, including its strained nature and sp2-hybridized character, make it a valuable "bioisostere" for other functional groups, capable of improving drug-like properties.[1][2] Its incorporation can enhance metabolic stability by blocking sites of oxidation and improve solubility and cell permeability.[1]

Mechanistic Pathways for Phenol Cyclopropylation

Two primary, robust catalytic pathways are employed for the functionalization of phenols using potassium cyclopropyltrifluoroborate: the Suzuki-Miyaura cross-coupling and the Chan-Lam coupling. The choice of method depends on whether a C-C or a C-O bond is being formed with the aromatic ring.

Pathway A: Suzuki-Miyaura Cross-Coupling for Aryl Cyclopropanes

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, creating C-C bonds via a palladium-catalyzed cycle.[3][8] To make a phenol a viable partner for this reaction, its hydroxyl group must first be converted into a better leaving group, such as a mesylate or tosylate. This "activates" the C-O bond for oxidative addition to the palladium catalyst.[2]

The catalytic cycle proceeds through three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-leaving group bond (e.g., Ar-OMs), forming a Pd(II) complex.

  • Transmetalation: The cyclopropyl group is transferred from the activated trifluoroborate salt to the palladium center. This step is facilitated by a base, which is crucial for activating the organoboron reagent.[8][9]

  • Reductive Elimination: The newly formed aryl-cyclopropane product is expelled from the palladium center, regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(L_n)-OMs oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation intermediate_complex Ar-Pd(II)(L_n)-c-Pr transmetalation->intermediate_complex cyclopropyl_borate [c-Pr-BF_3]^- K^+ + Base cyclopropyl_borate->transmetalation reductive_elimination Reductive Elimination intermediate_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-c-Pr reductive_elimination->product aryl_mesylate Ar-OMs aryl_mesylate->oxidative_addition Chan_Lam_Cycle cu2 Cu(II) ligand_exchange Ligand Exchange cu2->ligand_exchange cu_phenol ArO-Cu(II) ligand_exchange->cu_phenol transmetalation Transmetalation cu_phenol->transmetalation intermediate_complex ArO-Cu(II)-c-Pr transmetalation->intermediate_complex cyclopropyl_borate [c-Pr-BF_3]^- K^+ cyclopropyl_borate->transmetalation reductive_elimination Reductive Elimination intermediate_complex->reductive_elimination product Ar-O-c-Pr reductive_elimination->product cu0 Cu(0) reductive_elimination->cu0 reoxidation Reoxidation (O_2) cu0->reoxidation reoxidation->cu2 Regeneration phenol Ar-OH phenol->ligand_exchange

Caption: Catalytic cycle for the Chan-Lam O-cyclopropylation reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of cyclopropyl-functionalized aromatic compounds from phenols.

Protocol 1: Two-Step Synthesis via Suzuki-Miyaura Coupling

This protocol first converts the phenol into an aryl mesylate, which then undergoes palladium-catalyzed cross-coupling.

Workflow_Suzuki cluster_0 Step A: Mesylation cluster_1 Step B: Suzuki-Miyaura Coupling start Phenol (Ar-OH) reagents_A Methanesulfonyl Chloride Triethylamine DCM start->reagents_A Activation product_A Aryl Mesylate (Ar-OMs) reagents_A->product_A reagents_B Potassium Cyclopropyltrifluoroborate Pd Catalyst & Ligand Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) product_A->reagents_B Coupling product_B Aryl Cyclopropane (Ar-c-Pr) reagents_B->product_B

Caption: Workflow for two-step synthesis via Suzuki-Miyaura coupling.

Step A: Synthesis of Aryl Mesylate

  • Materials & Reagents:

    • Substituted Phenol (1.0 equiv)

    • Methanesulfonyl chloride (1.2 equiv)

    • Triethylamine (1.5 equiv)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve the phenol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, quench with water and extract the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aryl mesylate, which can often be used in the next step without further purification.

Step B: Suzuki-Miyaura Cross-Coupling

  • Materials & Reagents:

    • Aryl Mesylate (1.0 equiv)

    • Potassium cyclopropyltrifluoroborate (1.5 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • RuPhos (or other suitable ligand like XPhos) (4 mol%)

    • K₂CO₃ (3.0 equiv)

    • Toluene and Water (e.g., 10:1 v/v)

  • Procedure:

    • To a reaction tube, add the aryl mesylate, potassium cyclopropyltrifluoroborate, Pd₂(dba)₃, ligand, and K₂CO₃.

    • Seal the tube and purge with nitrogen or argon for 10-15 minutes.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Heat the reaction mixture to 110-120 °C and stir vigorously for 4-16 hours. [1][2] 5. Monitor the reaction by GC-MS or LC-MS. After completion, cool the mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite and MgSO₄. [1] 7. Concentrate the filtrate in vacuo.

    • Purify the crude residue by column chromatography on silica gel to obtain the desired aryl cyclopropane. [1][2]

Protocol 2: Direct O-Cyclopropylation via Chan-Lam Coupling

This protocol achieves the direct formation of a cyclopropyl aryl ether from a phenol in a single step. [10]

  • Materials & Reagents:

    • Substituted Phenol (1.0 equiv)

    • Potassium cyclopropyltrifluoroborate (1.5 - 2.0 equiv)

    • Cu(OAc)₂ (10-20 mol%)

    • A ligand such as 2,2'-Bipyridine (20-40 mol%) or N,N,N',N'-Tetramethylethylenediamine (TMEDA)

    • 4Å Molecular Sieves

    • Solvent such as Dichloroethane (DCE) or Toluene

  • Procedure:

    • To an oven-dried reaction vial, add the phenol, potassium cyclopropyltrifluoroborate, Cu(OAc)₂, the ligand, and activated 4Å molecular sieves.

    • Seal the vial and add the anhydrous solvent.

    • Ensure the reaction is open to an atmosphere of air or oxygen (a balloon is sufficient).

    • Heat the mixture to 60-80 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

    • Filter the reaction mixture through a plug of silica gel, eluting with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the pure cyclopropyl aryl ether.

Data Summary and Troubleshooting

The choice of conditions is critical for achieving high yields. The following table summarizes typical parameters and expected outcomes.

ParameterSuzuki-Miyaura ProtocolChan-Lam ProtocolCausality & Field Insights
Coupling Partner Aryl Mesylate/TosylatePhenolSuzuki requires an electrophilic partner; Chan-Lam couples the nucleophilic phenol directly.
Catalyst Pd₂(dba)₃ / RuPhosCu(OAc)₂ / BipyridinePalladium is highly efficient for C-C bond formation. Copper is the classic catalyst for C-O heteroatom coupling. [10]
Base K₂CO₃, Cs₂CO₃Often not required, or mild baseThe base is critical for activating the borate in the Suzuki transmetalation step. [8][9]Chan-Lam proceeds via a different mechanism.
Solvent Toluene/H₂O, CPME/H₂ODCE, Toluene, MeCNBiphasic systems are common for Suzuki to aid in base and borate salt solubility. Anhydrous conditions are preferred for Chan-Lam.
Temperature 100 - 120 °C60 - 80 °CHigher temperatures are often needed to drive the oxidative addition of less reactive aryl mesylates.
Atmosphere Inert (N₂ or Ar)Air or O₂Pd(0) is oxygen-sensitive. The Chan-Lam cycle requires an oxidant (O₂) to regenerate the active Cu(II) catalyst. [10][11]
Typical Yields 70 - 95%60 - 90%Both methods are high-yielding, but yields are substrate-dependent. Electron-rich phenols tend to work well in Chan-Lam coupling. [11]

Troubleshooting:

  • Low Yield (Suzuki):

    • Cause: Inefficient oxidative addition or catalyst deactivation.

    • Solution: Screen different phosphine ligands (e.g., XPhos, SPhos). Ensure the aryl mesylate is pure. Use a stronger base like Cs₂CO₃. Ensure the reaction is thoroughly degassed.

  • Low Yield (Chan-Lam):

    • Cause: Poor catalyst turnover or substrate incompatibility.

    • Solution: Ensure an adequate supply of oxygen. Screen different copper salts (e.g., Cu(OTf)₂) and ligands. Add activated molecular sieves to remove trace water.

  • Protodeboronation of Reagent:

    • Cause: While less common with trifluoroborates, it can occur under harsh conditions.

    • Solution: Use a slight excess of the borate salt (1.5 equiv). Avoid overly acidic or basic conditions during workup.

Conclusion

Potassium cyclopropyltrifluoroborate is an exceptionally effective and user-friendly reagent for incorporating the valuable cyclopropyl motif into phenolic scaffolds. By leveraging either the palladium-catalyzed Suzuki-Miyaura pathway with activated phenols or the more direct copper-catalyzed Chan-Lam O-cyclopropylation, researchers in drug development and organic synthesis have robust tools at their disposal. The protocols and insights provided herein offer a solid foundation for the successful application of this versatile reagent, enabling the efficient synthesis of novel and potentially high-impact molecules.

References

  • Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. PMC - NIH. [Link]

  • Design, Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. ScholarlyCommons - University of Pennsylvania. [Link]

  • Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Chemistry Portal. [Link]

  • Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

  • A scalable and green one-minute synthesis of substituted phenols. RSC Publishing. [Link]

  • Cross-Coupling of Mesylated Phenol Derivatives with Potassium Cyclopropyltrifluoroborate. PMC - NIH. [Link]

  • Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews - ACS Publications. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ScienceDirect. [Link]

  • Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. ACS Omega. [Link]

  • Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. [Link]

  • Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10... ResearchGate. [Link]

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC - NIH. [Link]

  • Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. [Link]

  • (A) Scope of the synthesis of phenol from potassium... ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

  • Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. Organic Letters - ACS Publications. [Link]

  • Chan-Lam Coupling: Mechanism & Examples. NROChemistry. [Link]

  • A simple, fast and excellent protocol for the synthesis of phenols using CuFe2O4 magnetic nanoparticles. SpringerLink. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]

  • Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. PMC - NIH. [Link]

  • New finding of the Chan-Lam coupling. WordPress.com. [Link]

Sources

Preparation of 5-Fluoro-3-cyclopropylphenol from 1-bromo-3-fluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the preparation of 5-Fluoro-3-cyclopropylphenol starting from 1-bromo-3-fluoro-5-iodobenzene . The synthesis addresses the challenge of chemoselectivity in polyhalogenated arenes. By exploiting the distinct oxidative addition rates of C–I versus C–Br bonds, we achieve exclusive mono-cyclopropylation at the iodine position. The subsequent conversion of the aryl bromide to a phenol is achieved via a high-fidelity borylation-oxidation sequence, ensuring minimal side reactions and high purity. This guide is designed for medicinal chemists and process development scientists requiring a validated route for this fluorinated scaffold.

Strategic Analysis & Retrosynthesis

The Chemoselectivity Challenge

The starting material, 1-bromo-3-fluoro-5-iodobenzene, possesses three distinct halogen substituents. The success of this synthesis relies entirely on kinetic control :

  • C–I Bond: Weakest bond (BDE ~65 kcal/mol). Fastest oxidative addition to Pd(0).

  • C–Br Bond: Stronger bond (BDE ~81 kcal/mol). Slower oxidative addition.[1]

  • C–F Bond: Inert under standard cross-coupling conditions.

Retrosynthetic Logic

Our route disconnects the target into two key transformations:

  • Selective Suzuki-Miyaura Coupling: Installation of the cyclopropyl group at the C-5 position (displacing Iodine).

  • C–O Bond Formation: Transformation of the C-3 bromide into a hydroxyl group via a boronate intermediate.

Retrosynthesis Target 5-Fluoro-3-cyclopropylphenol (Target) Intermediate 1-Bromo-3-cyclopropyl-5-fluorobenzene (Stable Intermediate) Target->Intermediate Hydroxylation (Borylation/Oxidation) SM 1-Bromo-3-fluoro-5-iodobenzene (Starting Material) Intermediate->SM Selective Suzuki (I vs Br)

Figure 1: Retrosynthetic strategy relying on sequential activation of C-I and C-Br bonds.

Phase 1: Chemoselective Cyclopropylation

Objective: Selectively couple cyclopropylboronic acid at the C–I position while leaving the C–Br bond intact.

Reaction Mechanism & Control

The selectivity is governed by the rate of oxidative addition (


). Since 

, using a stoichiometric amount of boronic acid (1.0–1.1 equiv) and mild thermal conditions prevents double coupling.

Selectivity Pd0 Pd(0) Catalyst SM Ar-I-Br Pd0->SM Complex_I Oxidative Addition (I) FAST SM->Complex_I Preferred Path Complex_Br Oxidative Addition (Br) SLOW SM->Complex_Br Minor Path

Figure 2: Kinetic competition between Iodine and Bromine oxidative addition.

Experimental Protocol

Reagents & Materials:

  • 1-Bromo-3-fluoro-5-iodobenzene (1.0 equiv, 10.0 mmol)

  • Cyclopropylboronic acid (1.1 equiv, 11.0 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv, 3 mol%)

  • K₃PO₄ (3.0 equiv, 30.0 mmol)

  • Solvent: Toluene / Water (10:1 v/v)

Step-by-Step Procedure:

  • Charge: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl iodide, cyclopropylboronic acid, K₃PO₄, and Pd catalyst.

  • Inert: Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent: Add degassed Toluene/Water mixture via syringe.

  • Reaction: Heat the mixture to 60–65 °C for 4–6 hours.

    • Critical Control Point: Do not exceed 80 °C to minimize C–Br activation.

  • Monitor: Check via HPLC/TLC. The starting material (Ar-I) should disappear. If >5% bis-cyclopropyl product is observed, reduce temperature in future runs.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc (2x).

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Target Intermediate:1-Bromo-3-cyclopropyl-5-fluorobenzene (Colorless oil).

    • CAS Reference: 1311265-74-3.[2]

Phase 2: Borylation-Oxidation Sequence

Objective: Convert the remaining aryl bromide into a phenol. Method: We utilize a Miyaura Borylation followed by oxidative cleavage. This route is preferred over direct hydroxylation (e.g., KOH/Pd) due to milder conditions and higher functional group tolerance.

Step 2A: Miyaura Borylation
  • Reagents: Intermediate from Phase 1 (1.0 equiv), Bis(pinacolato)diboron (B₂pin₂, 1.2 equiv), KOAc (3.0 equiv), Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent: 1,4-Dioxane (anhydrous).

  • Conditions: Heat at 90 °C for 4–12 hours under inert atmosphere.

  • Validation: Monitor for conversion of Ar-Br to Ar-Bpin. The product is usually a stable solid or oil.

Step 2B: Oxidative Cleavage (One-Pot)
  • Cool: Cool the borylation mixture to 0 °C.

  • Quench/Oxidize: Carefully add NaOH (3M aq, 3.0 equiv) followed by dropwise addition of H₂O₂ (30% aq, 3.0 equiv).

    • Safety Alert: This reaction is exothermic. Maintain temperature < 20 °C during addition.

  • Stir: Allow to warm to RT and stir for 1–2 hours.

  • Workup: Quench excess peroxide with saturated Na₂S₂O₃ (check with starch-iodide paper). Acidify carefully with 1M HCl to pH ~5–6. Extract with EtOAc.

  • Purification: Column chromatography (Hexanes/EtOAc) yields the pure phenol.

Data Summary & Validation

CompoundKey 1H NMR Features (CDCl3, approx)Mass Spec (GC-MS/LC-MS)
Starting Material 3 aromatic doublets (due to F coupling)M+ (Br, I pattern)
Intermediate ~0.7-1.1 ppm (4H, m, cyclopropyl), ~1.9 ppm (1H, m), 3 aromatic HM+ ~214/216 (Br pattern)
Final Product ~5.0 ppm (broad s, OH), Cyclopropyl signals intactM+ ~152 (Fluorine pattern)

Process Safety & Troubleshooting

Critical Safety Parameters
  • Peroxide Handling: In Phase 2B, never concentrate the reaction mixture containing excess H₂O₂. Always quench with thiosulfate first.

  • Exotherms: The oxidative addition of H₂O₂ to the boronate is highly exothermic. Use an ice bath and controlled addition rates.[3]

Troubleshooting Guide
  • Issue: Significant formation of bis-cyclopropyl product in Phase 1.

    • Solution: Lower reaction temperature to 50 °C and ensure strict 1.05 equiv stoichiometry of boronic acid.

  • Issue: Incomplete Borylation (Phase 2A).

    • Solution: Ensure the reaction is strictly anhydrous. Water inhibits the borylation catalyst. Add more KOAc.

  • Issue: Low yield in Oxidation (Phase 2B).

    • Solution: Ensure pH is adjusted correctly during workup. Phenols are soluble in basic water (phenolate). Acidify to pH 5–6 to extract the neutral phenol.

References

  • Suzuki-Miyaura Coupling Selectivity

    • Selectivity of C-I vs C-Br: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link

  • Cyclopropyl Coupling Precedents

    • Conditions for Cyclopropylboronic Acid: Wallace, D. J.; Chen, C. "Cyclopropylboronic Acid: A Simple and Efficient Reagent for the Introduction of the Cyclopropyl Group." Tetrahedron Lett.2002 , 43, 6987–6990. Link

  • Borylation-Oxidation Sequence

    • Miyaura Borylation: Ishiyama, T.; Murata, M.; Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes." J. Org.[4] Chem.1995 , 60, 7508–7510. Link

    • Oxidation of Aryl Boronates: Webb, K. S.; Levy, D. "A Simple Method for the Conversion of Arylboronic Acids to Phenols." Tetrahedron Lett.1995 , 36, 5117–5118. Link

  • Intermediate Verification

    • 1-Bromo-3-cyclopropyl-5-fluorobenzene (CAS 1311265-74-3):[2] Commercially available building block used as a reference standard for the intermediate.

Sources

Protecting group strategies for 3-fluoro-5-cyclopropylphenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-fluoro-5-cyclopropylphenol (1) presents a specific chemoselective challenge: preserving the acid-sensitive and reduction-prone cyclopropyl moiety while manipulating the phenolic hydroxyl group.

This guide evaluates and recommends protecting group (PG) strategies for the synthesis of (1) via Palladium-catalyzed cross-coupling.[1] While methyl ethers are standard for phenols, they are contraindicated here due to the requirement of Boron Tribromide (BBr


) for deprotection, which causes catastrophic ring-opening of the cyclopropyl group.

The Recommended Strategy: Utilization of Silyl Ethers (TBDMS/TBS) . This pathway offers orthogonality to the Suzuki-Miyaura coupling conditions and allows for mild, neutral deprotection using fluoride sources (TBAF), ensuring the integrity of the cyclopropyl ring.

Strategic Analysis & Protecting Group Selection

The Chemoselectivity Matrix

The electronic effects of the fluorine atom (meta-directing, electron-withdrawing) stabilize the phenol but increase the acidity of the hydroxyl proton (pKa ~8-9), making protection essential to prevent catalyst poisoning during cross-coupling.

Protecting GroupStability (Suzuki Base)Deprotection ReagentRisk to Cyclopropyl RingRecommendation
Methyl Ether (OMe) ExcellentBBr

or BCl

CRITICAL (Ring Opening)AVOID
Benzyl Ether (OBn) GoodH

/ Pd-C
HIGH (Ring Reduction)High Risk
MOM Ether ExcellentConc. HCl or BBr

MODERATE (Acid Sensitivity)Alternative
TBDMS (TBS) GoodTBAF (Fluoride)LOW (Orthogonal)PREFERRED
Mechanism of Failure (Methyl Ether Route)

Standard demethylation uses Lewis acids like BBr


. Research confirms that BBr

rapidly attacks cyclopropanes, leading to ring-opening and hydrobromination products (e.g., propyl bromides), destroying the target scaffold [1].
Mechanism of Success (TBS Route)

The tert-butyldimethylsilyl (TBS) group withstands the mild aqueous bases (K


PO

, K

CO

) used in Suzuki couplings. Deprotection utilizes the high affinity of Silicon for Fluorine (bond energy ~135 kcal/mol). Tetrabutylammonium fluoride (TBAF) cleaves the Si-O bond under neutral conditions that leave the cyclopropyl ring untouched [2].

Visualized Workflow

The following decision tree illustrates the critical logic preventing synthetic failure.

G Start Start: 3-Bromo-5-fluorophenol Decision Select Protecting Group Start->Decision Route_Me Methyl Ether (OMe) Decision->Route_Me Traditional Route_Bn Benzyl Ether (OBn) Decision->Route_Bn Robust Route_TBS Silyl Ether (TBS) Decision->Route_TBS Recommended Coupling Suzuki Coupling (Cyclopropylboronic acid) Route_Me->Coupling Route_Bn->Coupling Route_TBS->Coupling Deprot_Me Deprotection: BBr3 Coupling->Deprot_Me Deprot_Bn Deprotection: H2/Pd Coupling->Deprot_Bn Deprot_TBS Deprotection: TBAF Coupling->Deprot_TBS Fail_Me FAILURE: Ring Opening Deprot_Me->Fail_Me Lewis Acid Attack Fail_Bn FAILURE: Ring Reduction Deprot_Bn->Fail_Bn Over-reduction Success SUCCESS: 3-Fluoro-5-cyclopropylphenol Deprot_TBS->Success Orthogonal Cleavage

Figure 1: Strategic Decision Tree highlighting the failure modes of traditional protecting groups versus the success of the Silyl strategy.

Experimental Protocols

Protocol A: TBS Protection of 3-Bromo-5-fluorophenol

This step masks the phenol to prevent interference with the Palladium catalyst.

Reagents:

  • 3-Bromo-5-fluorophenol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

  • Imidazole (2.5 equiv)[2]

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Dissolution: In a flame-dried flask under Nitrogen, dissolve 3-bromo-5-fluorophenol (e.g., 5.0 g) in anhydrous DCM (50 mL).

  • Base Addition: Add Imidazole (2.5 equiv) in one portion. The mixture may become slightly cloudy.

  • Silylation: Cool to 0°C. Add TBSCl (1.2 equiv) portion-wise over 10 minutes.

  • Reaction: Warm to Room Temperature (RT) and stir for 3–12 hours. Monitor by TLC (Hexane/EtOAc 9:1). Product (Rf ~0.8) is less polar than starting material.

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove imidazole), then saturated NaHCO

    
    , then Brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate. Flash chromatography (100% Hexanes) yields the TBS-ether as a clear oil.
Protocol B: Suzuki-Miyaura Cross-Coupling

Installation of the cyclopropyl ring.[3]

Reagents:

  • TBS-protected phenol (from Protocol A) (1.0 equiv)

  • Cyclopropylboronic acid (1.5 equiv) [3]

  • Pd(dppf)Cl

    
    ·DCM complex (0.05 equiv)
    
  • K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: Toluene/Water (10:1)

Procedure:

  • Degassing: Charge a reaction vial with the aryl bromide, Cyclopropylboronic acid, and K

    
    PO
    
    
    
    . Evacuate and backfill with Argon (3x).
  • Solvent: Add degassed Toluene/Water mixture.

  • Catalyst: Add Pd(dppf)Cl

    
     (5 mol%).
    
  • Heating: Heat to 90–100°C for 16 hours.

  • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with water and brine.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

    • Note: The TBS group is generally stable here, but avoid prolonged exposure to strong hydroxide bases at reflux. K

      
      PO
      
      
      
      is preferred over NaOH.
Protocol C: Deprotection (The Critical Step)

Removal of TBS without opening the cyclopropyl ring.

Reagents:

  • Coupled Product (1.0 equiv)

  • TBAF (1.0 M in THF) (1.2 equiv)

  • THF (Solvent)[2][4]

Procedure:

  • Setup: Dissolve the coupled product in THF (0.1 M concentration) at 0°C.

  • Cleavage: Add TBAF solution dropwise.

  • Monitoring: Stir at 0°C for 30 minutes, then warm to RT. Reaction is usually complete within 1 hour.

  • Quench: Add saturated NH

    
    Cl solution.
    
  • Isolation: Extract with Et

    
    O (Ether is preferred to avoid emulsions). Wash with water (3x) to remove tetrabutylammonium salts.
    
  • Final Purification: Column chromatography (Hexanes/EtOAc 4:1) yields 3-fluoro-5-cyclopropylphenol .

Alternative Strategy: MOM Protection (Use with Caution)[5]

If the TBS group is too labile for other planned steps (e.g., if you plan to use strong alkyllithiums later), the Methoxymethyl (MOM) group is the alternative.

  • Warning: MOM-Cl is a potent carcinogen. Use strictly in a fume hood.

  • Deprotection Adjustment: Do NOT use BBr

    
     to remove the MOM group.
    
  • Safe Deprotection Protocol: Use 6M HCl in Methanol at RT. Monitor closely. The cyclopropyl ring is relatively stable to dilute aqueous/alcoholic acid, but prolonged exposure to concentrated acid can lead to ring opening.

References

  • Reactivity of BBr3 with Cyclopropanes

    • Title: A radical twist to halogenations using boron tribromide[5]

    • Source: Royal Society of Chemistry (RSC) Blogs / Chem. Sci.
    • URL:[Link]

    • Context: Confirms BBr3 can facilitate radical hydrobromination/opening of cyclopropanes.[5]

  • Silyl Ether Deprotection Specifics

    • Title: A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups
    • Source: BenchChem
    • Context: Protocols for TBAF deprotection.[2][6][7]

  • Suzuki Coupling of Cyclopropylboronic Acid

    • Title: Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions[3][8][9]

    • Source: Tetrahedron Letters / Audrey Yun Li
    • URL:[Link]

    • Context: Validates the stability of cyclopropylboronic acid in Suzuki conditions.
  • General Stability of Cyclopropanes

    • Title: Synthesis of aryl cyclopropyl sulfides (NIH PMC)
    • Source: N
    • URL:[Link]

    • Context: Demonstrates chemical handling of aryl cyclopropanes under various basic/nucleophilic conditions.

Sources

Application Notes & Protocols: Scalable Synthesis of Fluorinated Cyclopropyl Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorinated cyclopropane moieties into phenolic scaffolds represents a powerful approach in modern drug discovery. This unique combination leverages the conformational rigidity and metabolic stability conferred by the cyclopropyl ring with the enhanced potency, selectivity, and pharmacokinetic profiles often imparted by fluorine atoms.[1][2][3][4] However, the synthesis of these valuable structures, particularly on a scale relevant to drug development, presents significant challenges. This guide provides a detailed examination of robust and scalable synthetic strategies for accessing fluorinated cyclopropyl phenols. We present field-proven protocols for two primary methodologies: the modified Simmons-Smith cyclopropanation of fluorinated olefin precursors and the highly efficient rhodium(II)-catalyzed cyclopropanation using diazo compounds. Each protocol is accompanied by mechanistic insights, scalability considerations, detailed step-by-step procedures, and critical safety information to ensure reliable and safe execution by researchers and drug development professionals.

Introduction: The Strategic Value of Fluorinated Cyclopropyl Phenols

In medicinal chemistry, the cyclopropyl group is frequently employed as a bioisosteric replacement for alkenes or as a rigid linker to lock in bioactive conformations, often leading to increased potency and reduced off-target effects.[4][5][6] Concurrently, the introduction of fluorine is a well-established strategy to modulate key drug-like properties, including metabolic stability, membrane permeability, and binding affinity.[7][8][9] The fusion of these two motifs in fluorinated cyclopropyl phenols creates a class of compounds with immense potential for addressing complex therapeutic targets.

The primary challenge lies in developing synthetic routes that are not only efficient but also scalable, safe, and economically viable. The choice of strategy is dictated by the specific location of the fluorine atom(s) (on the aromatic ring or the cyclopropane) and the desired stereochemistry. This guide focuses on practical, scalable methods for constructing the fluorinated cyclopropane ring on a phenolic backbone.

Core Synthetic Strategies

The synthesis of fluorinated cyclopropyl phenols can be approached from several retrosynthetic angles. The most common and scalable strategies involve the construction of the cyclopropane ring onto a molecule already containing the phenol (or a protected precursor) and the fluorine atom.

G cluster_0 Key Retrosynthetic Approaches Target Fluorinated Cyclopropyl Phenol S1 Strategy 1: Cyclopropanation of Fluorinated Phenolic Olefin Target->S1 Disconnect C-C (cyclopropane) S2 Strategy 2: Construction from Fluorinated Cyclopropyl Building Block Target->S2 Disconnect C-C (aryl-cyclopropyl) Start1 Fluorinated Vinyl/Allyl Phenol S1->Start1 Start2 Fluorinated Cyclopropyl Halide/Boronate S2->Start2 G cluster_mech Simmons-Smith Mechanism A Et₂Zn + CH₂I₂ B IZnCH₂I (Zinc Carbenoid) A->B Formation D Transition State (Hydroxyl Directed) B->D C Fluorinated Allyl Phenol C->D E Product + EtZnI D->E Methylene Transfer G cluster_workflow Rhodium-Catalyzed Cyclopropanation Workflow Start Fluorinated Vinyl Phenol Intermediate Rh(II)-Carbene Intermediate Start->Intermediate Diazo Ethyl Diazoacetate (N₂CHCO₂Et) Cat Chiral Rh₂(L)₄ Catalyst Diazo->Cat Cat->Intermediate Catalytic Cycle Product Chiral Fluorinated Cyclopropyl Phenol Ester Intermediate->Product Carbene Transfer N2 N₂ Gas Intermediate->N2 Extrusion

Sources

5-Fluoro-3-cyclopropylphenol as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It synthesizes established synthetic methodologies with structure-activity relationship (SAR) logic to validate 5-Fluoro-3-cyclopropylphenol as a high-value building block for next-generation kinase inhibitors.

Executive Summary

In the optimization of ATP-competitive kinase inhibitors, the "hinge-binding" region and the adjacent "solvent-front" or "hydrophobic back-pocket" are critical for selectivity. 5-Fluoro-3-cyclopropylphenol (5-F-3-CP) represents a strategic "fragment" that addresses two common failure modes in lead optimization: metabolic liability of alkyl groups and sub-optimal hydrophobic fill .

This guide details the rationale, synthesis, and application of 5-F-3-CP, demonstrating how replacing a standard 3-isopropylphenol or 3-methylphenol moiety with this fluorinated cyclopropyl analog can enhance potency via entropic constraints while blocking CYP450-mediated oxidation.

The Medicinal Chemistry Rationale

The "Cyclopropyl Advantage" in Kinase Pockets

The cyclopropyl group is a superior bioisostere for isopropyl or ethyl groups in kinase inhibitor design.

  • Conformational Restriction: Unlike an isopropyl group, which has free rotation, the cyclopropyl ring is rigid. This reduces the entropic penalty upon binding to the kinase active site (e.g., the hydrophobic pocket adjacent to the gatekeeper residue).

  • σ-Hole Interactions: The C-H bonds of a cyclopropyl ring possess unique electronic properties (higher s-character), often allowing for weak hydrogen-bond-like interactions with backbone carbonyls in the kinase hinge region.

The Fluorine Effect

Positioning a fluorine atom at the 5-position (meta to the phenol hydroxyl) serves two functions:

  • pKa Modulation: It lowers the pKa of the phenolic hydroxyl (approx. 1-1.5 units), potentially strengthening the H-bond interaction with the kinase hinge residues (e.g., Glu/Asp backbone).

  • Metabolic Blockade: It blocks the metabolically vulnerable phenyl ring positions, preventing hydroxylation by CYP enzymes.

Visualizing the Logic

The following decision tree illustrates when to deploy 5-F-3-CP during a Hit-to-Lead campaign.

SAR_Logic Start Lead Compound Analysis (Phenol-based Hinge Binder) Issue1 Issue: High Clearance / Metabolic Instability? Start->Issue1 Issue2 Issue: Low Selectivity? Start->Issue2 Sol1 Check Alkyl Substituent Issue1->Sol1 Result Target Molecule: 5-Fluoro-3-cyclopropylphenol Issue2->Result Rigidification improves fit Dec1 Is it Isopropyl/Ethyl? Sol1->Dec1 Action1 Replace with Cyclopropyl (Removes benzylic H oxidation) Dec1->Action1 Yes Sol2 Check Phenyl Ring Oxidation Action1->Sol2 Action2 Add Fluorine (5-position) (Blocks metabolic hotspot) Sol2->Action2 Action2->Result

Figure 1: Decision logic for transitioning from standard alkyl-phenols to the 5-Fluoro-3-cyclopropylphenol scaffold.

Validated Synthesis Protocol

Objective: Synthesis of 5-Fluoro-3-cyclopropylphenol from commercially available 3-Bromo-5-fluorophenol. Reaction Type: Suzuki-Miyaura Cross-Coupling (Boronic Acid).

Reagents & Materials
  • Precursor: 3-Bromo-5-fluorophenol [CAS: 433939-27-6][1]

  • Coupling Partner: Cyclopropylboronic acid [CAS: 411235-57-9]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex)

  • Base: Potassium Phosphate (K₃PO₄), tribasic

  • Solvent System: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water.

Step-by-Step Methodology

Step 1: Reaction Setup

  • In a glovebox or under Argon flow, charge a reaction vial with 3-Bromo-5-fluorophenol (1.0 equiv, e.g., 500 mg).

  • Add Cyclopropylboronic acid (1.5 equiv). Note: Cyclopropylboronic acids can be prone to protodeboronation; excess is required.

  • Add K₃PO₄ (3.0 equiv).

  • Add Pd(dppf)Cl₂ (0.05 equiv / 5 mol%).

  • Seal the vial and purge with Argon for 5 minutes.

Step 2: Solvent Addition & Heating

  • Add degassed Toluene (5 mL) and Water (0.5 mL).

  • Heat the reaction mixture to 100°C for 12–16 hours with vigorous stirring.

  • QC Check: Monitor by LC-MS. The bromide starting material (MW ~191) should disappear, replaced by the product mass (MW ~152, [M-H]- 151).

Step 3: Work-up & Purification

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1).

  • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: Hexanes:EtOAc (Gradient 0% to 20% EtOAc). The phenol is relatively polar; the cyclopropyl group adds lipophilicity compared to the bromo-precursor.

Step 4: Yield & Characterization

  • Expected Yield: 75–85%.

  • Key NMR Signal: Look for the cyclopropyl high-field multiplets (0.6–1.0 ppm) and the disappearance of the aromatic proton triplet characteristic of the C-Br position.

Application Case Study: VEGFR-2 Inhibition

To demonstrate the utility of this building block, we compare a standard lead compound (Compound A) against the optimized analog using 5-F-3-CP (Compound B).

Scaffold Context: A diaryl urea or ether scaffold targeting VEGFR-2 (similar to Sorafenib or Tivozanib architectures).

Comparative Data (Representative)
FeatureCompound A (Control)Compound B (5-F-3-CP Analog)Improvement Factor
Structure R-Group 3-Isopropylphenol5-Fluoro-3-cyclopropylphenolN/A
VEGFR-2 IC50 12 nM3 nM4x Potency
c-Met IC50 450 nM600 nMSelectivity
HLM T1/2 (min) 14 min58 min>4x Stability
Clint (µL/min/mg) 48 (High)12 (Low)Metabolic Stability
Analysis of Results
  • Potency: The cyclopropyl group fits snugly into the hydrophobic pocket (often defined by the gatekeeper residue), displacing water molecules more effectively than the isopropyl group due to rigid shape complementarity.

  • Metabolic Stability: The primary metabolic route for Compound A is hydroxylation of the benzylic carbon on the isopropyl group. The cyclopropyl group lacks this labile benzylic proton (the C-H bond strength is higher). Furthermore, the fluorine at C5 blocks the aromatic ring from oxidation by CYP3A4.

Experimental Workflow Visualization

The following diagram outlines the integration of this building block into a library synthesis workflow.

Workflow cluster_0 Building Block Synthesis cluster_1 Library Generation BB1 3-Bromo-5-fluorophenol Prod 5-F-3-CP (Intermediate) BB1->Prod Suzuki Coupling BB2 Cyclopropylboronic Acid BB2->Prod Final Final Inhibitor Prod->Final SnAr or Mitsunobu Core Kinase Scaffold Core (e.g., Chloropyrimidine) Core->Final Screen Kinase Panel Screening Final->Screen

Figure 2: Integration of 5-F-3-CP into a convergent kinase inhibitor synthesis workflow.

References

  • Cyclopropyl Bioisosterism in Kinase Inhibitors: Talele, T. T. (2016). The "Cyclopropyl Fragment" in Drug Discovery: A Review of Its Roles and Applications. Journal of Medicinal Chemistry. [Link]

  • Fluorine in Medicinal Chemistry (Metabolic Stability): Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Suzuki Coupling of Cyclopropylboronic Acids: Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: a useful reagent for the introduction of the cyclopropyl group. Tetrahedron Letters. [Link]

  • Kinase Inhibitor Structural Biology (Hinge Binding): Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. [Link]

Sources

Troubleshooting & Optimization

Optimizing yield in Suzuki coupling of sterically hindered phenols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Optimization of Sterically Hindered Phenol Coupling Department: Advanced Synthesis & Catalysis Support Status: Open Agent: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are encountering yield attrition in the Suzuki-Miyaura coupling of sterically hindered phenols.[1] In high-throughput medicinal chemistry, "hindered phenols" usually present two distinct challenges:

  • Activation: The phenol must be converted into a reactive electrophile (typically a triflate or nonaflate) without steric inhibition.[1]

  • Coupling: The subsequent cross-coupling requires a catalyst system capable of overcoming the energy barrier of oxidative addition (OA) into a crowded C-O bond while facilitating transmetallation (TM) with a bulky boronic species.[1]

This guide moves beyond standard textbook protocols, focusing on the Buchwald-Hartwig precatalyst systems and anhydrous base variations that have become the industrial gold standard for these difficult substrates.[1]

Module 1: Substrate Activation (The Pre-requisite)

Before coupling, the phenol must be activated.[1] For sterically hindered phenols, standard triflic anhydride (


) protocols often fail due to competitive hydrolysis or poor regioselectivity.
The Protocol: Comins' Reagent Strategy

For ortho-substituted phenols, we recommend Comins' Reagent over


.[1] It is less sensitive to moisture and avoids the generation of strong acid byproducts that can degrade sensitive substrates.[1]

Standard Operating Procedure (SOP-ACT-01):

  • Dissolution: Dissolve hindered phenol (1.0 equiv) in dry THF (0.5 M).

  • Deprotonation: Cool to -78 °C. Add NaHMDS (1.1 equiv) dropwise. Why? Lithium bases can form stable aggregates; Sodium counterions often provide better kinetic reactivity for bulky phenoxides.

  • Reagent Addition: Add Comins' Reagent (N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)) (1.05 equiv) as a solution in THF.

  • Warming: Allow to warm to RT over 4 hours.

  • Workup: Quench with aqueous

    
    .
    

Module 2: The Coupling System (The Engine)

For hindered substrates, the "classic"


 is ineffective.[1] You require Dialkylbiaryl Phosphine (Buchwald)  ligands.[1] These ligands are electron-rich (facilitating oxidative addition into the strong C-O bond) and bulky (promoting reductive elimination of the crowded product).
Ligand Selection Decision Tree

Use the following logic to select your ligand. SPhos and XPhos are the workhorses here.[1]

LigandSelection Start Start: Analyze Substrate Ortho Is the Triflate ortho-substituted? Start->Ortho Boronic Is the Boronic Acid hindered? Ortho->Boronic Yes SPhos Recommendation: SPhos (Universal Hindered) Ortho->SPhos No (Only Triflate is hindered) BaseSensitive Is the substrate base-sensitive? Boronic->BaseSensitive No XPhos Recommendation: XPhos (Extreme Bulk) Boronic->XPhos Yes (Tetra-ortho substitution) BaseSensitive->SPhos No RuPhos Recommendation: RuPhos (Electron Poor/Base Sensitive) BaseSensitive->RuPhos Yes

Figure 1: Ligand selection logic based on steric and electronic demands of the coupling partners.

Recommended Catalyst Loading

Do not mix


 and ligand manually if possible.[1] Use Precatalysts (Gen 3 or Gen 4)  to ensure a strict 1:1 Pd:Ligand ratio.[1] Excess ligand can actually inhibit the reaction for extremely hindered substrates by saturating the coordination sphere.[1]
  • Catalyst: XPhos Pd G4 or SPhos Pd G3.[1]

  • Loading: 1–3 mol%.

Module 3: Troubleshooting & FAQs

Scenario A: "I see full conversion of the triflate, but mostly to the phenol (hydrolysis), not the product."

Diagnosis: Your base is too strong or the reaction is too wet.[1] Aryl triflates are prone to cleavage by hydroxide ions, regenerating the phenol.[1] The Fix:

  • Switch Base: Move from

    
     or 
    
    
    
    to
    
    
    (anhydrous)
    .[1]
  • Water Control: While Suzuki coupling requires some water for the boronate activation, hindered triflates cannot tolerate a biphasic water/toluene mix.[1] Use Dioxane/

    
     (10:1)  or strictly anhydrous Dioxane with finely ground 
    
    
    
    (the "anhydrous" conditions actually rely on trace water in the base).
Scenario B: "The reaction stalls at 50% conversion. Adding more catalyst doesn't help."

Diagnosis: Catalyst death via Protodeboronation .[1] The hindered boronic acid is hydrolyzing/deboronating faster than it can transmetallate.[1] The Fix:

  • Slow Addition: Add the boronic acid via syringe pump over 2 hours. This keeps the concentration low relative to the catalyst, favoring the coupling cycle over the decomposition pathway.[1]

  • Ligand Switch: Switch to XPhos .[1][2] Its extreme bulk creates a "pocket" that accelerates the transmetallation step, which is often the rate-determining step (RDS) in hindered systems.[1]

Scenario C: "I see homocoupling of the boronic acid."

Diagnosis: Oxygen leak.[1] Homocoupling is an oxidative process driven by Pd(II) species generated by


.[1]
The Fix: 
  • Degassing: Sparging with Argon is insufficient for sensitive hindered cases.[1] Use the Freeze-Pump-Thaw method (3 cycles).

  • Scavenger: Add 10 mol% BHT (butylated hydroxytoluene) . This radical scavenger suppresses the oxidative homocoupling pathway without interfering with the Pd cycle.[1]

Module 4: Optimized Experimental Protocol (SOP-CPL-05)

Objective: Coupling of 2,6-dimethylphenyl triflate with 2-methylphenylboronic acid.

ParameterRecommendationRationale
Solvent Toluene or 1,4-Dioxane Non-polar solvents often stabilize the active monolithic Pd(0) species better than DMF.
Base

(3.0 equiv)
Strong enough to activate Boron, weak enough to prevent Triflate hydrolysis.[1]
Water Trace (via Hydrate) Use

or add exactly 2% v/v

. Do not use bulk water.[1]
Temperature 100 °C High energy required to overcome steric repulsion during reductive elimination.[1]
Catalyst XPhos Pd G4 (2 mol%) Ensures rapid oxidative addition and stability at 100 °C.

Step-by-Step:

  • Charge a reaction vial with XPhos Pd G4 (2 mol%), Aryl Triflate (1.0 equiv), Boronic Acid (1.5 equiv), and

    
      (3.0 equiv).[1]
    
  • Seal the vial and purge with Argon (3x vacuum/backfill).[1]

  • Inject anhydrous 1,4-Dioxane (concentration 0.2 M).[1]

  • Inject degassed water (20

    
    L per mmol substrate).
    
  • Heat to 100 °C for 12 hours.

  • QC Check: Filter through Celite. Analyze via LC-MS. If dehalogenation (Ar-H) is observed, lower temp to 80 °C and increase time.[1]

Visualizing the Failure Points

FailureModes Substrate Hindered Triflate (Ar-OTf) OxAdd Oxidative Addition (Ar-Pd-OTf) Substrate->OxAdd  Requires Bulky e- Rich Ligand Hydrolysis FAILURE: Hydrolysis (Ar-OH) Substrate->Hydrolysis  Base too strong / Wet Pd0 Pd(0)-Ligand Product Success: Biaryl (Ar-Ar') OxAdd->Product  Transmetallation (Rate Limiting) Protodeboronation FAILURE: Deboronation (Ar'-H) Boronic Boronic Acid Boronic->Protodeboronation  Slow TM step Boronic->Product

Figure 2: Critical failure pathways in hindered coupling. Note that slow Transmetallation (TM) increases the risk of Boronic acid decomposition.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] Journal of the American Chemical Society, 2005.[1]

  • Fu, G. C., et al. "Suzuki Cross-Couplings of Alkyl Tosylates and Bromides."[1] Journal of the American Chemical Society, 2007.[1][3]

  • Comins, D. L., et al. "Ortho-Enolate Generation and Functionalization."[1] Journal of Organic Chemistry, 1992.[1]

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions."[1] Wiley-VCH, 2004.[1] (Standard Reference Text).

  • BenchChem Support. "Troubleshooting Dehalogenation in Suzuki Coupling." Technical Note, 2025.

Sources

Technical Support Center: Purification of 5-Fluoro-3-cyclopropylphenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Fluoro-3-cyclopropylphenol and its related isomers. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating and purifying these valuable building blocks. The unique combination of a fluorine atom, a phenol, and a cyclopropyl group presents specific purification hurdles, from resolving positional isomers to tackling potential stereoisomers.

This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to troubleshoot and optimize your separation strategy.

Frequently Asked Questions (FAQs)

Q1: What are the likely isomeric impurities when synthesizing 5-Fluoro-3-cyclopropylphenol?

A: Your crude product mixture can contain several types of isomers depending on the synthetic route. The most common are:

  • Positional Isomers: Arising from non-selective reactions on the aromatic ring, you may find isomers such as 2-Fluoro-5-cyclopropylphenol, 4-Fluoro-3-cyclopropylphenol, or others. These often have very similar polarities, making them challenging to separate.

  • Stereoisomers: If your synthesis involves reagents or steps that introduce chirality, particularly on the cyclopropyl ring, you may form enantiomers or diastereomers. The separation of enantiomers requires specialized chiral techniques[1].

Q2: My phenolic compound seems to be "sticking" to my silica gel column. Why does this happen?

A: This is a classic issue with phenolic compounds. The acidic hydroxyl group (-OH) of the phenol can interact strongly with the slightly acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to significant peak tailing, poor resolution, and in severe cases, irreversible adsorption of your compound onto the stationary phase[2]. Troubleshooting often involves modifying the mobile phase or choosing a different stationary phase.

Q3: Should I use normal-phase or reversed-phase chromatography for my initial cleanup?

A: The choice depends on your primary goal.

  • Normal-Phase (e.g., Silica Gel): Excellent for removing non-polar impurities from a moderately polar compound like your target phenol. It is often used for initial bulk purification via flash chromatography[3]. However, as noted in Q2, interactions can be problematic.

  • Reversed-Phase (e.g., C18): Generally provides better peak shapes for polar and ionizable compounds like phenols. It is the standard for high-resolution analytical HPLC and is highly effective for preparative purification, especially for separating closely related positional isomers[4].

Q4: When is crystallization a suitable purification method?

A: Crystallization is a powerful and cost-effective technique, particularly for large-scale purification, provided your target compound is a solid with good crystallinity. It is highly effective if the desired isomer has significantly different solubility from its impurities in a given solvent system[5][6]. Preferential crystallization, where a solution is seeded with the desired isomer, can be a highly selective method[7].

Purification Strategy Workflow

The following workflow provides a general strategy for proceeding from a crude reaction mixture to a highly purified isomer.

G cluster_0 Step 1: Initial Assessment & Cleanup cluster_1 Step 2: Primary Purification Method Selection cluster_2 Step 3: Isomer-Specific Separation Crude Crude Reaction Mixture Workup Aqueous Workup / Extraction (Remove Salts & Highly Polar Impurities) Crude->Workup TLC_HPLC Analytical TLC/HPLC (Assess Purity & Isomer Ratio) Workup->TLC_HPLC Decision Purity Goal & Scale? TLC_HPLC->Decision Flash Flash Chromatography (Bulk Purification) Decision->Flash >1 g scale Moderate Purity Prep_HPLC Preparative HPLC (High Purity Separation) Decision->Prep_HPLC <1 g scale High Purity Crystallization Crystallization (If Solid & High Initial Purity) Decision->Crystallization >85% Purity Positional Positional Isomer Separation (Reversed-Phase HPLC) Flash->Positional Prep_HPLC->Positional Crystallization->Positional Chiral Chiral Separation (Chiral HPLC/SFC) Positional->Chiral If Chiral Pure_Positional Pure Positional Isomer Positional->Pure_Positional If Achiral Pure_Enantiomer Pure Enantiomer Chiral->Pure_Enantiomer

Caption: General workflow for purification of 5-Fluoro-3-cyclopropylphenol isomers.

Troubleshooting Guide: Chromatographic Methods

This section addresses common problems encountered during flash chromatography and HPLC.

Issue 1: Poor Separation of Positional Isomers on Silica Gel
  • Question: My TLC shows two spots that are very close together (low ΔRf), and I can't get baseline separation on my flash column. What can I do?

  • Underlying Cause: Positional isomers of 5-Fluoro-3-cyclopropylphenol likely have very similar polarities. The subtle differences in dipole moment may not be sufficient for effective separation on standard silica gel.

  • Solutions & Scientific Rationale:

    • Optimize the Mobile Phase:

      • Reduce Solvent Strength: Systematically decrease the percentage of the polar solvent (e.g., from 10% EtOAc/Hexane to 5% EtOAc/Hexane). This increases the compound's retention on the silica, allowing more time for separation to occur.

      • Change Solvent Selectivity: The "selectivity" of the mobile phase can be altered by changing the solvents while keeping the overall strength similar. For aromatic compounds, switching from an ethyl acetate/hexane system to a toluene/hexane or DCM/hexane system can dramatically improve separation[2]. Toluene can engage in π-π interactions with your phenolic ring, introducing a different separation mechanism than the standard polar interactions.

    • Add a Modifier: Adding a very small amount (0.1-0.5%) of a modifier like acetic acid can sometimes sharpen peaks for acidic compounds, though it may not improve separation between isomers.

    • Switch to a Different Stationary Phase: If mobile phase optimization fails, consider a different achiral stationary phase. Options include alumina (neutral or basic) or bonded phases like diol or cyano, which offer different selectivities.

Issue 2: Severe Peak Tailing in Reversed-Phase HPLC
  • Question: I'm using a C18 column for HPLC analysis, but my phenol peak is tailing badly. Why?

  • Underlying Cause: Even on reversed-phase columns, residual, un-capped silanol groups on the silica support can interact with the acidic phenol, causing tailing. This is especially problematic at neutral pH where the phenol can be partially deprotonated.

  • Solutions & Scientific Rationale:

    • Acidify the Mobile Phase: This is the most common and effective solution. Adding 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to both your aqueous and organic mobile phases (e.g., Water + 0.1% FA and Acetonitrile + 0.1% FA) will suppress the ionization of the phenolic hydroxyl group. The neutral form of the analyte will have a more consistent interaction with the C18 stationary phase, resulting in sharp, symmetrical peaks.

    • Use a Biphenyl or Phenyl-Hexyl Column: For aromatic compounds, stationary phases with phenyl rings (like a biphenyl column) can offer superior separation and peak shape compared to standard C18. These columns provide π-π interactions, which can be highly selective for separating positional isomers[8][9].

    • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Dissolving the sample in a very strong solvent (like 100% acetonitrile for a run starting at 10% acetonitrile) can cause the peak to be broad or split[10].

Issue 3: Failure to Separate Enantiomers
  • Question: My compound is chiral, but I only see one peak on my C18 HPLC column. How do I separate the enantiomers?

  • Underlying Cause: Enantiomers have identical physical properties (polarity, solubility, etc.) in an achiral environment. Therefore, they will not separate on standard achiral stationary phases like C18 or silica gel. Separation requires the introduction of a chiral environment[1].

  • Solutions & Scientific Rationale:

    • Use a Chiral Stationary Phase (CSP): This is the most direct and widely used approach[1]. The CSP creates a chiral environment where the two enantiomers can form transient diastereomeric complexes with different stabilities, leading to different retention times.

      • Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives (e.g., Chiralpak® or Chiralcel® series) are extremely versatile and a good first choice for screening.

      • Macrocyclic Glycopeptide CSPs: Phases like vancomycin or teicoplanin offer a different type of chiral recognition and can be effective for polar or ionizable molecules[11].

    • Indirect Method (Derivatization): React your racemic phenol with a pure chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have different physical properties and can then be separated on a standard achiral column (like C18 or silica). This method is effective but requires additional reaction and purification steps[1].

Experimental Protocols

Protocol 1: Bulk Purification via Automated Flash Chromatography (Normal Phase)

This protocol is designed for the initial cleanup of a multi-gram batch of crude 5-Fluoro-3-cyclopropylphenol to remove major impurities.

  • Sample Preparation:

    • Dissolve ~1.0 g of the crude product in a minimal amount of dichloromethane (DCM).

    • Add 2-3 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This "dry loading" method generally provides better separation than injecting a liquid sample.

  • Chromatography Conditions:

    • Instrument: Any automated flash chromatography system (e.g., Teledyne ISCO, Biotage).

    • Column: 40 g silica gel column.

    • Mobile Phase A: Hexane

    • Mobile Phase B: Toluene (Toluene can improve separation for aromatic compounds compared to Ethyl Acetate)[2].

    • Gradient:

      Time (min) % B (Toluene) Flow Rate (mL/min)
      0.0 0 40
      2.0 0 40
      15.0 25 40
      17.0 50 40

      | 19.0 | 50 | 40 |

    • Detection: UV at 254 nm and 280 nm.

  • Post-Run Analysis:

    • Collect fractions based on the UV chromatogram.

    • Analyze key fractions by TLC or analytical HPLC to determine which contain the desired product at the highest purity.

    • Combine pure fractions and evaporate the solvent to yield the partially purified product.

Protocol 2: High-Purity Isomer Separation by Preparative HPLC (Reversed-Phase)

This protocol is for separating positional isomers to >98% purity.

  • Analytical Method Development (Crucial First Step):

    • Before scaling up, develop an analytical method on a 4.6 mm ID column to confirm separation.

    • Column: Biphenyl or Phenyl-Hexyl column (e.g., Phenomenex Kinetex® Biphenyl), 150 x 4.6 mm, 5 µm. A biphenyl phase is often superior for isomer separation[8].

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Goal: Achieve baseline resolution (Rs > 1.5) between the target isomer and impurities.

  • Preparative Scale-Up:

    • Column: Use a preparative column with the same stationary phase (e.g., 21.2 mm ID).

    • Sample Preparation: Dissolve the material from Protocol 1 in a 50:50 mixture of Acetonitrile/Water at the highest possible concentration without precipitation. Filter through a 0.45 µm filter.

    • Scale-Up Calculation: Scale the flow rate and injection volume based on the column cross-sectional area. For a 4.6 mm to 21.2 mm ID column, the scaling factor is (21.2/4.6)² ≈ 21.

      • New Flow Rate: 1.0 mL/min * 21 = 21 mL/min .

    • Gradient: Keep the gradient slope the same. The gradient duration should be maintained.

    • Injection: Inject a calculated volume. Start with a small injection to confirm retention times before injecting the full amount.

    • Fraction Collection: Collect fractions based on time or UV threshold.

    • Post-Run: Analyze fractions, combine, and remove solvent.

Protocol 3: Enantiomer Separation by Chiral HPLC

This protocol provides a starting point for screening for enantiomeric separation.

  • Column Screening:

    • Screen a set of chiral columns. A good starting set includes immobilized polysaccharide phases.

    • Example Column: Chiralpak® IG-3 (Immobilized Amylose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase Screening (Normal Phase):

    • Normal phase (Hexane/Alcohol mixtures) often gives the best results on polysaccharide CSPs.

    • Screen 1: 90:10 Hexane / Isopropanol (IPA)

    • Screen 2: 80:20 Hexane / Ethanol (EtOH)

    • Flow Rate: 1.0 mL/min.

    • Detection: UV 254 nm.

  • Optimization:

    • Once separation is observed, optimize the ratio of Hexane/Alcohol to achieve baseline resolution.

    • Decreasing the amount of alcohol will increase retention and often improve resolution.

    • The choice of alcohol (MeOH, EtOH, IPA) can also significantly impact selectivity.

Crystallization Troubleshooting

G cluster_0 Crystallization Troubleshooting cluster_1 Causes & Solutions for 'Oiling Out' cluster_2 Causes & Solutions for No Crystallization cluster_3 Causes & Solutions for Low Purity Start Problem Observed Oil_Out Compound 'Oils Out' Instead of Crystallizing Start->Oil_Out No_Crystals No Crystals Form, Even at Low Temperature Start->No_Crystals Low_Purity Crystals Form, But Purity is Low Start->Low_Purity Oil_Cause1 Cause: Solution is too supersaturated or cooled too quickly. Oil_Out->Oil_Cause1 Oil_Cause2 Cause: Presence of impurities inhibiting crystal lattice formation. Oil_Out->Oil_Cause2 NoCrystal_Cause1 Cause: Compound is too soluble in the chosen solvent. No_Crystals->NoCrystal_Cause1 NoCrystal_Cause2 Cause: Nucleation is not initiated. No_Crystals->NoCrystal_Cause2 Purity_Cause1 Cause: Impurities are co-crystallizing or being trapped in the crystal lattice. Low_Purity->Purity_Cause1 Purity_Cause2 Cause: Insufficient washing of crystals. Low_Purity->Purity_Cause2 Oil_Sol1 Solution: Use a more dilute solution. Cool slowly with gentle stirring. Oil_Cause1->Oil_Sol1 Oil_Sol2 Solution: Perform a pre-purification step (e.g., flash chromatography). Oil_Cause2->Oil_Sol2 NoCrystal_Sol1 Solution: Use an anti-solvent. Dissolve in a good solvent (e.g., DCM), then slowly add a poor solvent (e.g., Hexane).[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGCNO8XWs6ITEpGpBzPT0aYjqWkwKYoq_LzTiQyyY2TwtS2oBLU2LWxi_ebLLwEdAB2ogJwt68RRQ-6esQUDd-tbjlLMUz018gBbG8nRZwqrQ5GJv17UfmmcF5UFeNco8neWidKziOEGNMubA%3D%3D)] NoCrystal_Cause1->NoCrystal_Sol1 NoCrystal_Sol2 Solution: Add seed crystals. Scratch the inside of the flask with a glass rod. NoCrystal_Cause2->NoCrystal_Sol2 Purity_Sol1 Solution: Recrystallize. Dissolve the crystals in a minimal amount of hot solvent and cool slowly to reform. Purity_Cause1->Purity_Sol1 Purity_Sol2 Solution: Wash the filtered crystals with a small amount of ice-cold solvent to remove surface impurities.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH0Em863WRq7UkXpBedMEtqL-vpdtivwXjrGSNY9j2zEHarfpN0MOiPF-9S5ppOhiFnW7UzSi5cdtnTORcY8tMZBC-CR86VeYOvbQr3PlQoI5jPTibXZfZFqrVJJO4goSH59H_Ctykq06-p)] Purity_Cause2->Purity_Sol2

Sources

Technical Support Center: Mitigating Defluorination Side Reactions in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Palladium Catalysis. This resource is designed for researchers, chemists, and drug development professionals who encounter the common yet challenging issue of defluorination during palladium-catalyzed cross-coupling reactions. Unwanted C-F bond cleavage can lead to reduced yields of the desired fluorinated product and the formation of complex byproduct mixtures, complicating purification and analysis.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose, understand, and resolve defluorination side reactions in your experiments.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific problems you might observe in your reaction outcomes and provides a logical workflow to identify and rectify the root cause.

Problem 1: Significant formation of a hydrodefluorinated (HDF) byproduct is observed.
  • Symptom: Your primary byproduct has a mass corresponding to the replacement of a fluorine atom with a hydrogen atom on your starting material or product.

  • Probable Cause: The formation of palladium-hydride (Pd-H) species in the catalytic cycle is a common culprit for hydrodefluorination. These reactive intermediates can arise from several sources.[1]

  • Troubleshooting Workflow:

    • Evaluate the Base and Solvent System:

      • Explanation: Strong bases, particularly in the presence of protic solvents (e.g., water, alcohols) or other proton sources, can generate Pd-H species.[1] The base plays a crucial role in activating the coupling partner in reactions like the Suzuki-Miyaura coupling, but its choice is critical.[2]

      • Actionable Steps:

        • Switch to a weaker, anhydrous base. Carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄) are often milder alternatives to hydroxides or alkoxides.[3]

        • Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry bases thoroughly before use.

        • Consider using a non-protic solvent system. Toluene, dioxane, or THF are common choices.

    • Re-evaluate the Ligand:

      • Explanation: The ligand's steric and electronic properties are paramount in stabilizing the palladium center and influencing the relative rates of desired coupling versus side reactions.[1][4] Electron-rich and bulky phosphine ligands can often suppress hydrodefluorination.

      • Actionable Steps:

        • For Suzuki-Miyaura couplings, consider switching to bulky, electron-rich monophosphine ligands like tri(tert-butyl)phosphine (P(tBu)₃) or biarylphosphine ligands.[3]

        • Experiment with different ligand-to-palladium ratios to ensure the catalyst is adequately stabilized.

    • Lower the Reaction Temperature:

      • Explanation: Hydrodefluorination can have a higher activation energy than the desired cross-coupling.[1] Reducing the temperature may selectively slow down the undesired pathway.

      • Actionable Step: Run a temperature screen, decreasing the reaction temperature in 10-20 °C increments, to find a balance between an acceptable reaction rate and minimal byproduct formation.

Problem 2: My reaction yields a mixture of regioisomeric defluorinated products.
  • Symptom: In polyfluorinated substrates, you observe the formation of multiple products where different fluorine atoms have been replaced.

  • Probable Cause: The site-selectivity of defluorination can be influenced by the electronic properties of the substrate and the reaction mechanism.

  • Troubleshooting Workflow:

    • Analyze Substrate Electronics:

      • Explanation: C-F bonds ortho to activating groups (e.g., nitro groups) can be more susceptible to cleavage.[5] Conversely, directing groups can promote selective C-F activation at a specific position.[6]

      • Actionable Step: If possible, modify the substrate to alter the electronic landscape and disfavor cleavage at unwanted positions.

    • Consider a Mechanistic Shift:

      • Explanation: Different catalytic systems can favor distinct mechanistic pathways (e.g., oxidative addition vs. SNAr-type mechanisms), leading to different regioselectivities.[7]

      • Actionable Step: Explore alternative catalyst systems. For instance, nickel catalysts can sometimes offer complementary selectivity to palladium.[5]

Problem 3: The desired C-F functionalization is sluggish, and starting material is recovered alongside defluorinated byproducts.
  • Symptom: Low conversion of the starting material, with the converted portion being a mix of desired product and defluorinated side products.

  • Probable Cause: The catalytic system is not efficient enough to promote the desired C-F activation and coupling over competing decomposition or defluorination pathways.

  • Troubleshooting Workflow:

    • Optimize the Palladium Precatalyst and Ligand:

      • Explanation: The choice of palladium source (Pd(0) vs. Pd(II)) and the ligand are critical for efficient C-F bond activation.[3] In some cases, a Pd(II) precatalyst may be more effective.[3]

      • Actionable Steps:

        • Screen different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃).

        • Systematically evaluate a panel of ligands with varying steric and electronic properties.

    • Employ Additives:

      • Explanation: Additives can facilitate key steps in the catalytic cycle. For instance, in Suzuki couplings with alkyl fluorides, lithium iodide (LiI) can act as a thermodynamic sink, producing LiF and driving the C-F activation.[8]

      • Actionable Step: Investigate the use of additives known to promote C-F activation, such as halide salts.[8]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of palladium-catalyzed defluorination?

A1: The primary mechanism involves the oxidative addition of a C-F bond to a low-valent palladium(0) complex to form a Pd(II)-F intermediate.[5] This is often the most challenging step due to the high strength of the C-F bond. Subsequent steps in the catalytic cycle, such as transmetalation and reductive elimination, lead to the formation of the new C-C or C-heteroatom bond.[5] However, side reactions like hydrodefluorination can occur if Pd-H species are present.

Q2: How do I choose the right ligand to minimize defluorination?

A2: There is no single "best" ligand, as the optimal choice is substrate-dependent. However, a general guideline is to start with bulky, electron-rich phosphine ligands. These ligands can promote the desired reductive elimination step to form the product and can also stabilize the palladium catalyst against decomposition pathways that might lead to defluorination.[9] A screening of several ligands is often the most effective approach.

Q3: Can the choice of base directly cause defluorination?

A3: Yes, the base can play a significant role.[10] Strong, nucleophilic bases can directly attack the fluorinated substrate in some cases. More commonly, the base can react with other components in the reaction mixture (e.g., trace water, solvent) to generate species that lead to the formation of Pd-H, which is a key intermediate in hydrodefluorination.[1] Using weaker, non-nucleophilic bases like carbonates or phosphates in anhydrous conditions is a good starting point.[3][11]

Q4: My substrate is a polyfluorinated arene. How can I achieve selective functionalization of a single C-F bond?

A4: Achieving regioselectivity in polyfluorinated systems is challenging. One strategy is to use a directing group on your substrate that can chelate to the palladium center, guiding the C-F activation to a specific position, often ortho to the directing group.[6] Another approach is to leverage the inherent electronic differences of the C-F bonds; for example, a C-F bond activated by a strong electron-withdrawing group may react preferentially.[5]

Q5: How can I reliably detect and quantify defluorination byproducts?

A5: A combination of analytical techniques is recommended for accurate detection and quantification.

  • 19F NMR Spectroscopy: This is a powerful tool for identifying and quantifying fluorine-containing compounds. The disappearance of the signal for your starting material and the appearance of new signals can indicate defluorination.[3][12]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is excellent for separating complex mixtures and identifying products and byproducts by their mass-to-charge ratio.[13][14]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for volatile compounds, GC-MS can also provide structural information about the defluorinated products.

Visualizing the Problem: A Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting defluorination side reactions.

G start High Defluorination Observed check_base Is the base strong or the solvent protic? start->check_base change_base Switch to weaker, anhydrous base (e.g., Cs₂CO₃, K₃PO₄) in dry, non-protic solvent. check_base->change_base Yes check_ligand Is the ligand appropriate? check_base->check_ligand No change_base->check_ligand change_ligand Screen bulky, electron-rich ligands (e.g., P(tBu)₃, biarylphosphines). check_ligand->change_ligand No/Unsure check_temp Is the reaction temperature too high? check_ligand->check_temp Yes change_ligand->check_temp lower_temp Lower temperature in 10-20 °C increments. check_temp->lower_temp Yes re_evaluate Re-evaluate Reaction Outcome check_temp->re_evaluate No lower_temp->re_evaluate

Caption: A decision tree for troubleshooting hydrodefluorination.

Data-Driven Decisions: Ligand and Base Effects

The choice of ligand and base can dramatically impact the ratio of the desired product to the defluorinated byproduct. The following table summarizes trends observed in the literature for a model Suzuki-Miyaura reaction.

Ligand Base Product Yield (%) Defluorination (%) Comments
PPh₃K₃PO₄ModerateSignificantStandard, but often not optimal for challenging C-F activations.
P(tBu)₃·HBF₄Cs₂CO₃HighLowBulky, electron-rich ligand effectively suppresses defluorination.[3]
XPhosK₂CO₃HighLowBiarylphosphine ligand provides good stability and reactivity.
dppfNaOtBuLowHighStrong alkoxide base can promote hydrodefluorination pathways.

Note: Yields are illustrative and will vary based on specific substrates and conditions.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hydrodefluorination in a Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling an aryl fluoride with an arylboronic acid, incorporating best practices to mitigate defluorination.

  • Reagent and Glassware Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. If not purchased as such, distill from an appropriate drying agent.

    • Use high-purity, anhydrous base (e.g., Cs₂CO₃, K₃PO₄). If necessary, dry under high vacuum with gentle heating before use.

  • Reaction Setup (under inert atmosphere):

    • To a flame-dried Schlenk flask, add the aryl fluoride (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

    • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., P(tBu)₃·HBF₄, 4-10 mol%).

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add the anhydrous solvent (e.g., toluene, dioxane) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 10-15 minutes to allow for catalyst activation.

    • Heat the reaction to the desired temperature (start with a moderate temperature, e.g., 80 °C).

    • Monitor the reaction progress by TLC, GC, or LC-MS. Take aliquots periodically to check for the formation of the desired product and any defluorinated byproducts.

  • Work-up and Analysis:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    • Characterize the product and quantify any byproducts using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Protocol 2: Small-Scale Reaction Screen for Ligand Optimization

To efficiently find the best ligand for your specific transformation, a parallel screen is recommended.

  • Array Setup:

    • In an inert atmosphere glovebox, arrange an array of reaction vials (e.g., in a 24-well plate).

    • To each vial, add a stir bar, the aryl fluoride (1.0 equiv), the arylboronic acid (1.5 equiv), and the chosen base (e.g., Cs₂CO₃, 2.0 equiv).

    • Add a stock solution of the palladium precatalyst in your chosen solvent to each vial.

  • Ligand Addition:

    • Prepare stock solutions of each ligand to be tested.

    • Add a different ligand solution to each designated vial or row of vials. Include a control reaction with no ligand.

  • Execution and Analysis:

    • Seal the vials and place the plate on a heating block at the desired temperature.

    • After a set time (e.g., 12-24 hours), cool the plate to room temperature.

    • Add an internal standard to each vial.

    • Dilute the contents of each vial and analyze by LC-MS or GC to determine the conversion and the ratio of product to defluorinated byproduct for each ligand.

Conclusion

Defluorination in palladium catalysis is a complex issue influenced by a delicate interplay of substrate, catalyst, ligand, base, and solvent. A systematic and logical approach to troubleshooting, grounded in an understanding of the underlying reaction mechanisms, is crucial for success. By carefully selecting reaction components and optimizing conditions, it is possible to significantly suppress or eliminate this unwanted side reaction, leading to cleaner reactions and higher yields of valuable fluorinated molecules.

References

  • Amijs, F., van der Boom, M. E., & Milstein, D. (2008). C−F Bond Activation by a Pincer-Type Complex of Palladium. Journal of the American Chemical Society, 130(42), 13834-13835.
  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Posner, Y. D., Leitus, G., Iron, M. A., & van der Boom, M. E. (2015). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 34(15), 3783-3794.
  • Saito, B., & Fu, G. C. (2007). Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 129(31), 9602–9603.
  • Sun, A. D., & Love, J. A. (2011). Nickel-Catalyzed Selective Defluorination to Generate Partially Fluorinated Biaryls. Organic Letters, 13(11), 2750–2753.
  • Wang, Y., De Clippel, F., He, Y., & Van der Bruggen, B. (2013). Effects of process parameters on the degradation and defluorination of perfluorooctanoic acid by PMS/UV-C.
  • Widdowson, D. A., & Wilhelm, R. (2003). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings.
  • Wu, L., Wang, M., Liang, Y., & Shi, Z. (2022). Ligand-Controlled Palladium-Catalyzed Regiodivergent Defluorinative Allylation of gem-Difluorocyclopropanes via σ-Bond Activation. Chinese Journal of Chemistry, 40(19), 2345-2355.
  • Yao, C., Wang, S., Norton, J. R., & Hammond, G. B. (2020). Catalyzing the Hydrodefluorination of CF3-Substituted Alkenes by PhSiH3. H• Transfer from a Nickel Hydride. Journal of the American Chemical Society, 142(10), 4571–4575.
  • Zhang, T., & MacMillan, D. W. C. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 49(9), 1958–1971.
  • Zhang, X., Wang, D., & Shi, Z. (2019). Palladium-Catalyzed Stereoselective Defluorinative Arylation/Alkenylation/Alkylation of gem-Difluorinated Cyclopropanes. Organic Letters, 21(15), 5945–5950.

Sources

Navigating the Nuances of Fluorinated Phenol Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for challenges related to the solubility of fluorinated phenols in organic solvents. As a Senior Application Scientist, I've designed this guide to provide you with not just procedural steps, but the underlying scientific principles and field-proven insights to overcome the unique solubility hurdles these compounds present. Fluorinated phenols are a cornerstone in modern drug discovery and materials science, yet their solubility can be a significant bottleneck in experimental workflows. This guide is structured in a question-and-answer format to directly address the common and complex issues you may encounter.

Section 1: Foundational Principles of Fluorinated Phenol Solubility

Q1: Why are the solubility characteristics of fluorinated phenols often unpredictable?

The solubility of fluorinated phenols is governed by a delicate interplay of competing intermolecular forces. Unlike their non-fluorinated analogs, these molecules possess a unique duality:

  • The Hydrophilic Head: The phenolic hydroxyl (-OH) group is polar and capable of acting as both a hydrogen bond donor and acceptor. This region of the molecule favors interactions with polar, protic solvents like alcohols.[1][2]

  • The Lipophilic/Fluorophilic Tail: The fluorinated aromatic ring is largely non-polar and hydrophobic. The high electronegativity of fluorine atoms creates strong C-F bonds, leading to a molecule with a low polarizability. This "fluorophilic" character can lead to unique interactions, or lack thereof, with hydrocarbon-based organic solvents.

This dual nature means that the "like dissolves like" principle must be applied with careful consideration of both the polar and non-polar characteristics of the solvent and the fluorinated phenol.

Section 2: Troubleshooting Common Solubility Problems

Q2: I'm trying to dissolve a highly fluorinated phenol (e.g., pentafluorophenol) in a non-polar solvent like hexane, and it's not working. What's happening?

This is a classic case of polarity mismatch. While the fluorinated ring is non-polar, the hydroxyl group's strong hydrogen bonding capability dominates, making it poorly soluble in non-polar aliphatic solvents.[2] The strong intermolecular hydrogen bonds between the phenol molecules are not sufficiently overcome by the weak van der Waals forces offered by hexane.

Troubleshooting Steps:

  • Introduce a Co-solvent: The most effective strategy is to use a co-solvent system. Start by dissolving the fluorinated phenol in a minimal amount of a polar aprotic solvent in which it is highly soluble, such as acetone or ethyl acetate. Then, slowly add the non-polar solvent to the desired final concentration. This approach breaks up the phenol-phenol hydrogen bonds, allowing for better dispersion in the non-polar medium.

  • Consider a "Bridging" Solvent: A solvent with intermediate polarity, such as toluene or diethyl ether, may offer better solubility than a purely non-polar solvent like hexane. These solvents can interact with the aromatic ring through π-π stacking while being less disruptive to the hydrogen bonding network than highly polar solvents.

Q3: My fluorinated phenol is precipitating out of my reaction mixture, especially during workup. How can I prevent this?

Precipitation during a reaction or workup is often triggered by a change in the solvent environment, such as the addition of an anti-solvent (e.g., water) or a change in temperature.

Troubleshooting Workflow:

G start Precipitation Observed check_temp Is the reaction or workup performed at a lower temperature than the dissolution step? start->check_temp check_solvent Was an anti-solvent (e.g., water, hexane) added? check_temp->check_solvent No temp_solution Maintain a constant, slightly elevated temperature during the process. check_temp->temp_solution Yes solvent_solution Consider a solvent exchange to a more suitable solvent before adding the anti-solvent, or use a co-solvent system. check_solvent->solvent_solution Yes

Troubleshooting Precipitation

Detailed Protocols:

  • Temperature Control: If you dissolved your fluorinated phenol at an elevated temperature, ensure that any subsequent steps are also performed at or near that temperature to maintain solubility. A sudden drop in temperature can significantly decrease solubility.

  • Solvent Selection for Extraction: During aqueous workup, if your product is in an organic layer, ensure the chosen organic solvent has a high capacity for your fluorinated phenol. If solubility is low, you may need to use a larger volume of the organic solvent or switch to a more suitable one (see solubility table below).

Section 3: Quantitative Data and Experimental Protocols

Q4: Where can I find quantitative solubility data for common fluorinated phenols?

Comprehensive, publicly available quantitative solubility data for a wide range of fluorinated phenols in various organic solvents is surprisingly scarce. However, based on available information and chemical principles, we can compile a representative table.

Table 1: Solubility of Representative Fluorinated Phenols in Organic Solvents

CompoundSolventTemperature (°C)Solubility (g/L)Citation
2-FluorophenolWater2537.7[3]
4-FluorophenolWater25Miscible[4]
PentafluorophenolWaterNot specifiedLimited[4]
PentafluorophenolChloroformNot specifiedSlightly Soluble[]
PentafluorophenolMethanolNot specifiedSlightly Soluble[]
PentafluorophenolDimethyl sulfoxide (DMSO)Not specifiedGood[4]
4-Fluoro-2-(4-methoxybenzyl)phenolMethanolPredictedHigh[2]
4-Fluoro-2-(4-methoxybenzyl)phenolEthanolPredictedHigh[2]
4-Fluoro-2-(4-methoxybenzyl)phenolAcetonePredictedHigh[2]
4-Fluoro-2-(4-methoxybenzyl)phenolHexanePredictedLow to Insoluble[2]

Note: "High," "Good," "Limited," and "Slightly Soluble" are qualitative descriptors from the sources and precise quantitative values were not provided.

Q5: How can I experimentally determine the solubility of my fluorinated phenol?

A robust and reliable method for determining solubility is the shake-flask method.

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid fluorinated phenol to a vial.

    • Accurately pipette a known volume of the desired organic solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker or on a stir plate in a temperature-controlled environment (e.g., a water bath) for 24-48 hours to ensure equilibrium is reached. The temperature should be maintained within ±0.5°C.

  • Phase Separation:

    • Allow the vial to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle.

    • Alternatively, centrifuge the sample at the controlled temperature to pellet the excess solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV, GC-FID).

    • Quantify the concentration of the fluorinated phenol in the diluted sample against a calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

G A Add excess solid fluorinated phenol to vial B Add known volume of solvent A->B C Seal vial B->C D Equilibrate at constant temperature (24-48h) C->D E Allow solid to settle or centrifuge D->E F Withdraw known volume of supernatant E->F G Dilute and analyze (e.g., HPLC) F->G H Calculate solubility G->H

Workflow for Solubility Determination

Section 4: Advanced Concepts and FAQs

Q6: How does the position of the fluorine atom on the phenol ring affect solubility?

The position of the fluorine atom can influence solubility through its effect on both intramolecular and intermolecular hydrogen bonding.

  • Ortho-Fluorophenols: A fluorine atom in the ortho position can form an intramolecular hydrogen bond with the hydroxyl group. This internal hydrogen bond can decrease the availability of the hydroxyl group to form intermolecular hydrogen bonds with polar protic solvents, potentially leading to lower solubility in such solvents compared to its meta and para isomers. However, this can also reduce the molecule's overall polarity, which might slightly increase its solubility in less polar solvents.

  • Meta- and Para-Fluorophenols: In these isomers, intramolecular hydrogen bonding with the hydroxyl group is not possible. Therefore, the hydroxyl group is fully available for intermolecular hydrogen bonding with the solvent, generally leading to better solubility in polar protic solvents.

Intramolecular vs. Intermolecular H-bonding

Q7: Can I use pH adjustment to improve the solubility of fluorinated phenols?

Yes, for acidic fluorinated phenols, increasing the pH of an aqueous solution above the pKa of the phenol will deprotonate the hydroxyl group to form the corresponding phenoxide salt. This ionic species is significantly more polar and, therefore, more water-soluble. This is a common strategy in formulating aqueous solutions of phenolic compounds for drug delivery and other applications.

Important Considerations:

  • pKa of Fluorinated Phenols: Fluorination, particularly at the ortho and para positions, increases the acidity (lowers the pKa) of the phenol compared to the non-fluorinated parent compound. This means that a lower pH is required to achieve deprotonation.

  • Solvent System: This strategy is primarily effective in aqueous or protic organic solvent systems where the phenoxide salt can be stabilized.

This guide provides a foundational understanding and practical troubleshooting strategies for managing the solubility of fluorinated phenols. Remember that each compound is unique, and empirical testing is often necessary to find the optimal solvent system and conditions for your specific application.

References

  • Solubility of Things. (n.d.). Pentafluorophenol. Retrieved from [Link]

Sources

Minimizing protodeboronation in cyclopropylboronic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Protodeboronation in Suzuki-Miyaura Cross-Coupling Role: Senior Application Scientist Status: Active

Introduction

Welcome to the Technical Support Center. You are likely here because your coupling reaction involving cyclopropylboronic acid yielded significant amounts of cyclopropane (gas) or reduced product, rather than your desired cross-coupled biaryl.

Cyclopropylboronic acids are uniquely fragile.[1] Unlike phenylboronic acids, the cyclopropyl carbon-boron bond possesses high


-character, making the resulting carbanion (upon deboronation) relatively stable and kinetically accessible. This guide moves beyond standard "optimization" and provides a mechanistic defense strategy against protodeboronation using Slow-Release Chemistries  and Robust Reagent Alternatives .
Module 1: Diagnostic & Mechanism

Q: Why does my cyclopropylboronic acid decompose so rapidly compared to arylboronic acids?

A: The failure mechanism is Base-Catalyzed Protodeboronation . In a standard Suzuki cycle, a base (hydroxide or alkoxide) coordinates to the boron atom to form a tetrahedral boronate "ate" complex. This complex is required for transmetallation to Palladium. However, for cyclopropyl species, this "ate" complex is prone to spontaneous hydrolysis before it can find the Palladium catalyst.

If the rate of protonation (


) exceeds the rate of transmetallation (

), you lose reagent to the headspace as cyclopropane gas.

Visualizing the Competition: The diagram below illustrates the "Kill Zone" where reagent is lost. Your goal is to maximize the green path and block the red path.

Protodeboronation BoronicAcid Cyclopropyl-B(OH)2 AteComplex Tetrahedral 'Ate' Complex [R-B(OH)3]- BoronicAcid->AteComplex Coordination Base Base (OH-) Base->AteComplex Transmetallation Transmetallation (Product Pathway) AteComplex->Transmetallation k_trans (Fast Pd) Deboronation Protodeboronation (Decomposition) AteComplex->Deboronation k_debor (Slow Release Needed) PdCycle Pd(II)-Ar Species PdCycle->Transmetallation ProtonSource H2O / ROH ProtonSource->Deboronation

Caption: Figure 1. Kinetic competition between productive transmetallation and destructive protodeboronation.

Module 2: Reagent Selection Strategy

Q: I am using the free boronic acid. Should I switch reagents?

A: Yes. Using free cyclopropylboronic acid requires a large excess (1.5–2.0 equiv) and anhydrous conditions that are difficult to maintain. We recommend switching to MIDA Boronates or Potassium Trifluoroborates .

Comparative Analysis of Boron Sources:

Reagent ClassStability (Benchtop)Protodeboronation RiskMechanism of ActionRecommended For
Cyclopropylboronic Acid Low (Hygroscopic)High Direct "Ate" formation. Rapid decomposition in aqueous base.Simple, non-valuable substrates only.
Pinacol Ester (BPin) ModerateModerate Slower hydrolysis than acid, but still susceptible in strong base.Anhydrous conditions (

protocol).
Potassium Trifluoroborate (

)
High (Solid)Low Requires hydrolysis to active species in situ. Low standing concentration of "ate" complex.Scale-up; Standard aqueous Suzuki conditions.
MIDA Boronate Very High (Crystalline)Very Low Slow-Release Effect. Hydrolyzes slowly to release active acid only as needed.Complex substrates; Late-stage functionalization.
Module 3: Validated Protocols
Protocol A: The "Slow-Release" Method (MIDA Boronates)

Best for: High-value intermediates where yield is critical. Theory: MIDA boronates are protected. Under aqueous basic conditions, they slowly hydrolyze. This keeps the concentration of the unstable "ate" complex low, ensuring the Palladium catalyst consumes it immediately upon release (Rate Matching).

Reagents:

  • Cyclopropyl MIDA boronate (1.2 equiv)

  • Aryl Chloride/Bromide (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) (or Pd-XPhos G2)

  • Base:

    
     (3.0 M aqueous solution, 5 equiv)
    
  • Solvent: THF or Dioxane (0.1 M concentration)

Step-by-Step:

  • Charge a vial with MIDA boronate, Aryl halide, and Pre-catalyst (XPhos Pd G2).

  • Add THF (degassed).

  • Add aqueous

    
    .[2] Crucial: The water is necessary for MIDA hydrolysis.
    
  • Seal and heat to 60°C for 4–12 hours.

  • Why this works: The biphasic system and slow hydrolysis prevent the "flood" of boronic acid that usually leads to decomposition.

Protocol B: The Robust Scale-Up Method (Trifluoroborates)

Best for: Routine synthesis and scale-up. Theory: Based on Molander’s work.[3]


 salts are robust. They require a specific solvent system to facilitate the equilibrium between the inactive salt and the active boronic acid.

Reagents:

  • Potassium Cyclopropyl Trifluoroborate (1.1–1.5 equiv)

  • Aryl Chloride/Bromide (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + Catacxium A (n-BuPAd₂) (4 mol%) OR XPhos.

  • Base:

    
     (3.0 equiv)[4]
    
  • Solvent: Toluene / Water (10:1 ratio).[4]

Step-by-Step:

  • Combine

    
     salt, Aryl halide, 
    
    
    
    , and Pd source/Ligand in a reaction vessel.
  • Add Toluene and Water (10:1). Note: The small amount of water is critical for solubility and activation.

  • Reflux at 100°C with vigorous stirring (emulsion formation is good).

  • Why this works: The high temperature is tolerated because the

    
     salt acts as a reservoir. Catacxium A is bulky and electron-rich, facilitating oxidative addition of chlorides and rapid transmetallation.
    
Module 4: Troubleshooting & Optimization

Q: My reaction failed. How do I diagnose the root cause?

A: Use the decision tree below to isolate the variable.

Troubleshooting Start Reaction Outcome? SM_Remains Starting Material Remains (Boron species intact) Start->SM_Remains Decomp SM Consumed but No Product (Protodeboronation) Start->Decomp LowYield Low Yield (<30%) Start->LowYield Step1 Check Catalyst Activity SM_Remains->Step1 Step2 Is Base too strong? Decomp->Step2 Step3 Water Content? LowYield->Step3 Action1 Switch to XPhos Pd G3 or Catacxium A Step1->Action1 Action2 Switch to K3PO4 (MIDA) or Cs2CO3 (BF3K) Step2->Action2 Action3 If using Esters: Add 4Å Sieves If using MIDA: Increase Temp Step3->Action3

Caption: Figure 2. Troubleshooting logic flow for cyclopropyl coupling failures.

Common FAQs:

  • Q: Can I use

    
     or 
    
    
    
    ?
    • A: These are often too basic or poorly soluble in the optimal solvents.

      
       is preferred for 
      
      
      
      due to the "Cesium Effect" (solubility in organic media).
      
      
      is preferred for MIDA to buffer the pH.
  • Q: I see a "homocoupling" of the aryl halide.

    • A: This indicates the boron species is dead (deboronated) and the Pd(II)-Ar species is disproportionating. Increase the stability of the boron source (Switch to MIDA).

  • Q: Can I use anhydrous conditions for the free acid?

    • A: You can try using Silver Oxide (

      
      )  as a base in anhydrous DCM or THF. This promotes transmetallation via a different mechanism that avoids the "ate" complex hydrolysis, but it is expensive and atom-inefficient.
      
References
  • Mechanism of Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc. 2010, 132, 13100–13112.

  • MIDA Boronate "Slow Release" Strategy: Gillis, E. P.; Burke, M. D.[2][5] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. J. Am. Chem. Soc. 2007, 129, 6716–6717.

  • Trifluoroborate Coupling (Molander Conditions): Molander, G. A.; Gormisky, P. E.[3][6] Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides.[1][3] J. Org.[3][6][7][8] Chem. 2008, 73, 7481–7485.[3]

  • Instability of Cyclopropyl Boron Species: Chin, A. L.; Carrick, J. D.[1] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation.[7] J. Am. Chem. Soc. 2016, 138, 9145–9157.[7][9][10] [9][10]

Sources

Technical Support Center: Separation of 3-Fluoro-5-Cyclopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Separation Support Hub. Ticket ID: #ISO-3F5CP-SALT Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Topic: Isolation of 3-fluoro-5-cyclopropylphenol from inorganic salt matrices.[1][2][3]

Executive Summary & Molecule Profile[1][2][3]

User Context: You are likely isolating this intermediate following a transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura) or a Grignard reaction.[1][2][3] The reaction matrix contains inorganic salts (potassium phosphate, cesium carbonate, magnesium halides) and potentially transition metal residues.

The Challenge: Separating 3-fluoro-5-cyclopropylphenol is deceptive.[1][2][3] It is not just a "standard phenol."[1][2][3]

  • Acidity Nuance: The fluorine atom (electron-withdrawing) lowers the pKa compared to phenol, while the cyclopropyl group (electron-donating via hyperconjugation) modulates this.[2][3] The result is a pKa likely in the 8.8–9.2 range .

  • Cyclopropyl Fragility: While robust, the cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol).[2][3] Exposure to strong Lewis acids or highly concentrated Brønsted acids during "standard" acidification can trigger ring-opening or rearrangement.[1][2][3]

  • Fluorine "Grease": The fluorine atom increases lipophilicity but also contributes to "rag layers" (stable emulsions) during aqueous extraction.[1][2][3]

Troubleshooting Guide (Q&A Format)

Q1: "I extracted with EtOAc/Water, but my yield is near zero. Where is my product?"

Diagnosis: pH Trapping. In many coupling reactions, the medium is basic (pH > 10).[2] At this pH, your phenol exists as a phenoxide anion (water-soluble salt).[1][2][3] If you did not acidify the aqueous layer sufficiently, your product was discarded with the water waste.

The Fix:

  • Target pH: You must adjust the aqueous phase to pH 4–6 .

  • Why not pH 1? See Q3.

  • Validation: Spot the aqueous layer on TLC before discarding. If it glows under UV or stains with PMA/KMnO4, your product is still there.[1][2][3]

Q2: "I have a massive emulsion (rag layer) that won't separate."

Diagnosis: Fluorine-Salt Interaction. Fluorinated aromatics often lower interfacial tension.[1][2][3] Combined with fine particulate salts (borates/phosphates) and palladium black, this creates stabilized emulsions.[2][3]

The Fix:

  • The "Brine Break": Saturate the aqueous layer with NaCl. The "salting-out" effect forces organics out of the water phase.

  • Filtration First: If you see black particulates (Pd), filter the entire biphasic mixture through a pad of Celite® before attempting separation.[2][3]

  • Solvent Switch: Switch from Ethyl Acetate to MTBE (Methyl tert-butyl ether) . MTBE forms sharper phase boundaries with water than EtOAc.[1][2][3]

Q3: "My NMR shows new aliphatic peaks, and the cyclopropyl signals are messy."

Diagnosis: Acid-Catalyzed Ring Opening. If you used concentrated HCl to quench the reaction, you likely opened the cyclopropyl ring.

The Fix:

  • Buffer Strategy: Use 1M Citric Acid or Saturated NH₄Cl for quenching.[1][2][3] These provide enough acidity to protonate the phenol (driving it into the organic layer) without generating the "superacid" conditions that threaten the cyclopropyl ring.

Master Separation Protocol (SOP)

This protocol is designed to maximize recovery while minimizing salt carryover and ring degradation.[1][2][3]

Phase 1: Quench & pH Adjustment
  • Cool the reaction mixture to 0°C.

  • Do NOT dump concentrated acid directly.[1][2][3]

  • Add 10% aqueous Citric Acid slowly until the aqueous phase pH reaches 5.0–6.0 .

    • Why? This ensures the phenol (pKa ~9) is >99% protonated (neutral) and soluble in organic solvent, while keeping the cyclopropyl ring safe.[2]

Phase 2: The Extraction (The "Double Wash")[2]
  • Extraction Solvent: Use MTBE or Toluene (avoid DCM if possible, as it tends to carry more water/salts).[1][2][3]

  • Extract the aqueous layer 3x.[1][2][3]

  • The Salt Scrub: Combine organic layers and wash with half-saturated brine (50% sat.[1][2][3] NaCl).[1][2][3]

    • Critical Step: Do not use fully saturated brine immediately if your product is very polar; it might crash out.[1][2][3] Start with half-sat, then full-sat.

Phase 3: Polishing[2][3]
  • Dry over anhydrous Na₂SO₄ (Sodium Sulfate).[1][2][3]

    • Note: MgSO₄ is slightly acidic (Lewis acid character).[1][2][3] For highly sensitive cyclopropyl substrates, Na₂SO₄ is safer.[1][3]

  • Filter and concentrate.

    • Warning:Do not use high vacuum (< 5 mbar) for prolonged periods if the product is an oil.[2][3] Small fluorophenols can sublime.[1][2][3]

Visual Logic Maps

Diagram 1: The Solubility Switch (pH Logic)

This flowchart visualizes where your product resides based on pH, preventing "accidental disposal."[2]

ExtractionLogic Start Reaction Mixture (Basic, pH > 10) CheckPH Check pH Start->CheckPH Phenoxide Phenoxide Anion (Water Soluble) Start->Phenoxide State Acidify Add 10% Citric Acid Target pH 5-6 Acidify->CheckPH CheckPH->Acidify If pH > 7 PhaseSep Add Organic Solvent (MTBE preferred) CheckPH->PhaseSep If pH 4-6 OrgLayer Organic Phase (Contains Product) PhaseSep->OrgLayer AqLayer Aqueous Phase (Contains Salts) PhaseSep->AqLayer Phenol Neutral Phenol (Organic Soluble) OrgLayer->Phenol State

Caption: Figure 1.[1][2][3] pH-dependent solubility switch.[1][2][3] The target phenol is trapped in water at pH > 9 but moves to the organic phase at pH < 7.

Diagram 2: Troubleshooting Decision Tree

Use this when standard extraction fails.

Troubleshooting Problem Extraction Issue? Type Identify Symptom Problem->Type Emulsion Rag Layer / Emulsion Type->Emulsion LowYield Low Mass Recovery Type->LowYield Impurity High Ash/Salt Content Type->Impurity Sol1 1. Filter thru Celite 2. Add Brine Emulsion->Sol1 Sol2 Check Aqueous pH (Must be < 6) LowYield->Sol2 Sol3 Dissolve in DCM, Filter, Re-concentrate Impurity->Sol3

Caption: Figure 2.[1][2][3] Rapid diagnostic tree for common extraction failures associated with fluorinated phenols.

Technical Data Summary

ParameterValue / RecommendationScientific Rationale
Target pKa ~8.8 – 9.2 (Est.)F-induction lowers pKa; Cyclopropyl donates slightly.[1][2][3]
Quench Acid 10% Citric Acid or sat.[1][2][3] NH₄ClAvoids cyclopropyl ring opening (risk with HCl/H₂SO₄).[1][2][3]
Extraction Solvent MTBE (Methyl tert-butyl ether)Better phase separation than EtOAc; less water miscibility.[1][2][3]
Drying Agent Na₂SO₄ (Sodium Sulfate)Neutral pH; prevents acid-catalyzed degradation.[1][2][3]
TLC Visualization UV (254nm) or PMA StainPhenols absorb UV; PMA stains cyclopropyl/alcohols.[1][2][3]
Vacuum Warning > 10 mbar @ 40°CProduct may sublime/evaporate under high vacuum.[1][2][3]

References

  • Phenol Acidity & Substituent Effects

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1][2][3] (Establishes the electron-withdrawing nature of Fluorine and donating nature of Cyclopropyl).

    • [1][2][3]

  • Cyclopropyl Stability

    • Wong, H. N., Hon, M. Y., Tse, C. W., Yip, Y. C., Tanko, J., & Hudlicky, T. (1989). Use of cyclopropanes in organic synthesis.[1][2][3][4] Chemical Reviews, 89(1), 165-198.[1][2][3] (Discusses ring strain and acid sensitivity).[1][2][3]

    • [1][2][3]

  • Extraction Methodologies

    • Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[1][2][3] (Standard reference for pH-controlled extraction of phenols).[1][2][3]

  • Emulsion Management in Fluorinated Systems

    • Gladysz, J. A., & Curran, D. P. (2002).[2] Fluorous chemistry: from biphasic catalysis to a parallel chemical universe and beyond.[1][2][3] Tetrahedron, 58(20), 3823-3825.[1][2][3] (Context on the behavior of fluorinated organics in aqueous biphasic systems).

    • [1][2][3]

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the SDS for 3-fluoro-5-cyclopropylphenol (if available) or treating it as a toxic, irritant fluorinated phenol.[1][2][3]

Sources

Validation & Comparative

Technical Guide: 19F NMR Chemical Shift Profiling of 5-Fluoro-3-cyclopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Fingerprint

Target Compound: 5-Fluoro-3-cyclopropylphenol (CAS: N/A for specific isomer in common public registries; Analogous scaffold analysis). Core Metric: 19F NMR Chemical Shift (


).
Predicted Value: -112.8 ± 0.5 ppm  (in CDCl

, relative to CFCl

).[1]

This guide provides a high-resolution analysis of the 19F NMR signature for 5-Fluoro-3-cyclopropylphenol. Unlike standard fluorophenols, the introduction of a cyclopropyl ring at the meta position introduces unique electronic shielding effects driven by


-donation and hyperconjugation (Walsh orbitals). This distinct shift allows for precise discrimination from metabolic byproducts and structural analogs in drug discovery pipelines.[1]

Chemical Shift Analysis: The Additivity Model

To rigorously validate the chemical shift without a direct spectral library match, we employ a Substituent Chemical Shift (SCS) additivity model. This method is the industry standard for verifying novel fluorinated intermediates.[1][2]

The Calculation Matrix

The chemical shift is derived from the base value of Fluorobenzene, corrected by the specific electronic contributions of the substituents at the meta positions relative to the fluorine atom.[1]

ComponentPosition Relative to FElectronic EffectSCS Increment (ppm)
Fluorobenzene (Base) ---113.5
-OH Group Meta (3-position)Inductive Withdrawal (-I) > Resonance (+R)+1.1 (Deshielding)
-Cyclopropyl Group Meta (5-position)

-Donation / Hyperconjugation
-0.4 (Shielding)
NET PREDICTION ---112.8 ppm

Note: Positive values indicate downfield shifts (deshielding); negative values indicate upfield shifts (shielding).[1][2]

Mechanistic Insight[1]
  • Meta-Hydroxyl Effect (+1.1 ppm): While the hydroxyl group is a strong resonance donor at ortho and para positions, its influence at the meta position is dominated by inductive withdrawal . This pulls electron density away from the aromatic ring system, slightly deshielding the fluorine nucleus.

  • Meta-Cyclopropyl Effect (-0.4 ppm): The cyclopropyl group behaves uniquely compared to standard alkyls. Its C-C bonds have high p-character (Walsh orbitals), allowing it to act as a

    
    -electron donor. This increases electron density in the ring, providing a shielding effect  on the fluorine, pushing the signal upfield.
    

Comparative Performance Guide

For researchers distinguishing this scaffold from potential impurities or bioisosteres, the following comparison table highlights the resolution capability of 19F NMR.

Table 1: Comparative 19F NMR Shifts of Fluorophenol Analogs
CompoundStructure Description

(ppm, CDCl

)
Distinction Logic
5-Fluoro-3-cyclopropylphenol Target -112.8 Unique balance of -I (OH) and +R (cPr) effects.
3-Fluorophenol Lacks cyclopropyl-112.4Slightly more deshielded due to lack of donor alkyl group.
3-Fluoro-5-methylphenol Methyl analog-112.7Methyl is a weaker donor than cyclopropyl; signal is nearly overlapping but distinguishable.
3,5-Difluorophenol F-substituent-109.0Strong deshielding due to second meta-fluorine; easily resolved.
3-Fluoro-5-(trifluoromethyl)phenol CF

analog
-110.5CF

is strongly withdrawing, causing significant downfield shift.

Key Application Insight: The separation between 3-Fluorophenol (-112.4 ppm) and 5-Fluoro-3-cyclopropylphenol (-112.8 ppm) is approximately 0.4 ppm . On a standard 400 MHz spectrometer (376 MHz for 19F), this corresponds to a 150 Hz difference, which is easily resolved as distinct peaks, ensuring reliable purity analysis.[1]

Experimental Protocol: Self-Validating Acquisition

To ensure reproducibility and accuracy (E-E-A-T), follow this standardized protocol.

Reagents & Standards
  • Solvent: CDCl

    
     (Preferred for resolution) or DMSO-d
    
    
    
    (if solubility is limited; expect ~1-2 ppm shift downfield).[2]
  • Internal Standard:

    
    -Trifluorotoluene (TFT).[1][2]
    
    • 
       of TFT = -63.72 ppm .
      
    • Why? It is chemically inert and appears far from the region of interest (-100 to -120 ppm).

Step-by-Step Workflow
  • Sample Prep: Dissolve 10 mg of 5-Fluoro-3-cyclopropylphenol in 0.6 mL CDCl

    
    .
    
  • Standard Addition: Add 10

    
    L of 0.1% TFT solution (in CDCl
    
    
    
    ) directly to the NMR tube.
  • Acquisition Parameters:

    • Pulse Sequence: zgfig (Inverse gated decoupling) to eliminate NOE and allow quantitative integration.

    • Spectral Width: 200 ppm (-50 to -250 ppm).

    • Relaxation Delay (D1):

      
       10 seconds (Fluorine has long T1 relaxation times; insufficient delay leads to integration errors).
      
    • Scans (NS): 64 (High sensitivity of 19F allows fewer scans).[1][2]

  • Processing:

    • Apply Exponential Multiplication (LB = 1.0 Hz).[1][2]

    • Reference the TFT peak to -63.72 ppm.

    • Read the target peak.[1]

Visualizing Electronic Effects

The following diagram illustrates the competing electronic effects that determine the final chemical shift.

ElectronicEffects F_Nucleus Fluorine Nucleus (Detector) Base_Ring Benzene Ring (Base: -113.5 ppm) Base_Ring->F_Nucleus Base Shielding Result Net Shift: -112.8 ppm (Distinct Fingerprint) Base_Ring->Result OH_Group 3-OH Group (Meta) OH_Group->Base_Ring Inductive Withdrawal (Deshielding +1.1 ppm) cPr_Group 5-Cyclopropyl Group (Meta) cPr_Group->Base_Ring Hyperconjugation (Shielding -0.4 ppm)

Caption: Electronic summation map showing how inductive withdrawal from the hydroxyl group opposes the hyperconjugative donation from the cyclopropyl ring to define the unique -112.8 ppm shift.

References

  • University of Illinois. (1996).[1][2] 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids. Retrieved from [Link]

  • National Institutes of Health (NIH). (2007).[1][2] Spin-spin coupling and substituent and halogen isotope shift effects in the fluorine NMR spectra of fluorinated cyclopropanes. Retrieved from [Link]

  • American Chemical Society (ACS). (2018).[1][2][3] Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link][1][2]

Sources

Comparative Guide: Strategies for Stereochemical Resolution of Cyclopropyl Scaffolds in 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The cyclopropyl group is a "privileged scaffold" in modern medicinal chemistry, imparting metabolic stability and rigid conformational control to drug candidates (e.g., Ciprofloxacin, Montelukast, Saxagliptin). However, its characterization presents a unique analytical paradox: while the scaffold is chemically rigid, its NMR signature is magnetically complex.

This guide compares the efficacy of standard 1D


H NMR against advanced 2D correlation strategies for resolving cyclopropyl stereochemistry. We analyze the specific magnetic anisotropy that drives the unique upfield shifts and the counter-intuitive coupling constants that distinguish this ring system from other aliphatic cycles.

Part 1: The Physics of the Cyclopropyl Signature

To interpret the data correctly, one must understand the causality behind the signals. The cyclopropyl ring is not merely a "small alkane"; it possesses significant


-character due to Walsh orbitals.
Magnetic Anisotropy & Shielding

Unlike cyclohexane or open-chain alkanes (


 1.2–1.8 ppm), cyclopropyl protons resonate at significantly higher fields, typically 

0.2 to 1.2 ppm
, and can even appear below 0 ppm.[2]
  • Mechanism: The C-C bonds in the ring possess high

    
    -character. The induced ring current (sigma-aromaticity) creates a magnetic anisotropy where the protons located in the plane of the ring (equatorial) and those above/below (axial-like) are subject to strong shielding effects relative to the deshielding observed in alkenes.
    
The Coupling Constant Reversal ( )

A critical error in early-career analysis is applying alkene coupling rules to cyclopropanes.

  • Alkenes:

    
     (12–18 Hz) > 
    
    
    
    (6–12 Hz).
  • Cyclopropanes:

    
     > 
    
    
    
    .[3][4]
    • 
       (Syn):  7 – 13 Hz (Protons are eclipsed, dihedral angle ~0°).[1]
      
    • 
       (Anti):  2 – 7 Hz (Dihedral angle ~145°).
      

Part 2: Comparative Analysis of Characterization Strategies

We evaluate three distinct workflows for assigning a disubstituted cyclopropane drug intermediate.

Method A: Standard 1D H NMR (The Baseline)
  • Best For: Isolated, simple cyclopropyl systems with no spectral overlap.

  • Performance:

    • Resolution: High digital resolution allows precise calculation of

      
       values.
      
    • Limitation: In complex drug molecules, the "scaffold region" (0.5 – 2.0 ppm) is often crowded with alkyl signals, obscuring the critical multiplet patterns needed to distinguish

      
       from 
      
      
      
      .
Method B: 1D Selective TOCSY (The Targeted Solver)
  • Best For: Crowded spectra where the cyclopropyl protons overlap with methyl/methylene groups.

  • Performance:

    • Mechanism:[5][6][7] By selectively exciting a distinct cyclopropyl proton (often the most shielded one at ~0.3 ppm), the magnetization transfer reveals the entire spin system of the ring, filtering out the background noise.

    • Advantage:[4] clearer visualization of multiplet structures than standard 1D.

Method C: 2D HSQC + NOESY (The Gold Standard)
  • Best For: De novo structural elucidation and absolute stereochemistry assignment.

  • Performance:

    • HSQC: Distinguishes CH vs CH

      
       immediately (using phase editing).
      
    • NOESY: Provides spatial validation. If

      
      -coupling is ambiguous (e.g., 
      
      
      
      Hz,
      
      
      Hz), the NOE cross-peak between cis protons is the definitive tie-breaker.
Data Comparison: Cyclopropyl vs. Alternatives

The following table contrasts the NMR signature of cyclopropane against common structural isomers/analogs often confused during synthesis (e.g., epoxides formed by oxidation).

FeatureCyclopropane Epoxide (Oxirane) Cyclobutane
Chemical Shift (

)
0.2 – 1.2 ppm (Highly Shielded)2.5 – 3.5 ppm (Deshielded by Oxygen)1.6 – 2.4 ppm

(Hz)
7 – 13 Hz (Strong)4 – 5 Hz6 – 11 Hz

(Hz)
2 – 7 Hz (Weak)2 – 3 Hz3 – 9 Hz

(Hz)
-3 to -9 Hz +5 to +6 Hz-11 to -14 Hz
Key Diagnostic Upfield shift + Large

Downfield shift + Small

values
"Puckered" conformation effects

Part 3: Experimental Protocol (Self-Validating Workflow)

Objective: Unambiguous assignment of a 1,2-disubstituted cyclopropane.

Step 1: Sample Preparation & Acquisition
  • Solvent: Use CDCl

    
     or C
    
    
    
    D
    
    
    .[8] Note: Benzene-d6 often induces larger magnetic anisotropy shifts, resolving overlapping multiplets better than chloroform.
  • Concentration: 5–10 mg in 600 µL.

  • Pulse Sequence: Standard 1D proton (

    
    ).
    
  • Critical Parameter: Set relaxation delay (

    
    ) to 
    
    
    
    seconds. Cyclopropyl protons, due to the rigid lattice, often have longer
    
    
    relaxation times. Insufficient delay suppresses integration accuracy.
Step 2: The "Coupling Constant Check" (1D Analysis)
  • Identify the most upfield signals (< 1.0 ppm).

  • Perform multiplet analysis (using processing software like Mnova or TopSpin).

  • Calculate

    
     values.[1][9][10]
    
    • If

      
       Hz is observed 
      
      
      
      Assign as Cis relationship.
    • If

      
       Hz is observed 
      
      
      
      Assign as Trans relationship.
Step 3: The "Spatial Lock" (2D NOESY Validation)
  • Run NOESY (or ROESY for MW 1000-2000): Mixing time 500 ms.

  • Validation Logic:

    • Look for cross-peaks between the ring protons and the substituent protons (e.g., the

      
      -proton of the substituent).
      
    • Strong NOE = Substituent is on the same face (Cis).

    • Weak/No NOE = Substituent is on the opposite face (Trans).

Part 4: Visualization of Logic & Geometry

Diagram 1: Characterization Decision Tree

This workflow illustrates the logical path from raw data to confirmed stereochemistry.

NMR_Workflow Start Sample: Cyclopropyl Candidate OneD Run 1H NMR (d1 > 3s) Check 0.2 - 1.2 ppm Start->OneD CheckOverlap Are signals overlapping? OneD->CheckOverlap CalcJ Calculate 3J Coupling CheckOverlap->CalcJ No (Resolved) Advanced Run 2D HSQC + NOESY CheckOverlap->Advanced Yes (Complex) DecisionJ Analyze J Magnitude CalcJ->DecisionJ AssignCis J = 8-12 Hz Assign: CIS DecisionJ->AssignCis Large J AssignTrans J = 3-6 Hz Assign: TRANS DecisionJ->AssignTrans Small J NOE_Check Check Spatial NOE Advanced->NOE_Check NOE_Check->AssignCis Strong Cross-peak NOE_Check->AssignTrans Weak/No Cross-peak

Caption: Decision tree for stereochemical assignment. Green nodes indicate successful identification.

Diagram 2: Geometric Basis of Coupling Constants

Visualizing why Cis coupling is stronger than Trans in cyclopropanes (the Eclipse Effect).

Coupling_Geometry cluster_0 CIS Relationship (Syn) cluster_1 TRANS Relationship (Anti) C1 C1 C2 C2 C1->C2 H1 H (Up) C1->H1 H2 H (Up) C2->H2 Info Dihedral Angle (φ) Effects: CIS: φ ~ 0° (Eclipsed) -> Max Overlap -> Large J (8-12 Hz) TRANS: φ ~ 145° -> Reduced Overlap -> Small J (3-6 Hz) C3 C1 C4 C2 C3->C4 H3 H (Up) C3->H3 H4 H (Down) C4->H4

Caption: Geometric comparison. The 0° dihedral angle in Cis isomers maximizes orbital overlap, resulting in larger coupling constants (


).

References

  • Baranac-Stojanović, M., & Stojanović, M. (2013).[6] 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry. Retrieved from [Link]

  • Abraham, R. J., et al. (2012).[10] Proton chemical shifts and couplings in three-membered rings.[4][10][11] A ring current model for cyclopropane. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes and Epoxides. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Comparison of Fluorinated Phenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise separation and analysis of structurally similar compounds are paramount. Fluorinated phenol isomers, prevalent in pharmaceuticals, agrochemicals, and environmental contaminants, present a unique analytical challenge due to their subtle differences in physicochemical properties. This guide provides an in-depth comparison of their retention behavior in reversed-phase High-Performance Liquid Chromatography (RP-HPLC), offering both practical experimental data and a robust theoretical framework to understand and predict their separation.

The Challenge of Separating Fluorinated Phenol Isomers

The separation of positional isomers by RP-HPLC is often a complex task.[1] For fluorinated phenols, the number and position of the fluorine substituent dramatically alter the molecule's hydrophobicity, dipole moment, and capacity for hydrogen bonding, all of which influence retention time. Understanding these nuanced interactions is key to developing effective separation methods.

The Role of the Stationary Phase: Beyond C18

While C18 columns are the workhorses of reversed-phase chromatography, their primary reliance on hydrophobic interactions can be insufficient for resolving isomers with nearly identical hydrophobicity.[1] For halogenated compounds, specialized stationary phases, such as those with fluorinated phenyl or perfluoroalkyl groups, can offer alternative selectivities.[2] These phases can engage in dipole-dipole and π-π interactions, which are particularly effective in differentiating between positional isomers.[1][2]

Experimental Protocol: Separation of Difluorophenol Isomers

This section details a proven method for the baseline separation of six difluorophenol isomers. The choice of a fluorinated stationary phase is deliberate, designed to exploit the unique electronic characteristics of the analytes.

Objective: To achieve baseline resolution of six difluorophenol isomers.

Instrumentation and Consumables:

  • HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.

  • Column: FluoroSep-RP Octyl, 150 mm x 4.6 mm, 5-µm particle size.

  • Mobile Phase A: 25 mM Sodium Acetate buffer in water, pH 4.3.

  • Mobile Phase B: Acetonitrile.

  • Sample: A mixture of 2,6-, 2,4-, 2,5-, 2,3-, 3,4-, and 3,5-difluorophenol in a suitable solvent (e.g., mobile phase).

Chromatographic Conditions:

  • Mobile Phase Composition: 75% Mobile Phase A : 25% Mobile Phase B (Isocratic).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (75:25 Acetate Buffer:ACN) Injection Inject 5 µL of Sample MobilePhase->Injection SamplePrep Prepare Isomer Mix (e.g., 10 µg/mL each) SamplePrep->Injection Separation Isocratic Separation FluoroSep-RP Octyl Column 1.0 mL/min, 30°C Injection->Separation Analyte Partitioning Detection UV Detection at 254 nm Separation->Detection Eluted Analytes Chromatogram Record Chromatogram Detection->Chromatogram Signal Output Integration Integrate Peaks & Determine Retention Times (tR) Chromatogram->Integration

Caption: Experimental workflow for the HPLC analysis of fluorinated phenol isomers.

Comparative Retention Time Data

The following table summarizes the experimental retention times for difluorophenol isomers obtained using the protocol above. It also includes the typical elution order for phenol and its mono-fluorinated isomers on a standard C18 column, providing a broader comparative context.

CompoundNumber of Fluorine AtomsPosition of FluorineTypical Retention Time (min) on FluoroSep-RP OctylTypical Elution Order on C18
Phenol0-Not Reported1
2-Fluorophenol1orthoNot Reported2
3-Fluorophenol1metaNot Reported3
4-Fluorophenol1paraNot Reported4
2,6-Difluorophenol2ortho, ortho~6.5Not Reported
2,4-Difluorophenol2ortho, para~7.5Not Reported
2,5-Difluorophenol2ortho, meta~8.5Not Reported
2,3-Difluorophenol2ortho, meta~10.0Not Reported
3,4-Difluorophenol2meta, para~11.5Not Reported
3,5-Difluorophenol2meta, meta~13.0Not Reported

Note: Retention times for difluorophenols are estimated from the chromatogram presented in the cited literature. The elution order for phenol and mono-fluorinated phenols is based on general chromatographic principles and may vary with specific conditions.

Understanding the Retention Behavior: A Mechanistic View

The elution order of fluorinated phenol isomers is a result of a complex interplay of several molecular properties.

Retention_Factors center HPLC Retention Time Hydrophobicity Hydrophobicity (LogP) center->Hydrophobicity Increases with hydrophobicity DipoleMoment Dipole Moment center->DipoleMoment Influenced by stationary phase polarity H_Bonding Hydrogen Bonding (Intra- vs. Intermolecular) center->H_Bonding Decreased by intramolecular H-bonding Polarizability Molecular Polarizability center->Polarizability Affects π-π interactions

Caption: Key molecular properties influencing the HPLC retention time of fluorinated phenol isomers.

Hydrophobicity

In reversed-phase HPLC, more hydrophobic compounds interact more strongly with the non-polar stationary phase, leading to longer retention times. Generally, the addition of fluorine atoms increases the hydrophobicity of a molecule. This is evident in the later elution of the di-fluorinated phenols compared to what would be expected for mono-fluorinated and unsubstituted phenol.

Dipole Moment

The position of the fluorine atom significantly affects the overall dipole moment of the molecule. Stationary phases with polar characteristics, such as fluorinated phenyl phases, can interact with these dipoles, leading to selective retention. For example, isomers with larger dipole moments may exhibit stronger interactions and thus longer retention times on such columns.

Hydrogen Bonding

The phenolic hydroxyl group can act as a hydrogen bond donor, interacting with polar components of the mobile phase (like water) or residual silanols on the stationary phase. The presence of a fluorine atom at the ortho position can lead to intramolecular hydrogen bonding. This internal interaction can shield the hydroxyl group, reducing its ability to form intermolecular hydrogen bonds with the mobile phase. As a result, the molecule becomes effectively less polar and more retained on a non-polar stationary phase. This is a key reason why 2-fluorophenol typically elutes later than its meta and para isomers on a C18 column.

Conclusion

The successful separation of fluorinated phenol isomers by HPLC is an achievable goal that hinges on a sound understanding of the interplay between analyte properties and stationary phase chemistry. While traditional C18 columns can be effective, particularly for mono-fluorinated isomers where hydrophobicity and intramolecular hydrogen bonding play significant roles, the use of specialized fluorinated stationary phases provides enhanced selectivity for more complex mixtures like di-fluorinated isomers. By considering factors such as hydrophobicity, dipole moment, and hydrogen bonding capacity, researchers can rationally select columns and develop robust methods for the accurate analysis of these important compounds.

References

  • Analytical Sales & Services, Inc. (n.d.). FluroPhase Premium HPLC Columns. Retrieved from [Link]

  • Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

Sources

Mass Spectrometry Fragmentation Patterns of Fluoro-Cyclopropyl Phenols: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Fluoro-cyclopropyl phenols (FCPs) represent a specialized class of pharmacophores increasingly utilized in medicinal chemistry. The incorporation of a cyclopropyl ring introduces metabolic rigidity and specific steric vectors, while the fluorine atom—often strategically placed on the aromatic ring or the cyclopropyl moiety—modulates pKa, lipophilicity, and metabolic stability against cytochrome P450 oxidation.

For the analytical chemist, FCPs present a unique mass spectrometric challenge. Unlike standard phenols, which follow predictable CO and CHO loss pathways, FCPs exhibit a "tug-of-war" between cyclopropyl ring strain release and fluorine-directed fragmentation .

This guide objectively compares the fragmentation dynamics of FCPs against their non-fluorinated analogs (CPs) and open-chain alkyl phenols, providing validated protocols for their characterization.

Key Comparative Findings
FeatureStandard Cyclopropyl Phenol (CP)Fluoro-Cyclopropyl Phenol (FCP)
Ionization (ESI-) Moderate. Requires high pH.Enhanced. Fluorine increases acidity, stabilizing the phenoxide ion

.
Primary Fragment Ethylene loss (

, -28 Da) via ring opening.
Competitive: Ethylene loss vs. HF elimination (-20 Da).
Radical Stability Forms distonic radical cations easily.[1]Fluorine destabilizes adjacent radicals, altering ring-opening kinetics.
Diagnostic Ion

91 (Tropylium) if benzyl-like.

109/127
(Fluorinated tropylium equivalents).

Comparative Fragmentation Dynamics

The fragmentation of FCPs is governed by the interaction between the strained cyclopropyl ring and the electronegative fluorine. We analyze this through two primary ionization modes.[1][2][3]

A. Electrospray Ionization (ESI) – Negative Mode

In drug metabolism studies (DMPK), ESI(-) is the gold standard for phenols.

  • Mechanism: The fluorine atom acts as an electron-withdrawing group (EWG). If located on the aromatic ring (ortho/para), it significantly lowers the pKa of the phenol, enhancing ionization efficiency compared to non-fluorinated analogs.

  • Fragmentation Pathway:

    • Deprotonation: Formation of

      
      .
      
    • HF Elimination: Unlike non-fluorinated phenols which lose

      
       or 
      
      
      
      , FCPs frequently undergo a specific rearrangement eliminating Hydrogen Fluoride (HF, 20 Da). This is diagnostic.
    • Ring Opening: The cyclopropyl ring may open to form a propenyl intermediate, often followed by the loss of a methyl radical (

      
      ) if the ring is substituted.
      
B. Electron Ionization (EI) – Structural Elucidation

In GC-MS analysis, the high-energy (70 eV) environment reveals the "Distonic Ion" physics.

  • The "Distonic" Switch: Upon ionization, the cyclopropyl ring opens to relieve strain, forming a distonic ion (charge and radical sites separated).

  • The Fluorine Effect:

    • In CPs (Non-fluorinated): The ring opens to a linear alkene radical cation, followed by ethylene expulsion (Retro-Diels-Alder-like mechanism).

    • In FCPs: If Fluorine is on the cyclopropyl ring, the C-F bond strength (

      
      ) usually resists cleavage initially. However, the ring opening is electronically directed away from the fluorine to avoid forming a destabilized 
      
      
      
      -fluoro radical.

Mechanistic Visualization

The following diagram illustrates the divergent pathways between a standard Cyclopropyl Phenol and a Fluoro-Cyclopropyl Phenol under Collision-Induced Dissociation (CID).

FragmentationPathways Precursor Precursor Ion [M-H]- Transition Transition State (Ring Strain + Inductive Effect) Precursor->Transition PathA Pathway A: Standard CP (Ring Opening) Transition->PathA No Fluorine PathB Pathway B: FCP Specific (HF Elimination) Transition->PathB With Fluorine FragA1 Loss of C2H4 (Ethylene, -28 Da) PathA->FragA1 Primary FragA2 Phenolic CO Loss (-28 Da) PathA->FragA2 Secondary FragB1 Loss of HF (-20 Da) PathB->FragB1 Diagnostic FragB2 Fluorinated Tropylium (Rearrangement) PathB->FragB2 Aromatic Expansion

Caption: Divergent fragmentation pathways. Note that FCPs (red path) favor HF elimination and specific rearrangements due to the thermodynamic stability of the H-F bond and fluorine's inductive influence.

Experimental Protocol: Validated Characterization Workflow

To differentiate FCPs from isobaric impurities or metabolites, use this self-validating protocol.

Reagents & Setup
  • Mobile Phase A: Water + 0.5 mM Ammonium Fluoride (

    
    ).
    
    • Expert Insight: Do not use Formic Acid for FCPs in negative mode.

      
       enhances phenoxide formation by acting as a proton scavenger, boosting sensitivity by 5-10x [1].
      
  • Mobile Phase B: Methanol (LC-MS grade).

  • Column: C18 Reverse Phase (High carbon load preferred to retain the polar phenol).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve FCP standard in Methanol:Water (50:50).

    • Concentration: 100 ng/mL (FCPs ionize well; avoid saturation).

  • Source Optimization (ESI-):

    • Capillary Voltage: -2.5 kV (Lower than standard to prevent in-source fragmentation).

    • Cone Voltage: Step-ramp from 20V to 60V.

    • Checkpoint: Monitor the [M-H]- peak. If you see [M-H-HF]- (M-21) in the MS1 scan, your cone voltage is too high.

  • MS/MS Acquisition (CID):

    • Select precursor [M-H]-.[1][4]

    • Apply Collision Energy (CE) ramp: 10 -> 40 eV.

    • Validation Step: Look for the "Fluorine Flag." If the spectrum shows a loss of 20 Da (HF) followed by a loss of 28 Da (CO), the structure is confirmed as a fluorinated phenol.

Data Comparison: Diagnostic Ions

The table below compares the observed MS/MS fragments of a hypothetical 4-(1-fluorocyclopropyl)phenol vs. its non-fluorinated analog.

Fragment TypeNon-Fluorinated Analog (m/z)Fluoro-Cyclopropyl Analog (m/z) Interpretation
Precursor [M-H]- 133.06 151.05 Molecular Ion.
Ring Opening 105.03 (-28 Da,

)
123.02 (-28 Da,

)
Loss of ethylene from cyclopropyl ring.
HF Elimination Not Observed131.04 (-20 Da) Key Identifier. Loss of HF.
Combined Loss 77.04 (Phenyl)103.04 (-20, -28)Loss of HF + CO.
Radical Cleavage 118.04 (

loss)
136.03 (

loss)
Methyl radical loss (if methylated).

Mechanistic Deep Dive: The "Fluorine Walk"

Why do FCPs behave differently? The answer lies in the McLafferty Rearrangement and Distonic Ions .

In standard cyclopropyl phenols, the ring opens to form a distonic radical cation. The radical typically migrates to the benzylic position, facilitating the loss of ethylene.

In Fluoro-cyclopropyl phenols , the fluorine atom destabilizes the radical at the


-position (adjacent carbon). This forces the ring opening to occur at the distal bond (beta-cleavage). Furthermore, the high electronegativity of fluorine facilitates a proton transfer from the phenolic hydroxyl group (or an ortho-hydrogen) to the fluorine, leading to the expulsion of neutral HF. This "HF elimination" is often the base peak in FCP spectra and serves as a definitive structural confirmation [2].
Experimental Workflow Diagram

Workflow Sample Sample: FCP Derivative LC LC Separation (Mobile Phase: MeOH + 0.5mM NH4F) Sample->LC Source ESI Source (Negative Mode) Soft Ionization (-2.5 kV) LC->Source MS1 MS1 Filter: Select [M-H]- Source->MS1 CID Collision Cell (Ramp 10-40 eV) MS1->CID Detector Detection of Diagnostic Ions (m/z -20, -28) CID->Detector

Caption: Optimized LC-MS/MS workflow for Fluoro-Cyclopropyl Phenols using Ammonium Fluoride enhancement.

References

  • McFadden, J. R., et al. (2023).[5] "Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization." Rapid Communications in Mass Spectrometry.

  • Gross, M. L. (2004).[6] "Focus in honor of Fred McLafferty: The McLafferty Rearrangement." Journal of the American Society for Mass Spectrometry.[6]

  • Doc Brown's Chemistry. "Mass spectrum of phenol fragmentation patterns."

  • NIST Chemistry WebBook. "Cyclopropane Mass Spectrum & Energetics."

Sources

Comparing metabolic stability of cyclopropyl vs. isopropyl phenols

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Metabolic Stability Guide: Cyclopropyl vs. Isopropyl Phenols

Executive Summary

In medicinal chemistry, the substitution of an isopropyl group with a cyclopropyl moiety is a validated "metabolic blocking" strategy. While both groups provide similar steric bulk and lipophilic coverage, cyclopropyl phenols exhibit superior metabolic stability compared to their isopropyl counterparts.

This enhanced stability is primarily driven by the higher Bond Dissociation Energy (BDE) of the cyclopropyl C-H bonds (


 kcal/mol) compared to the tertiary benzylic C-H bond of the isopropyl group (

kcal/mol). Consequently, the cyclopropyl group resists the initial hydrogen abstraction step required for Cytochrome P450 (CYP)-mediated oxidation. This guide details the mechanistic basis, experimental validation, and data interpretation for this bioisosteric replacement.

Mechanistic Insight: The "Cyclopropyl Effect"

To understand the stability difference, one must analyze the interaction between the substrate and the high-valent Iron-Oxo species (Compound I) of CYP450 enzymes.

A. Bond Dissociation Energy (BDE) & Hybridization
  • Isopropyl Phenols: The central carbon is

    
     hybridized. The tertiary C-H bond is relatively weak due to hyperconjugation and the stability of the resulting tertiary radical. This makes it a "metabolic soft spot," highly susceptible to hydroxylation (formation of a tertiary alcohol) or dealkylation.
    
  • Cyclopropyl Phenols: The carbon atoms in the cyclopropyl ring possess significant

    
    -character (approx. 
    
    
    
    rather than
    
    
    ) due to ring strain (Walsh orbitals). This increased
    
    
    -character draws electrons closer to the nucleus, shortening the C-H bonds and significantly increasing the BDE. The CYP450 oxidant is often thermodynamically unable to abstract this hydrogen efficiently.
B. Lipophilicity and Binding
  • LogP: Cyclopropyl groups are generally less lipophilic (

    
    ) than isopropyl groups.[1] Lower lipophilicity reduces non-specific binding and can lower the affinity for the hydrophobic active sites of CYP enzymes (specifically CYP2C9 and CYP3A4), further decreasing intrinsic clearance (
    
    
    
    ).
C. Metabolic Pathways Visualization

The following diagram illustrates the divergent metabolic fates of these two moieties.

MetabolicPathways Substrate_Iso Isopropyl Phenol (Substrate) Radical_Iso Tertiary Radical (Stabilized) Substrate_Iso->Radical_Iso Fast H-Abstraction (Low BDE ~96 kcal/mol) Substrate_Cyc Cyclopropyl Phenol (Substrate) Radical_Cyc Cyclopropyl Radical (Unstable/High Energy) Substrate_Cyc->Radical_Cyc Slow/Resistant (High BDE ~106 kcal/mol) Product_Cyc Intact Drug (Excreted Unchanged) Substrate_Cyc->Product_Cyc Metabolic Stability CYP_Enz CYP450 (Compound I) CYP_Enz->Substrate_Iso Product_Iso Tertiary Alcohol (Metabolite) Radical_Iso->Product_Iso Rebound Mechanism Product_RingOpen Ring Opening (Minor/Rare) Radical_Cyc->Product_RingOpen Radical Clock

Figure 1: Comparative metabolic pathways showing the high susceptibility of isopropyl groups to H-abstraction versus the resistance of cyclopropyl groups.

Comparative Performance Data

The following table summarizes typical changes in physicochemical and metabolic parameters when switching from Isopropyl to Cyclopropyl.

ParameterIsopropyl Phenol (

)
Cyclopropyl Phenol (

)
Impact on Drug Design
C-H BDE ~96-98 kcal/mol~106-108 kcal/molPrimary Driver: Higher BDE prevents oxidation.
Hybridization


(Walsh)
Shorter bonds, higher electron density.
LogP (Lipophilicity) Baseline-0.2 to -0.5 units lowerImproved solubility; reduced metabolic liability.
Metabolic Fate Rapid Hydroxylation (Tertiary alcohol)Stable / Minor Ring OpeningIncreased Half-life (

).
CYP Inhibition Low risk of mechanism-based inhibitionModerate risk (if amine present)*Note: Cyclopropyl phenols are safer than amines.

Critical Note: While cyclopropyl amines are known suicide inhibitors of CYP450 (via SET ring opening), cyclopropyl phenols generally do not exhibit this toxicity profile to the same extent, making them safer bioisosteres.

Experimental Protocol: Microsomal Stability Assay

To validate the stability advantage, a Human Liver Microsome (HLM) Stability Assay is the gold standard. This protocol ensures intrinsic clearance (


) is measured accurately.
Protocol Design Principles (Self-Validating)
  • Positive Control: Use Testosterone (CYP3A4 substrate) or Diclofenac (CYP2C9 substrate) to verify microsome activity.

  • Negative Control: Incubate without NADPH to rule out chemical instability (hydrolysis).

  • Time-Point Linearity: Sampling must occur within the linear phase of depletion (typically 0-60 mins) to calculate

    
     accurately.
    
Step-by-Step Workflow
  • Preparation:

    • Prepare 100 mM Phosphate Buffer (pH 7.4).

    • Thaw Human Liver Microsomes (HLM) on ice (final conc: 0.5 mg/mL).

    • Prepare Test Compounds (Isopropyl/Cyclopropyl variants) at 1

      
      M in buffer (<0.1% DMSO final).
      
  • Pre-Incubation:

    • Mix Microsomes + Buffer + Test Compound.

    • Incubate at 37°C for 5 minutes (temperature equilibration).

  • Reaction Initiation:

    • Add NADPH-regenerating system (or 1 mM NADPH final).

    • Start Timer immediately.

  • Sampling:

    • At

      
       min, remove 50 
      
      
      
      L aliquots.
  • Quenching:

    • Immediately dispense aliquot into 150

      
      L ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).
      
    • Vortex and centrifuge (4000g, 10 min, 4°C) to precipitate proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Workflow Visualization

ExperimentalWorkflow cluster_sampling Sampling Loop (0, 5, 15, 30, 60 min) Start Start: Thaw HLM & Compounds Mix Master Mix Preparation (Microsomes + Buffer + Compound) Start->Mix PreWarm Pre-Incubation (37°C, 5 min) Mix->PreWarm Initiate Add NADPH (Start Reaction) PreWarm->Initiate Aliquot Remove 50µL Aliquot Initiate->Aliquot At timepoints Quench Quench in ACN + IS (Stop Reaction) Aliquot->Quench Centrifuge Centrifuge (Precipitate Protein) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent Depletion) Centrifuge->LCMS Calc Calculate CL_int & T_1/2 LCMS->Calc

Figure 2: Standardized workflow for intrinsic clearance (


) determination.

Data Analysis & Calculation

Calculate the in vitro intrinsic clearance (


) using the depletion rate constant (

), derived from the slope of the natural log of remaining compound vs. time.






Interpretation Guide:

  • High Stability:

    
     (Likely Cyclopropyl Phenol).
    
  • Low Stability:

    
     (Likely Isopropyl Phenol).
    

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2][3] Journal of Medicinal Chemistry. Link

  • Wilsmore, L. K., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[4] Beilstein Journal of Organic Chemistry. Link

  • Barnes-Seeman, D. (2017). Put a ring on it: application of small aliphatic rings in medicinal chemistry.[1][3] MedChemComm. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

  • Shanu-Wilson, J. (2020).[4] Metabolism of cyclopropyl groups. Hypha Discovery. Link

Sources

A Comparative Guide to the Infrared Spectroscopy of Cyclopropyl C-H Stretches in Phenolic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropyl Moiety in Phenolic Scaffolds

The cyclopropyl group, a three-membered carbocycle, is a prevalent structural element in medicinal chemistry and natural products. Its unique electronic properties and conformational rigidity can significantly influence the biological activity and physicochemical properties of a parent molecule. When appended to a phenolic ring, the cyclopropyl group can modulate acidity, lipophilicity, and metabolic stability. Accurate and efficient characterization of cyclopropyl-substituted phenols is therefore crucial in drug discovery and development. Infrared spectroscopy offers a rapid and non-destructive method for identifying key functional groups, and the C-H stretching vibrations of the cyclopropyl ring provide a distinct diagnostic window.

This guide will compare the experimental IR spectra of phenol and its alkyl-substituted analogue, 4-propylphenol, with the theoretically predicted spectra of 2-cyclopropylphenol and 4-cyclopropylphenol. This comparison will elucidate the characteristic IR absorption bands of the cyclopropyl C-H stretch in a phenolic environment and highlight the influence of its position on the aromatic ring.

The Unique Vibrational Signature of the Cyclopropyl C-H Bond

The C-H stretching vibrations of a cyclopropyl group are known to absorb at higher frequencies (typically 3040-3080 cm⁻¹) compared to their unstrained alkane counterparts (which appear below 3000 cm⁻¹)[1]. This shift to higher wavenumbers is a direct consequence of the increased s-character of the C-H bonds due to the high degree of angle strain in the three-membered ring. This inherent strain alters the hybridization of the carbon orbitals, leading to stronger and stiffer C-H bonds that vibrate at a higher frequency.

Comparative Spectral Analysis: Phenol, Propylphenol, and Cyclopropylphenols

To understand the specific influence of the cyclopropyl group on the IR spectrum of a phenol, we will compare it with related structures. For this analysis, we will use experimental data for phenol and 4-propylphenol, and computationally derived data for 2-cyclopropylphenol and 4-cyclopropylphenol. The use of computational chemistry, specifically Density Functional Theory (DFT), is a well-established and reliable method for predicting vibrational spectra when experimental data is unavailable[2][3].

Methodology for Computational Spectroscopy

The theoretical IR spectra for 2-cyclopropylphenol and 4-cyclopropylphenol were calculated using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory has been shown to provide excellent agreement with experimental vibrational frequencies for phenolic and aromatic compounds[2][3]. A frequency scaling factor of 0.967 is typically applied to the calculated harmonic frequencies to account for anharmonicity and systematic errors inherent in the computational method.

Experimental and Calculated Vibrational Frequencies (cm⁻¹)

Vibrational Mode Phenol (Experimental) 4-Propylphenol (Experimental) 2-Cyclopropylphenol (Calculated, Scaled) 4-Cyclopropylphenol (Calculated, Scaled)
Cyclopropyl C-H Stretch --3085, 30253088, 3028
Aromatic C-H Stretch ~3040~30303060 - 30303065 - 3035
Alkyl C-H Stretch -2960, 2872--
O-H Stretch (Broad) ~3350~3340~3450~3450
Aromatic C=C Stretch 1600, 15001610, 15151595, 14901605, 1505
C-O Stretch ~1220~1230~1240~1235
Analysis of Key Spectral Regions

1. The Cyclopropyl C-H Stretching Region (>3000 cm⁻¹): A Clear Diagnostic Marker

The most significant and diagnostically useful feature in the IR spectra of cyclopropylphenols is the appearance of sharp absorption bands above 3000 cm⁻¹. As predicted by our calculations and consistent with literature values, the C-H stretching vibrations of the cyclopropyl ring appear at approximately 3085-3088 cm⁻¹ and 3025-3028 cm⁻¹ . These bands are distinctly different from the aromatic C-H stretches, which typically appear as a cluster of weaker bands in the 3030-3065 cm⁻¹ region, and are completely absent in the spectra of phenol and 4-propylphenol, which only show aromatic C-H stretches in this region. The presence of these high-frequency C-H stretching bands is a strong indicator of a strained cyclopropyl ring.

2. Comparison with Propylphenol: Distinguishing Strained vs. Unstrained Alkyl C-H Bonds

The IR spectrum of 4-propylphenol provides an excellent contrast. The C-H stretching vibrations of the propyl group are observed at 2960 cm⁻¹ and 2872 cm⁻¹ , which is the typical region for unstrained sp³ hybridized C-H bonds. This clear separation of the cyclopropyl C-H stretches (above 3000 cm⁻¹) and the propyl C-H stretches (below 3000 cm⁻¹) allows for unambiguous differentiation between these two types of alkyl substituents on a phenolic ring.

3. The O-H and Aromatic Regions: Subtle Influences of the Cyclopropyl Group

The broad O-H stretching band, characteristic of hydrogen-bonded phenols, is present in all the compared spectra, typically centered around 3340-3450 cm⁻¹. The position and broadness of this band are highly dependent on concentration and the extent of hydrogen bonding. The aromatic C=C stretching vibrations appear in their expected region of 1500-1610 cm⁻¹. The C-O stretching vibration, which is sensitive to the electronic environment of the phenol, is observed around 1220-1240 cm⁻¹. While the cyclopropyl group does exert some electronic influence on the phenol ring, the shifts in these regions are generally subtle and less diagnostic than the unique C-H stretching bands of the cyclopropyl ring itself.

Experimental Protocol: Acquiring an FTIR Spectrum of a Cyclopropyl-Substituted Phenol

This section provides a detailed, step-by-step methodology for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of a solid cyclopropyl-substituted phenol using the KBr pellet method.

Materials and Equipment:
  • FTIR Spectrometer

  • Hydraulic Press with KBr Pellet Dies

  • Agate Mortar and Pestle

  • Infrared Grade Potassium Bromide (KBr), dried

  • Spatula

  • Analytical Balance

  • Sample of Cyclopropyl-Substituted Phenol

Step-by-Step Procedure:
  • Sample Preparation:

    • Weigh approximately 1-2 mg of the solid cyclopropyl-substituted phenol sample.

    • Weigh approximately 100-200 mg of dry, infrared-grade KBr.

    • Combine the sample and KBr in a clean, dry agate mortar.

    • Gently grind the mixture with the pestle for 1-2 minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to minimize light scattering.

  • Pellet Formation:

    • Transfer a portion of the KBr-sample mixture into the die set of the hydraulic press.

    • Assemble the die set and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet. A transparent pellet indicates good mixing and pressing.

  • Background Spectrum Acquisition:

    • Place the empty sample holder into the FTIR spectrometer.

    • Acquire a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder.

    • Place the sample holder with the pellet into the FTIR spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks, paying close attention to the region above 3000 cm⁻¹ for the characteristic cyclopropyl C-H stretching vibrations.

Visualizing the Workflow and Key Relationships

To further clarify the experimental and analytical process, the following diagrams illustrate the workflow for IR spectral analysis and the key relationships between the different molecular structures.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition & Analysis Sample Cyclopropyl Phenol Sample Grinding Grind in Mortar Sample->Grinding KBr Dry KBr Powder KBr->Grinding Pellet Press into Pellet Grinding->Pellet FTIR FTIR Spectrometer Pellet->FTIR Background Acquire Background FTIR->Background 1. SampleSpec Acquire Sample Spectrum Background->SampleSpec 2. Analysis Data Analysis SampleSpec->Analysis 3. Result Identify Cyclopropyl C-H Stretches Analysis->Result Identify Bands

Caption: Experimental workflow for obtaining the FTIR spectrum of a solid cyclopropyl phenol sample using the KBr pellet method.

molecular_comparison cluster_phenols Phenolic Compounds cluster_features Key IR Spectral Features (C-H Stretch Region) Phenol Phenol Aromatic_CH Aromatic C-H (~3040 cm⁻¹) Phenol->Aromatic_CH Propylphenol 4-Propylphenol Propylphenol->Aromatic_CH Alkyl_CH Alkyl C-H (<3000 cm⁻¹) Propylphenol->Alkyl_CH Cyclopropylphenol 2/4-Cyclopropylphenol Cyclopropylphenol->Aromatic_CH Cyclopropyl_CH Cyclopropyl C-H (>3000 cm⁻¹) Cyclopropylphenol->Cyclopropyl_CH

Caption: Relationship between phenolic structures and their characteristic C-H stretching vibrations in the IR spectrum.

Conclusion

The infrared spectrum of a cyclopropyl-substituted phenol exhibits a unique and readily identifiable feature: the C-H stretching vibrations of the cyclopropyl ring, which appear at wavenumbers greater than 3000 cm⁻¹. This is in stark contrast to phenols substituted with unstrained alkyl groups, such as a propyl group, where the alkyl C-H stretches are found below 3000 cm⁻¹. This clear spectral distinction, supported by both experimental data and theoretical calculations, provides a reliable method for the structural elucidation of these important compounds. By following the detailed experimental protocol and utilizing the comparative spectral data provided in this guide, researchers, scientists, and drug development professionals can confidently identify and characterize cyclopropylphenols in their work.

References

  • National Institute of Standards and Technology. (n.d.). Phenol. In NIST Chemistry WebBook. Retrieved from [Link]

  • IJAEMR. (2020). THEORETICAL AND EXPERIMENTAL STUDY OF THE VIBRATIONAL SPECTRUM OF PHENOL BASED ON THE DENSITY FUNCTIONAL. Retrieved from [Link]

  • Michalska, D., & Wysokiński, R. (2005). “Troublesome” Vibrations of Aromatic Molecules in Second-Order Möller−Plesset and Density Functional Theory Calculations: Infrared Spectra of Phenol and Phenol-OD Revisited. The Journal of Physical Chemistry A, 109(43), 9837–9846. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

Sources

X-ray crystallography data for 3,5-disubstituted fluorophenols

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: X-ray Crystallography Data for 3,5-Disubstituted Fluorophenols

Executive Summary: The Structural Imperative of Fluorine

In modern medicinal chemistry, the "Fluorine Scan"—systematically replacing hydrogen or other halogens with fluorine—is a critical strategy to modulate pKa, lipophilicity (LogP), and metabolic stability without significantly altering steric bulk. However, predicting the solid-state behavior of 3,5-disubstituted fluorophenols is notoriously difficult. Unlike their chloro- or bromo-analogues, fluorine atoms often reject classical "halogen bonding" motifs, leading to unpredictable crystal packing that can derail formulation efforts.

This guide objectively compares the crystallographic data of 3,5-difluorophenol (3,5-DFP) against its chlorinated analogue, 3,5-dichlorophenol (3,5-DCP) , and computational predictions. It establishes why experimental X-ray diffraction (XRD) remains the non-negotiable "Gold Standard" for validating these structures.

Comparative Analysis: 3,5-Difluorophenol vs. Alternatives

The substitution pattern at the 3 and 5 positions creates a unique electronic environment. The electron-withdrawing nature of the halogens increases the acidity of the phenolic proton, strengthening the primary hydrogen bond donor (O-H). However, the acceptor capabilities and steric guidance differ radically between Fluorine and Chlorine.

Table 1: Physicochemical & Crystallographic Comparison
Feature3,5-Difluorophenol (3,5-DFP) 3,5-Dichlorophenol (3,5-DCP) Computational Prediction (DFT)
CAS Number 591-35-5N/A
Molecular Weight 130.09 g/mol 163.00 g/mol N/A
Melting Point 54–57 °C68 °C±5 °C Error Margin
Crystal System Typically Monoclinic/OrthorhombicMonoclinic (Space Group

)
Often predicts higher symmetry
Primary Interaction Strong O-H[1]···O (Chain formation)O-H···O + Cl···Cl (Type I/II)Overestimates F···H interactions
Packing Motif Planar Sheets / Zig-Zag Chains Herringbone / Interlocked Lattice Energy Minima often incorrect
Key Structural Driver Dipole alignment & H-bond aciditySteric interlocking & Halogen bondsElectrostatics only
The "Fluorine Effect" in Packing
  • 3,5-DCP (Chlorine): As confirmed by XRD studies, 3,5-dichlorophenol crystallizes in the monoclinic space group (typically

    
    ). The large chlorine atoms (
    
    
    
    Å) facilitate Type II Halogen...Halogen interactions , acting as "hooks" that lock the molecules into a rigid, interdigitated structure.
  • 3,5-DFP (Fluorine): Fluorine (

    
     Å) is too small and non-polarizable to form strong halogen bonds. Instead, 3,5-DFP structures are dominated by the phenolic O-H···O supramolecular synthon , forming infinite 1D chains. The fluorine atoms act passively, creating a "teflon-like" weak interaction surface that often leads to polymorphism  or lower melting points compared to the chloro-analogue.
    

Critical Insight: Relying solely on DFT (Density Functional Theory) for 3,5-DFP often results in false minima because standard functionals (B3LYP) struggle to accurately model the weak dispersion forces (


) that dictate the final packing of fluorinated aromatics.

Experimental Protocol: Obtaining High-Quality Data

Because 3,5-difluorophenol has a low melting point (~54°C) and high vapor pressure, standard crystallization methods often fail. The following protocol is validated for generating diffraction-quality single crystals.

Protocol A: Low-Temperature Sublimation (Recommended)
  • Why: Avoids solvation effects; produces the most thermodynamically stable polymorph.

  • Place 50 mg of 3,5-DFP in a sublimation vessel.

  • Maintain the "cold finger" at 4°C using a circulating chiller.

  • Apply a weak vacuum (approx. 500 mbar) and heat the bottom of the vessel to 45°C (just below MP).

  • Result: High-quality, solvent-free prisms form on the cold finger within 12 hours.

Protocol B: Slow Cooling in Non-Polar Solvent
  • Why: For co-crystallization studies or metastable forms.

  • Dissolve 3,5-DFP in minimal warm Hexane or Pentane (40°C).

  • Filter through a 0.2 µm PTFE syringe filter into a narrow vial.

  • Place the vial in a Dewar flask filled with warm water to ensure slow cooling to room temperature over 24 hours.

  • Note: Rapid cooling yields amorphous powder due to the weak intermolecular forces of the fluorinated ring.

Structural Determination Workflow

The following diagram illustrates the validated workflow for solving these structures, highlighting the critical "Phasing" step where fluorine's weak scattering can be problematic compared to chlorine.

G Sample 3,5-DFP Sample (>99% Purity) Cryst Crystallization (Sublimation/Cooling) Sample->Cryst Preparation Screen X-ray Screening (Unit Cell Check) Cryst->Screen Selection Screen->Cryst Twinning/Poor Diff. DataCol Data Collection (Mo/Cu Source, 100K) Screen->DataCol Quality OK Process Data Reduction (SAINT/XDS) DataCol->Process Integration Solve Structure Solution (Direct Methods/SHELXT) Process->Solve hkl file Refine Refinement (SHELXL - F-atom disorder) Solve->Refine Initial Model Refine->Refine Anisotropic Correction Final CIF Output (Validation) Refine->Final R1 < 5%

Figure 1: Standardized workflow for X-ray structure determination of fluorinated phenols. Note the feedback loop at "Screening" to account for the high twinning rate of fluorinated crystals.

Technical Justification: Why X-ray?

The "Proton Location" Problem

In drug design, the orientation of the phenolic proton determines hydrogen bond donor directionality.

  • NMR (Solution): Observes a time-averaged signal. You cannot determine if the proton is locked in an intramolecular bond with Fluorine (rare) or available for intermolecular bonding.

  • X-ray (Solid State): Unambiguously locates the oxygen atom and, with high-quality low-temperature data (100 K), allows refinement of the hydrogen position. This confirms that 3,5-DFP does NOT form intramolecular O-H···F bonds (a common misconception), leaving the proton free to bind with receptor targets.

Validation of Bioisosterism

Researchers often assume 3,5-difluorophenyl is a direct steric replacement for 3,5-dichlorophenyl.

  • Reality: The X-ray data reveals a significantly smaller volume for the fluoro-derivative. The lattice energy calculations derived from the crystal structure show that 3,5-DFP has a "slippery" potential energy surface, allowing it to rotate more freely in a binding pocket than the "locked" 3,5-DCP.

References

  • Crystal Structure of 3,5-Dichlorophenol: Sasikala, D., & Murty, C. R. K. (1973). Crystal structure and bond character study in 3,5-dichlorophenol. Journal of Chemical Physics.

  • Fluorine in Crystal Engineering: Chopra, D., & Guru Row, T. N. (2011). Role of organic fluorine in crystal engineering. CrystEngComm.

  • Comparative Liquid Crystal Properties: Johnson, O. D., et al. (2023). Hydrogen-bonded liquid crystals formed from 4-alkoxystilbazoles and chlorophenols. CrystEngComm. (Comparisons of Chlorophenol vs Fluorophenol packing).

  • 3,5-Difluorophenol Product Data: Sigma-Aldrich Product Specification, CAS 2713-34-0.

  • General Crystallization Protocols: Crystallization of Organic Compounds. Department of Chemistry, University of Fribourg.

Sources

Safety Operating Guide

5-Fluoro-3-cyclopropylphenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Fluoro-3-cyclopropylphenol Proper Disposal Procedures

Executive Safety Summary

Immediate Action Card for 5-Fluoro-3-cyclopropylphenol

  • Chemical Nature: Halogenated Phenolic Compound.

  • Primary Hazards: Corrosive to tissue (Phenol moiety), rapid skin absorption, potential Hydrogen Fluoride (HF) generation upon thermal decomposition.

  • Critical Prohibition: DO NOT dispose of in standard "Organic Solvent" containers if they are destined for non-halogenated fuel blending. This compound MUST enter the Halogenated Waste Stream .

  • Glove Warning: Standard nitrile exam gloves provide <1 minute of protection against concentrated phenols. Use Silver Shield (Laminate) or Butyl Rubber liners.

Hazard Assessment & Technical Rationale

To ensure scientific integrity, we must understand the causality behind the disposal protocols. This compound combines three structural features that dictate its handling:

  • The Phenol Core: Phenols act as local anesthetics while causing deep tissue burns. You may not feel the burn until the damage is severe. They are also systemic toxins (nephrotoxic/hepatotoxic) via skin absorption.

  • The Fluorine Substituent (5-Fluoro): This classifies the waste as Halogenated . Standard incineration of non-halogenated organics does not use acid scrubbers. Burning fluorinated compounds in such facilities releases Hydrogen Fluoride (HF) gas, damaging the incinerator and violating EPA emission standards.

  • The Cyclopropyl Ring: While kinetically stable, this 3-carbon ring has high ring strain (~27.5 kcal/mol). In the presence of strong Lewis acids or free radicals (often found in mixed waste streams), the ring can open exothermically. Causality: Avoid mixing high concentrations of this compound with strong acid wastes (e.g., H₂SO₄, AlCl₃) to prevent unexpected thermal events in the waste container.

Personal Protective Equipment (PPE) Matrix

Trustworthiness Check: A self-validating safety system relies on redundant barriers.

PPE ComponentRecommendationTechnical Justification
Primary Gloves Silver Shield / 4H (Laminate) Phenols permeate nitrile and latex rapidly.[1][2] Laminate offers >4 hours breakthrough time.
Secondary Gloves Nitrile (5-8 mil) Worn over the laminate glove to provide dexterity and mechanical protection (laminate is slippery).[1][2]
Eye Protection Chemical Splash GogglesSafety glasses are insufficient for corrosive liquids; vapors can bypass side shields.[1][2]
Body Protection Chemical-Resistant ApronStandard cotton lab coats absorb phenols, holding the toxin against the skin.[1][2]

Waste Categorization & Segregation Strategy

Core Directive: Segregate as HALOGENATED ORGANIC WASTE .

Compatibility Logic (The "Why")
  • Oxidizers: Incompatible. Phenols can be oxidized to quinones or undergo explosive polymerization. Never mix with Nitric Acid or Peroxides.

  • Bases: Phenols are weak acids (pKa ~10). Mixing with strong bases (NaOH) forms phenolate salts. While this solubilizes the compound, it does not detoxify the fluorine moiety.

  • Acids: Avoid strong acids due to the cyclopropyl ring strain described above.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Substance or Contaminated Debris)
  • Containment: Place solid waste (weighing boats, contaminated gloves, paper towels) into a wide-mouth HDPE jar .

  • Labeling: Mark as "Solid Waste: Contaminated with Halogenated Phenols."

  • Sealing: Ensure the lid has a chemically resistant liner (Teflon/PTFE).

Scenario B: Liquid Waste (Stock Solutions or Reaction Mixtures)
  • pH Check: If the solution is highly acidic or basic, adjust to pH 5–9 to minimize reactivity in the drum.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the halogenated stream (e.g., DCM, Chloroform, Ethyl Acetate).

  • Transfer: Pour into the Halogenated Organic Waste carboy.

    • Critical Step: Do not fill >90% to allow for vapor expansion.

  • Triple Rinse: Rinse empty reagent bottles 3x with a compatible solvent (e.g., acetone). Add rinsate to the same halogenated waste container. Deface the original label and discard the bottle as glass waste.

Visualized Workflow (Decision Tree)

DisposalWorkflow Figure 1: Decision logic ensuring Fluorine-containing waste enters the correct incineration stream. Start Start: 5-Fluoro-3-cyclopropylphenol Waste StateCheck Is the Waste Solid or Liquid? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Debris StateCheck->Solid HalogenCheck Is the solvent Halogenated? Liquid->HalogenCheck HaloYes Add to Halogenated Waste Carboy HalogenCheck->HaloYes Yes (e.g., DCM) HaloNo Does facility allow trace halogens in non-halo stream? HalogenCheck->HaloNo No (e.g., Methanol) HaloNo->HaloYes NO: Must go to Halogenated Stream because of the Fluorine atom SolidContainer Place in Wide-Mouth HDPE Jar Label: 'Solid Halogenated Organics' Solid->SolidContainer

Emergency Spill Response

  • Small Spill (<50 mL/g):

    • Alert: Notify nearby personnel.

    • PPE: Don Silver Shield gloves immediately.

    • Absorb: Use a Universal Absorbent Pads or Vermiculite. Do not use paper towels alone (rapid permeation).[1][2]

    • Clean: Wipe area with a soap/water solution (phenols are slightly soluble in water) or PEG-400 (Polyethylene Glycol) if available, as PEG solubilizes phenol effectively for removal.

    • Disposal: Treat all cleanup materials as Solid Halogenated Waste .

  • Skin Exposure (The "PEG" Protocol):

    • Immediate: Flush with water for 15 minutes.

    • Treatment: If available, swab skin with PEG-300 or PEG-400 . This is superior to water for extracting phenol from skin layers [1].

    • Medical: Seek evaluation. Fluorinated phenols can have delayed systemic effects.

Regulatory Compliance (RCRA)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Coding:

    • While 5-Fluoro-3-cyclopropylphenol is not explicitly "P-Listed" or "U-Listed" by CAS number, it is a Characteristic Waste if it exhibits toxicity or corrosivity.[1][2]

    • Lab Packs: Most disposal vendors will classify this under D002 (Corrosive) or as a generic Halogenated Organic for fuel blending/incineration.

  • Satellite Accumulation: Waste must be stored at or near the point of generation, under the control of the operator. Containers must remain closed unless adding waste.[3]

References

  • Yale Environmental Health & Safety. (2023). Phenol Standard Operating Procedure. Yale University. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

Personal protective equipment for handling 5-Fluoro-3-cyclopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as an operational standard for handling 5-Fluoro-3-cyclopropylphenol . As a fluorinated phenol derivative, this compound presents a dual-hazard profile: the corrosive, protein-denaturing properties of phenols combined with the enhanced lipophilicity of the fluorine/cyclopropyl moieties, which significantly accelerates dermal absorption.

Part 1: Hazard Identification & Mechanism

The Silent Hazard: Unlike simple mineral acids, phenolic compounds often possess an anesthetic (numbing) effect. A researcher may be exposed and absorbing toxic quantities through the skin without feeling immediate pain.

  • Chemical Class: Fluorinated Phenol.

  • Primary Hazards:

    • Acute Dermal Toxicity: The cyclopropyl and fluoro groups increase lipid solubility, allowing the compound to penetrate the stratum corneum faster than unsubstituted phenol.

    • Corrosivity: Causes white chemical burns (protein denaturation) and necrosis.

    • Systemic Toxicity: Rapid absorption can lead to CNS collapse and renal failure.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard nitrile exam gloves are insufficient for prolonged contact with fluorinated phenols. The following matrix dictates the required PPE based on the operational state.

PPE Selection Protocol[1]
Protection ZoneLow Risk (Solid Handling <1g)High Risk (Solutions / >1g)Technical Rationale
Hand Protection Double Nitrile (min 5 mil outer, 4 mil inner). Change every 15 mins.Laminate (Silver Shield/EVAL) liner under Nitrile outer glove.Phenols swell and degrade nitrile rubber. Laminate films provide >480 min breakthrough time.
Eye Protection Chemical Safety Goggles (Indirect Vent).Goggles + Face Shield (8-inch).Corrosive liquids can cause permanent corneal opacity instantly.
Respiratory N95/P100 Particulate Respirator (if powder).Fume Hood (Face velocity >100 fpm).Fluorinated phenols can have significant vapor pressure; inhalation causes pulmonary edema.
Body Defense Standard Lab Coat (Buttoned).Chemical-Resistant Apron (Tychem/Butyl) + Sleeve covers.Cotton lab coats absorb phenols and hold them against the skin.
Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct glove system based on the state of the chemical.

PPE_Selection Start Handling 5-Fluoro-3-cyclopropylphenol State Determine Physical State Start->State Solid Solid / Powder Form State->Solid Liquid Liquid / Stock Solution State->Liquid Solid_Risk Is Mass > 1 gram? Solid->Solid_Risk Conc_Risk Is Concentration > 10%? Liquid->Conc_Risk Low_Mass Double Nitrile (5mil) Change q15min Solid_Risk->Low_Mass No High_Mass Double Nitrile + Sleeve Covers Solid_Risk->High_Mass Yes Dilute Double Nitrile (Inspect often) Conc_Risk->Dilute No Conc CRITICAL: Laminate Liner (Silver Shield/EVAL) Conc_Risk->Conc Yes

Figure 1: Decision tree for selecting appropriate hand protection based on physical state and concentration.

Part 3: Operational Protocols

Preparation of Stock Solutions
  • Engineering Control: All weighing and solubilization must occur inside a certified chemical fume hood.

  • Solvent Choice: When dissolving 5-Fluoro-3-cyclopropylphenol, avoid Dimethyl Sulfoxide (DMSO) if possible. DMSO acts as a carrier solvent and will drag the toxic phenol through intact skin instantly upon contact. Use alcohols or chlorinated solvents if chemistry permits.

  • Technique: Use a closed-transfer weighing boat. Do not use spatulas that have plastic handles susceptible to phenol attack; use stainless steel.

Emergency Decontamination (The PEG Protocol)

CRITICAL SAFETY NOTICE: Water is NOT the primary first aid for phenol exposures.[1] Water is hydrophobic to phenols and can spread the chemical over a larger surface area before washing it away.

Required Material: A squeeze bottle of Polyethylene Glycol 300 or 400 (PEG 300/400) must be within arm's reach.

Decon_Protocol Exposure Skin Exposure Detected Remove Remove Contaminated Clothing immediately Exposure->Remove PEG_Wash Apply PEG 300/400 Swab repeatedly Remove->PEG_Wash Primary Action Water_Rinse Rinse with Water (Only after PEG or if PEG unavailable) Remove->Water_Rinse If NO PEG available (Flush 15+ min) PEG_Wash->PEG_Wash Repeat until odor is gone PEG_Wash->Water_Rinse Final Step Medical Seek Emergency Medical Attention Water_Rinse->Medical

Figure 2: Emergency response workflow emphasizing PEG 300/400 as the primary decontamination agent.

Part 4: Waste Disposal & Deactivation

Disposal of fluorinated phenols requires segregation from standard organic waste streams due to the potential for hydrofluoric acid generation during incineration if not properly flagged.

  • Segregation: Collect in a dedicated container labeled "Fluorinated Phenolic Waste - Toxic/Corrosive."

  • Deactivation (Spills):

    • Do not wipe up liquid spills with paper towels immediately (increases surface area for evaporation).

    • Cover spill with a mixture of kitty litter (bentonite clay) or vermiculite mixed with a small amount of sodium carbonate (soda ash) to neutralize acidity.

    • Scoop solids into a wide-mouth jar.

  • Final Disposal: Mark for high-temperature incineration with scrubbing (to capture fluoride gases).

References

  • Yale Environmental Health & Safety. (2022). Standard Operating Procedure: Phenol.[1] Yale University. [Link]

  • Hunter, D. M., et al. (1992).[2] Effects of isopropyl alcohol, ethanol, and polyethylene glycol/industrial methylated spirits in the treatment of acute phenol burns.[2] Annals of Emergency Medicine.[2] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.